Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQTXZICFVMERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998169 | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-78-4 | |
| Record name | 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate
Introduction: The Strategic Value of a Strained Ring
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a highly versatile synthetic intermediate whose value lies in the unique reactivity conferred by its strained three-membered ring and adjacent vinyl and diester functionalities.[1] This structure serves as a powerful building block in organic synthesis, enabling a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements.[2][3][4] The cyclopropane motif is a core structural unit in numerous biologically active natural products and pharmaceuticals, making mastery of its synthesis a critical skill for researchers in drug development.[5] Notably, this specific molecule is a key precursor in the preparation of Vigabatrin, a novel anti-epileptic drug.[6] This guide provides a detailed exploration of the core methodologies for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic considerations that guide the choice of a particular synthetic route.
Part 1: The Cornerstone Approach: Malonic Ester Synthesis via Intramolecular Cyclization
The most established and widely utilized method for preparing this compound is a variation of the malonic ester synthesis.[3] This pathway involves the reaction of diethyl malonate with a 1,4-dihalobutene derivative under basic conditions, proceeding through a sequential nucleophilic substitution (SN2) and an intramolecular SN2' displacement.[3][7]
Causality Behind the Mechanism: The Critical Role of Substrate Stereochemistry
The success of this synthesis is fundamentally dictated by the stereochemistry of the 1,4-dihalobutene-2 starting material. The use of the trans-isomer is paramount for achieving high yields of the desired vinylcyclopropane product.[8]
When diethyl malonate is deprotonated by a base, it forms a soft nucleophile, the malonate enolate. This enolate first attacks one of the primary carbons of trans-1,4-dichlorobutene-2 in a standard SN2 reaction. The crucial second step is an intramolecular cyclization. The resulting intermediate anion attacks the internal carbon of the double bond, displacing the second halide in an SN2' fashion to form the three-membered ring.
Conversely, starting with cis-1,4-dichlorobutene-2 leads to a significant amount of an undesired byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate.[9] In the cis-isomer, the geometry is favorable for a competing intramolecular SN2 reaction where the anion attacks the terminal carbon, forming a five-membered ring. This side reaction is difficult to suppress and the resulting cyclopentene derivative is challenging to separate from the target vinylcyclopropane.[9]
Experimental Protocol: Phase-Transfer Catalysis Method
This protocol is adapted from a robust procedure utilizing potassium hydroxide and a phase-transfer catalyst, which avoids the need for strictly anhydrous conditions often required for sodium alkoxide bases.[10]
Materials:
-
Diethyl malonate (1.0 mol, 160 g)
-
trans-1,4-Dichlorobutene-2 (1.10 mol, 137.5 g)
-
Flaked Potassium Hydroxide (KOH, 90%) (2.0 mol, 125 g)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst) (0.05 mol, 21 g)
-
Dichloromethane (CH₂Cl₂) (300 mL)
-
Reactor with external cooling and mechanical stirring
Procedure:
-
Charge the reactor with 137.5 g of trans-1,4-dichlorobutene-2, 125 g of flaked KOH, 21 g of tricaprylylmethylammonium chloride, and 300 cc of dichloromethane.
-
Begin vigorous stirring and use external cooling to maintain the internal temperature at 25°C.
-
Slowly add 160 g of diethyl malonate to the reaction mixture. The addition should be controlled to keep the temperature at 25°C.
-
After the addition is complete, continue stirring the mixture at 25°C until the reaction is complete (monitoring by GC or TLC is recommended).
-
Upon completion, perform a standard aqueous workup. Quench the reaction carefully with water, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to yield the final product.
| Parameter | Value | Reference |
| Typical Yield | 72-78% | [10] |
| Primary Reactants | Diethyl malonate, trans-1,4-Dichlorobutene-2 | [10] |
| Base/Catalyst | KOH / Phase-Transfer Catalyst | [10] |
| Solvent | Dichloromethane | [10] |
| Temperature | 25°C | [10] |
| Key Byproduct (from cis) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | [9] |
Part 2: The Simmons-Smith Cyclopropanation Route
An alternative and highly effective strategy for synthesizing the target molecule is the Simmons-Smith reaction. This classic method involves the cyclopropanation of an alkene using an organozinc carbenoid.[11] For this specific target, the precursor is diethyl allylmalonate, which is commercially available or easily synthesized.[12][13]
Mechanism: A Concerted and Stereospecific Addition
The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[5] A popular and often more reactive variation, known as the Furukawa modification, uses diethylzinc (Et₂Zn).[11] This carbenoid species then adds to the double bond of diethyl allylmalonate in a concerted, stereospecific fashion. The "butterfly-shaped" transition state involves the simultaneous formation of two new carbon-carbon bonds, ensuring that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5] This method is valued for its high functional group tolerance and reliability.
Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Allylmalonate
This is a representative protocol for the cyclopropanation of an alkene.
Materials:
-
Diethyl allylmalonate (1 equiv)
-
Zinc-Copper couple (2-3 equiv)
-
Diiodomethane (CH₂I₂) (1.5-2 equiv)
-
Anhydrous diethyl ether or 1,2-dichloroethane (as solvent)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Charge the flask with the zinc-copper couple and the chosen anhydrous solvent.
-
Add the diethyl allylmalonate to the flask.
-
In the dropping funnel, prepare a solution of diiodomethane in the same anhydrous solvent.
-
Add the diiodomethane solution dropwise to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by GC or TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Part 3: An Overview of Modern Transition-Metal Catalyzed Strategies
While the classical methods are robust, modern synthetic chemistry offers powerful transition metal-catalyzed alternatives that can provide complementary selectivity and access to diverse stereoisomers.[3]
-
Rhodium-Catalyzed Cyclopropanation: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are exceptionally effective at catalyzing the decomposition of diazo compounds to form metal carbenes. These intermediates readily undergo cyclopropanation with alkenes. A potential route to the target molecule would involve the reaction of diethyl allylmalonate with an ethyl diazoacetate. These reactions are often highly diastereoselective, offering excellent control over the product's stereochemistry.[14]
-
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. While extensively used for the ring-opening and rearrangement of vinylcyclopropanes,[15][16] palladium-catalyzed cross-coupling reactions also represent a viable, albeit less common, approach for their direct synthesis.[3] These methods offer the potential for modular construction of complex cyclopropane derivatives.
Conclusion
The synthesis of this compound is most reliably achieved through two primary, well-vetted pathways. The malonic ester synthesis, using trans-1,4-dihalobutene-2, stands as the most direct and cost-effective industrial method, provided the stereochemistry of the starting material is controlled to prevent byproduct formation. For laboratory-scale synthesis, particularly where functional group tolerance is a concern, the Simmons-Smith cyclopropanation of diethyl allylmalonate offers a highly reliable and stereospecific alternative. Emerging transition-metal-catalyzed methods, particularly those involving rhodium, present advanced options for achieving high levels of stereocontrol, paving the way for the asymmetric synthesis of chiral cyclopropane derivatives. The choice of method will ultimately depend on the scale of the reaction, cost considerations, and the specific stereochemical requirements of the final target molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 7686-78-4 [smolecule.com]
- 4. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 9. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diethyl allylmalonate, 96% | Fisher Scientific [fishersci.ca]
- 14. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Reactivity
Introduction
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a unique strained-ring system incorporating multiple reactive functional groups.[1][2] Its structure, featuring a cyclopropane ring, a vinyl group, and two diethyl ester moieties, makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key reactive characteristics, with a focus on its application in pharmaceutical development, notably as a crucial precursor to the anti-epileptic drug Vigabatrin.[3]
Physicochemical Properties
This section details the key physical and identifying properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 7686-78-4 | [1][4] |
| Molecular Formula | C₁₁H₁₆O₄ | [1][4] |
| Molecular Weight | 212.24 g/mol | [1][4] |
| IUPAC Name | diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | [1][4] |
| Synonyms | Diethyl 2-vinyl-1,1-cyclopropanedicarboxylate, 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane | [4] |
| Appearance | Liquid | |
| Boiling Point | 230.6°C at 760 mmHg | [2] |
| Density | 1.174 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. While full spectral data is available in databases such as SpectraBase, this section outlines the expected spectral features.[4]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), the vinyl group protons (in the range of 4.9-5.8 ppm), and the protons of the cyclopropane ring (typically found in the upfield region, between 0.5 and 2.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups (around 170 ppm), the carbons of the vinyl group (in the olefinic region, ~115-140 ppm), the methylene carbons of the ethyl groups (~60 ppm), the methyl carbons of the ethyl groups (~14 ppm), and the carbons of the cyclopropane ring (in the upfield region, ~10-35 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the ester groups in the region of 1720-1740 cm⁻¹. Other significant peaks include C-H stretching vibrations for the vinyl and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching of the vinyl group around 1640 cm⁻¹.
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound.[4]
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is achieved through the alkylation of diethyl malonate with a 1,4-dihalobutene, typically trans-1,4-dichloro-2-butene.[1]
Core Synthetic Pathway: Malonic Ester Alkylation
The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate is first deprotonated by a strong base, such as sodium ethoxide or potassium hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic terminal carbons of trans-1,4-dichloro-2-butene in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular Sₙ2' reaction, where the carbanion attacks the double bond in an allylic substitution, displacing the second halide and forming the cyclopropane ring.
Stereochemical Impact on Synthesis: The Competing Pathway
The stereochemistry of the starting 1,4-dihalobutene is critical for the outcome of the synthesis. While the trans-isomer predominantly yields the desired vinylcyclopropane, the use of the cis-isomer leads to a significant amount of a cyclopentene byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate. This is due to a competing intramolecular Sₙ2 reaction pathway that is sterically favored with the cis-isomer.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound.
-
Reaction Setup: A reactor equipped with external cooling is charged with trans-1,4-dichloro-2-butene (1.10 mol), potassium hydroxide (2.0 mol), a phase-transfer catalyst such as tricaprylylmethylammonium chloride (5 mol %), and a solvent like methylene chloride.
-
Addition of Diethyl Malonate: Diethyl malonate (1.0 mol) is slowly added to the stirred reaction mixture. The temperature is maintained at 25°C using external cooling.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Workup: Upon completion, the reaction mixture is worked up by washing with water to remove inorganic salts. The organic layer is then separated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound. A typical yield for this process is around 75-80%.
Chemical Reactivity and Applications
The unique combination of functional groups in this compound imparts a rich and versatile reactivity profile.
Key Reactions
-
Nucleophilic Attack: The molecule is susceptible to nucleophilic attack, primarily at the methine position of the cyclopropane ring.
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, particularly under radical conditions, leading to the formation of more complex acyclic structures.
-
Cycloadditions: The vinyl group can participate in various cycloaddition reactions, serving as a dienophile in Diels-Alder reactions to construct intricate cyclic frameworks.[1]
-
Decarboxylation: The ester groups can be hydrolyzed and subsequently decarboxylated to provide access to other vinylcyclopropane derivatives.[1]
The Vinylcyclopropane-Cyclopentene Rearrangement
A hallmark reaction of vinylcyclopropanes is their thermal or transition-metal-catalyzed rearrangement to cyclopentenes. This ring expansion is a powerful tool in organic synthesis for the formation of five-membered rings. The mechanism of this rearrangement is complex and has been the subject of extensive study. Evidence suggests that it can proceed through either a concerted, pericyclic pathway governed by orbital symmetry rules, or a stepwise, diradical-mediated mechanism. The operative pathway is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions.
Application in Drug Development: Synthesis of Vigabatrin
A significant application of this compound is its use as a key intermediate in the synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used as an anti-epileptic drug.[3] The synthesis involves the reaction of this compound with ammonia in formamide under pressure to form a vinyl-substituted pyrrolidone derivative. This intermediate is then hydrolyzed under acidic conditions to yield Vigabatrin.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a highly functionalized and reactive molecule that serves as a valuable tool for synthetic chemists. Its well-established synthesis, coupled with its diverse reactivity, particularly the vinylcyclopropane-cyclopentene rearrangement, makes it an important building block for the construction of complex molecular architectures. Its role in the synthesis of the pharmaceutical agent Vigabatrin underscores its significance in drug development. A thorough understanding of its properties and reactivity is crucial for its effective and safe utilization in research and development.
References
A Technical Guide to the Spectroscopic Characterization of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a valuable building block in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and reactivity of this compound are also discussed to provide a comprehensive understanding of its chemical behavior.
Introduction
This compound (CAS No. 7686-78-4, Molecular Formula: C₁₁H₁₆O₄, Molecular Weight: 212.24 g/mol ) is a versatile intermediate in organic chemistry. Its unique structure, featuring a strained cyclopropane ring, a reactive vinyl group, and two ester functionalities, allows for a variety of chemical transformations, including ring-opening reactions and cycloadditions. A thorough understanding of its spectroscopic properties is paramount for confirming its identity and purity in synthetic applications.
Synthesis and Experimental Context
The preparation of this compound is commonly achieved through the reaction of diethyl malonate with a 1,4-dihalobutene, such as trans-1,4-dichlorobutene-2, in the presence of a base.[2][3] The choice of reaction conditions, including the base, solvent, and temperature, is critical to optimize the yield and minimize the formation of byproducts.[4][5]
Representative Synthetic Protocol
A typical synthesis involves the slow addition of diethyl malonate to a mixture of trans-1,4-dichlorobutene-2, a strong base like potassium hydroxide, a phase-transfer catalyst, and a suitable solvent such as dichloromethane, while maintaining the temperature at approximately 25°C with external cooling.[2][3] The reaction progress can be monitored by techniques like gas chromatography. Upon completion, the crude product is worked up and purified by fractional distillation.[2]
Spectroscopic Data Analysis
Due to the limited availability of fully assigned experimental spectra in public databases, the following analysis is a composite of data from closely related analogs and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
The proton NMR spectrum provides detailed information about the number of different types of protons and their connectivity.
Predicted 1H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 5.6 | ddd | 1H | =CH- |
| ~ 5.2 - 5.0 | m | 2H | =CH₂ |
| ~ 4.2 | q | 4H | -OCH₂CH₃ |
| ~ 2.4 - 2.2 | m | 1H | -CH(vinyl)- |
| ~ 1.8 - 1.6 | m | 1H | -CH₂(cyclopropane) |
| ~ 1.4 - 1.2 | m | 1H | -CH₂(cyclopropane) |
| ~ 1.25 | t | 6H | -OCH₂CH₃ |
Interpretation:
-
Vinyl Group: The vinyl protons are expected in the range of 5.0-6.0 ppm. The methine proton (=CH-) will appear as a doublet of doublets of doublets (ddd) due to coupling with the two geminal protons and the vicinal cyclopropyl proton.[6] The terminal methylene protons (=CH₂) will appear as multiplets. Typical coupling constants for vinyl systems are in the range of 11-18 Hz for trans and 6-15 Hz for cis couplings.[7]
-
Cyclopropane Ring: The protons on the cyclopropane ring are highly shielded and appear upfield, typically between 0.2 and 2.0 ppm.[2][8][9] The geminal and vicinal coupling constants in cyclopropanes can vary, and long-range couplings are also possible.[10][11][12] The proton attached to the carbon bearing the vinyl group is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the double bond.
-
Ethyl Ester Groups: The two ethyl groups are diastereotopic due to the chiral center at the vinyl-substituted carbon of the cyclopropane ring. This may lead to two distinct sets of signals for the methylene and methyl protons, though they are often observed as a single quartet and triplet, respectively. The methylene protons (-OCH₂ CH₃) are adjacent to the electron-withdrawing oxygen atom and are therefore deshielded, appearing around 4.2 ppm as a quartet. The methyl protons (-OCH₂CH₃ ) appear as a triplet around 1.25 ppm.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted 13C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 135 | =CH- |
| ~ 118 | =CH₂ |
| ~ 61 | -OCH₂CH₃ |
| ~ 35 | C(CO₂Et)₂ |
| ~ 30 | -CH(vinyl)- |
| ~ 20 | -CH₂(cyclopropane) |
| ~ 14 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbons: The ester carbonyl carbons are the most deshielded, appearing around 170 ppm.[13]
-
Vinyl Carbons: The carbons of the vinyl group are expected in the alkene region, with the substituted carbon (=CH-) appearing around 135 ppm and the terminal methylene carbon (=CH₂) around 118 ppm.[14][15]
-
Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically shielded, appearing at unusually high field for saturated carbons, typically between -5 and 30 ppm.[16][17][18] The quaternary carbon attached to the two ester groups will be further downfield than the other two cyclopropyl carbons.
-
Ethyl Ester Carbons: The methylene carbons of the ethyl groups (-OC H₂CH₃) are expected around 61 ppm, and the methyl carbons (-OCH₂C H₃) will be the most shielded at approximately 14 ppm.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch (vinyl) |
| ~ 2980 | Strong | C-H stretch (aliphatic) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1250-1000 | Strong | C-O stretch (ester) |
Interpretation:
-
A strong, sharp absorption around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups.[19][20][21]
-
The C=C stretching of the vinyl group is expected as a medium intensity band around 1640 cm⁻¹.[22]
-
The vinylic C-H stretching vibration should appear just above 3000 cm⁻¹, around 3080 cm⁻¹.[19][20]
-
Strong bands corresponding to the aliphatic C-H stretching of the ethyl and cyclopropyl groups will be observed below 3000 cm⁻¹, around 2980 cm⁻¹.[20]
-
The fingerprint region will contain strong C-O stretching bands from the ester groups in the 1250-1000 cm⁻¹ range.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 212 corresponding to the molecular weight of the compound is expected, though it may be weak.
-
Key Fragments:
-
Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 167.
-
Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 183.
-
McLafferty Rearrangement: Esters can undergo this characteristic rearrangement, though it may be less favored in this specific structure.[23]
-
Cleavage of the cyclopropane ring: The strained ring can lead to various fragmentation pathways.
-
Other common fragments for esters include acylium ions and alkyl cations.[24][25][26]
-
Visualization of Molecular Structure and Spectroscopic Correlations
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic data of this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a detailed fingerprint of the molecule, allowing for its unambiguous identification. The characteristic signals of the vinyl group, the highly shielded cyclopropane ring, and the two ethyl ester moieties are the key features to be observed in the respective spectra. This guide serves as a valuable resource for scientists working with this compound, facilitating its characterization and ensuring its quality in synthetic applications.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 5. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. academic.oup.com [academic.oup.com]
- 15. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 22. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 23. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 24. tutorchase.com [tutorchase.com]
- 25. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4), a versatile synthetic intermediate with significant applications in organic chemistry and pharmaceutical development. The document delves into the compound's chemical and physical properties, detailed synthesis protocols, and its pivotal role in the preparation of the anti-epileptic drug Vigabatrin. Furthermore, it explores the rich reactivity of this molecule, including characteristic ring-opening and cycloaddition reactions, providing insights into its utility as a building block for complex molecular architectures. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
-
CAS Number: 7686-78-4
-
IUPAC Name: diethyl 2-ethenylcyclopropane-1,1-dicarboxylate[1][2][3]
-
Synonyms: 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester, 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid | --INVALID-LINK-- |
| Boiling Point | 230.6°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.174 g/cm³ | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in many organic solvents. | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, stored under inert gas | --INVALID-LINK-- |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,4-dihalobutene derivative, typically 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, under basic conditions.[2][4] The stereochemistry of the starting dihalobutene is crucial, with the trans-isomer favoring the formation of the desired vinylcyclopropane product, while the cis-isomer can lead to the formation of a cyclopentene byproduct.[2][4]
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure and provides a high-yield synthesis of the title compound.[4]
Materials:
-
Diethyl malonate
-
trans-1,4-dichloro-2-butene
-
Potassium hydroxide (KOH), flaked (90%)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst)
-
Methylene chloride (CH₂Cl₂)
-
Apparatus for fractional distillation
Procedure:
-
To a reactor equipped with external cooling, add 137.5 g (1.10 mol) of trans-1,4-dichloro-2-butene, 125 g (2.0 mol) of flaked KOH (90%), 300 mL of methylene chloride, and 21 g (5 mol %) of tricaprylylmethylammonium chloride.
-
Slowly add 160 g (1.0 mol) of diethyl malonate to the stirred reaction mixture.
-
Maintain the reaction temperature at 25°C using external cooling during the addition.
-
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, perform a standard aqueous workup.
-
The crude product is then purified by fractional distillation to yield this compound. A typical yield for this procedure is approximately 78%.[1][5]
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis due to its strained three-membered ring and the presence of multiple functional groups.
Key Intermediate in the Synthesis of Vigabatrin
A primary application of this compound is its use as a key intermediate in the synthesis of Vigabatrin, a potent anti-epileptic drug.[6] Vigabatrin functions as an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[7]
Synthetic Pathway to Vigabatrin:
Caption: Synthesis of Vigabatrin from this compound.
Experimental Protocol Outline for Vigabatrin Synthesis:
-
Amidation and Cyclization: this compound is reacted with ammonia in formamide under elevated temperature and pressure.[6] This step results in the formation of 3-carboxamido-5-vinyl-2-pyrrolidone.
-
Hydrolysis: The intermediate is then subjected to acidic hydrolysis, which opens the lactam ring and hydrolyzes the amide to a carboxylic acid and an amine, yielding Vigabatrin.[8]
Ring-Opening Reactions
The strained cyclopropane ring of this compound is susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The regioselectivity of the ring-opening is dependent on the reaction conditions and the nature of the attacking species.
-
Nucleophilic Attack: Nucleophiles tend to attack at the methine position of the cyclopropane ring.[9]
-
Radical Attack: Free radicals, on the other hand, typically attack the terminal methylene of the vinyl group, leading to ring-opening.[9]
Cycloaddition Reactions
The vinyl group of this compound can participate in various cycloaddition reactions, making it a useful synthon for the construction of larger ring systems. Transition metal catalysts, particularly rhodium(I) complexes, have been shown to effectively catalyze these transformations. These reactions often proceed with high regio- and stereoselectivity.
Spectroscopic Characterization
-
¹³C NMR: Data available on PubChem.[3]
-
¹H NMR: Data available on PubChem.[3]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3]
-
Infrared Spectroscopy: IR spectral data is available on PubChem.[3]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2)[3]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P317: If eye irritation persists: Get medical help.[3]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound (CAS 7686-78-4) is a highly valuable and versatile intermediate in modern organic synthesis. Its unique structural features, combining a strained cyclopropane ring with vinyl and diester functionalities, allow for a diverse range of chemical transformations. Its critical role in the synthesis of the anti-epileptic drug Vigabatrin underscores its importance in the pharmaceutical industry. The detailed synthetic protocols and an understanding of its reactivity in ring-opening and cycloaddition reactions provided in this guide will be of significant utility to researchers and drug development professionals working to construct complex molecular targets.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 9. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate, also known by its IUPAC name diethyl 2-vinylcyclopropane-1,1-dicarboxylate, is a versatile synthetic intermediate that has garnered significant interest among researchers and drug development professionals. Its unique trifunctionalized structure, featuring a strained cyclopropane ring, a reactive vinyl group, and two ester moieties, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough exploration of its reactivity and applications, with a particular focus on its role in pharmaceutical synthesis.
Chemical and Physical Properties
Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate is a colorless liquid with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1] While some physical properties have been reported, there exists some variance in the literature, which is not uncommon for specialized chemical intermediates. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | [1] |
| Synonyms | This compound, 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester | [1][2] |
| CAS Number | 7686-78-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Boiling Point | 230.6°C at 760 mmHg | [3] |
| Density | 1.174 g/cm³ | [3] |
| Refractive Index | Not definitively reported |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the vinyl group (multiplets in the 5-6 ppm region), and the cyclopropyl protons (complex multiplets in the 1-2.5 ppm region).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups (around 170 ppm), the carbons of the vinyl group (in the 115-140 ppm range), the carbons of the ethyl groups, and the carbons of the cyclopropane ring. A ¹³C NMR spectrum is available on SpectraBase.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹), the C=C stretching of the vinyl group (around 1640 cm⁻¹), and C-H stretching frequencies. A vapor-phase IR spectrum is accessible through SpectraBase.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak at m/z 212, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups, the vinyl group, and cleavage of the cyclopropane ring. GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]
Synthesis of Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
The most common and efficient synthesis of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate involves the condensation of diethyl malonate with a 1,4-dihalobutene, typically trans-1,4-dichloro-2-butene.[4][5] Early methods required strictly anhydrous conditions and the pre-formation of the sodiomalonate anion.[5] However, modern protocols often employ phase-transfer catalysis to improve yields and simplify the procedure.[4]
A detailed experimental protocol, adapted from patented procedures, is provided below.[4][5]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
Materials:
-
Diethyl malonate (1.0 mol)
-
trans-1,4-dichloro-2-butene (1.10 mol)
-
Potassium hydroxide (KOH), flaked (2.0 mol)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst, 5 mol%)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
To a reactor equipped with a mechanical stirrer and external cooling, add trans-1,4-dichloro-2-butene, flaked potassium hydroxide, tricaprylylmethylammonium chloride, and methylene chloride.
-
While stirring vigorously and maintaining the temperature at 25°C with external cooling, slowly add diethyl malonate to the reaction mixture.
-
Continue stirring at 25°C until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, perform a standard aqueous workup. Quench the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under vacuum to yield pure diethyl 2-ethenylcyclopropane-1,1-dicarboxylate (typical yields are in the range of 75-80%).[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate.
Reactivity and Synthetic Utility
The unique arrangement of functional groups in diethyl 2-ethenylcyclopropane-1,1-dicarboxylate imparts a rich and versatile reactivity profile, making it a valuable tool in organic synthesis.
Nucleophilic Attack and Ring-Opening Reactions
The strained cyclopropane ring is susceptible to nucleophilic attack. Studies have shown that nucleophiles preferentially attack the methine carbon (the carbon of the cyclopropane ring attached to the vinyl group).[4] In contrast, ring-opening can also be initiated by free radicals, which tend to attack the terminal methylene of the vinyl group.[4][6]
Rhodium(I)-Catalyzed Asymmetric Ring-Opening
A significant advancement in the chemistry of vinylcyclopropanes is the development of Rhodium(I)-catalyzed asymmetric ring-opening reactions. In these reactions, a Rh(I) catalyst, in conjunction with a chiral bisphosphine ligand, facilitates the enantioselective ring-opening of the racemic vinylcyclopropane with a nucleophile, such as an aryl boronic acid.[7][8][9] This methodology provides a powerful means of constructing chiral molecules with high regioselectivity and enantioselectivity.[7][9] The proposed mechanism involves the formation of a Rh(III) π-allyl intermediate, which then undergoes reductive elimination to form the C-C bond.[8]
Rhodium-Catalyzed Asymmetric Ring-Opening Mechanism
Caption: Simplified mechanism of Rh(I)-catalyzed asymmetric ring-opening.
Cycloaddition Reactions
The vinyl group of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate can participate in various cycloaddition reactions, serving as a dienophile or a partner in transition-metal-catalyzed cycloadditions.[6] This reactivity allows for the construction of more complex cyclic and polycyclic systems.
Application in Drug Development: The Synthesis of Vigabatrin
A compelling demonstration of the utility of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate in medicinal chemistry is its role as a key intermediate in the synthesis of Vigabatrin.[2] Vigabatrin is an irreversible inhibitor of GABA transaminase and is used as an antiepileptic drug.[2]
The synthesis of Vigabatrin from diethyl 2-ethenylcyclopropane-1,1-dicarboxylate involves the following key transformations:
-
Amidation: Reaction of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate with ammonia in formamide leads to the formation of 2-carbonyl-5-vinyl-pyrrolidine-3-amide.
-
Hydrolysis and Decarboxylation: Subsequent hydrolysis under acidic conditions opens the cyclopropane ring and removes one of the carboxyl groups to yield 4-amino-5-hexenoic acid, which is Vigabatrin.
A Chinese patent describes a detailed preparation method of Vigabatrin starting from diethyl malonate and 1,4-dichloro-2-butene to first synthesize this compound, which is then converted to the final drug molecule.
Synthetic Pathway to Vigabatrin
Caption: Key steps in the synthesis of Vigabatrin.
Conclusion
Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a strained ring, a reactive double bond, and ester functionalities allows for a diverse range of chemical transformations. From its efficient synthesis via phase-transfer catalysis to its application in sophisticated catalytic asymmetric reactions and its pivotal role in the synthesis of the important pharmaceutical agent Vigabatrin, this molecule continues to be a subject of interest for both academic and industrial researchers. The insights provided in this guide aim to equip scientists and drug development professionals with a thorough understanding of the properties and potential of this remarkable synthetic intermediate.
References
- 1. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. prepchem.com [prepchem.com]
- 5. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 6. Buy this compound | 7686-78-4 [smolecule.com]
- 7. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Synthesis, Structure, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in modern organic synthesis. The document delves into its molecular structure, established synthetic methodologies, and characteristic reactivity. Emphasis is placed on the practical application of this compound as a precursor to complex molecular architectures, a topic of significant interest to researchers in medicinal chemistry and materials science. This guide is intended for professionals in drug development and chemical research, offering field-proven insights into the strategic use of this valuable synthetic intermediate.
Introduction: The Significance of Substituted Vinylcyclopropanes
Vinylcyclopropanes are a class of strained ring systems that have garnered considerable attention in organic chemistry due to their unique reactivity. The combination of a reactive π-system and the inherent ring strain of the cyclopropane moiety makes them valuable precursors for a variety of chemical transformations. This compound, in particular, stands out due to the presence of two activating ester groups, which further enhances its synthetic versatility. These functionalities allow for a diverse range of reactions, including ring-opening, cycloadditions, and functional group interconversions, providing access to complex molecular scaffolds that are often challenging to synthesize through other means. Its utility as an intermediate in the synthesis of novel therapeutic agents and functional materials underscores the importance of a thorough understanding of its chemical properties.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application.
Molecular Formula and Structure
The molecular formula of this compound is C₁₁H₁₆O₄ , corresponding to a molecular weight of 212.24 g/mol .[1][2] Its IUPAC name is diethyl 2-ethenylcyclopropane-1,1-dicarboxylate .[1][2] The structure, confirmed by various spectroscopic methods, features a cyclopropane ring substituted with a vinyl group at the C2 position and two diethyl ester groups at the C1 position.
Key Structural Identifiers:
| Identifier | Value |
| CAS Number | 7686-78-4[2] |
| Molecular Formula | C₁₁H₁₆O₄[1][2] |
| Molecular Weight | 212.24 g/mol [1][2] |
| IUPAC Name | diethyl 2-ethenylcyclopropane-1,1-dicarboxylate[1][2] |
| InChI Key | UOQTXZICFVMERR-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC(=O)C1(CC1C=C)C(=O)OCC[2] |
Physicochemical Properties
The compound is typically a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C.[3] While detailed experimental data on all physical properties are not consistently reported in the literature, some key values are available.
| Property | Value | Source |
| Boiling Point | 230.6°C at 760 mmHg | MySkinRecipes[3] |
| Density | 1.174 g/cm³ | MySkinRecipes[3] |
Synthesis of this compound
The most established and efficient synthesis of this compound involves the condensation of diethyl malonate with a suitable 1,4-dihalobutene derivative. The stereochemistry of the dihalobutene starting material is a critical factor in the success of this reaction.
General Reaction Scheme and Mechanistic Considerations
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The malonate enolate, generated by a strong base, attacks one of the electrophilic carbons of the 1,4-dihalobutene. A subsequent intramolecular Sₙ2 reaction then forms the cyclopropane ring.
It is crucial to use the trans-isomer of the 1,4-dihalobutene. The use of the cis-isomer can lead to a significant amount of the undesired byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate, which is often difficult to separate from the desired product.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and patents.[4]
Materials:
-
Diethyl malonate
-
trans-1,4-Dichlorobutene-2
-
Potassium hydroxide (flaked, 90%)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst)
-
Methylene chloride (solvent)
Procedure:
-
To a reactor equipped with external cooling, add trans-1,4-dichlorobutene-2 (1.10 mol), flaked potassium hydroxide (2.0 mol), methylene chloride (300 cc), and tricaprylylmethylammonium chloride (5 mol %).
-
Stir the mixture and maintain the temperature at 25°C with external cooling.
-
Slowly add diethyl malonate (1.0 mol) to the reaction mixture.
-
Continue stirring at 25°C until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, perform a standard aqueous workup.
-
The crude product is then purified by fractional distillation to yield this compound.
A typical yield for this reaction is in the range of 72-78%.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the cyclopropane ring and the vinyl group.
-
Vinyl Protons: A multiplet in the range of 5.0-6.0 ppm for the three vinyl protons.
-
Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃).
-
Cyclopropane Protons: A complex set of multiplets in the upfield region (approximately 1.0-2.5 ppm) for the three protons on the cyclopropane ring.
¹³C NMR: The carbon NMR spectrum should display 9 unique signals corresponding to the different carbon environments in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region, typically around 168-172 ppm.
-
Vinyl Carbons: Two signals in the alkene region, approximately 130-140 ppm and 115-120 ppm.
-
Ethyl Ester Carbons: Signals for the O-CH₂ (around 61 ppm) and CH₃ (around 14 ppm).
-
Cyclopropane Carbons: Signals for the quaternary carbon (C1) and the two CH carbons of the ring in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
-
C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹.
-
C-H Stretch (sp²): A band slightly above 3000 cm⁻¹ for the vinyl C-H bonds.
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring and the ethyl groups.
-
C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 212 should be observable. Common fragmentation patterns would involve the loss of ethoxy groups (-45 Da), ethyl groups (-29 Da), and cleavage of the cyclopropane ring.
Reactivity and Synthetic Applications
The unique structural features of this compound make it a versatile substrate for a variety of organic transformations.
Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening under various conditions. For instance, free radical attack tends to occur at the terminal methylene of the vinyl group, leading to ring opening.[5] Nucleophilic attack, on the other hand, can occur at the methine position of the cyclopropane ring.[5] These reactions provide a pathway to highly functionalized, linear molecules that can be further elaborated.
Cycloaddition Reactions
The vinyl group can participate as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. This approach is valuable for the synthesis of natural product analogues and other intricate molecular architectures.
Applications in Medicinal Chemistry and Materials Science
The cyclopropane motif is a privileged scaffold in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity to drug candidates. This compound serves as a key starting material for the synthesis of more complex cyclopropane-containing molecules with potential therapeutic applications.[2] In materials science, its unique structure can be exploited in the development of novel polymers and functional materials.[2]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in both academic research and industrial applications, particularly in the fields of drug discovery and materials science.
References
- 1. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. prepchem.com [prepchem.com]
- 5. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Key Reactions of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Synthesis, Rearrangements, and Cycloadditions
Introduction: The Strategic Importance of a Strained Ring System
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile and highly reactive building block in modern organic synthesis. Its unique structural motif, combining the high ring strain of a cyclopropane with the reactivity of a vinyl group and the synthetic handles of two ester functionalities, makes it a powerful precursor for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the core reactions of this compound, offering insights into its synthesis, its propensity for fascinating rearrangement reactions, and its utility in cycloadditions. For researchers, scientists, and professionals in drug development, a thorough understanding of the reactivity of this compound opens doors to novel synthetic strategies for creating valuable carbocyclic and heterocyclic systems.[2][3] This guide is designed to be a practical resource, detailing not only the "how" but also the "why" behind key experimental choices and mechanistic pathways.
I. Synthesis of this compound: A Comparative Overview
The most common and well-established method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,4-dihalobutene derivative.[1] However, variations in reaction conditions and reagents can significantly impact yield and purity.
Method 1: Classical Malonic Ester Synthesis
This approach involves the reaction of diethyl malonate with trans-1,4-dichloro-2-butene in the presence of a base. The choice of base and solvent system is critical for optimizing the yield and minimizing side products.[4]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis [5]
-
Materials: Diethyl malonate, trans-1,4-dichloro-2-butene, potassium hydroxide (90% flakes), tricaprylylmethylammonium chloride (phase-transfer catalyst), methylene chloride.
-
Procedure:
-
To a reactor equipped with external cooling, charge trans-1,4-dichloro-2-butene (1.10 mol), flaked potassium hydroxide (2.0 mol), methylene chloride (300 cc), and tricaprylylmethylammonium chloride (5 mol %).
-
Slowly add diethyl malonate (1.0 mol) to the stirred reaction mixture.
-
Maintain the reaction temperature at 25°C using external cooling.
-
Upon completion of the reaction, perform a standard aqueous workup.
-
Fractionally distill the crude product to obtain this compound.
-
-
Yield: ~78%
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of tricaprylylmethylammonium chloride is crucial for facilitating the reaction between the aqueous phase (potassium hydroxide) and the organic phase (diethyl malonate and dichlorobutene), leading to higher yields compared to a biphasic system without a catalyst.
-
trans-1,4-dichloro-2-butene: The stereochemistry of the starting material is important. The use of the trans isomer favors the formation of the desired vinylcyclopropane over the cyclopentene byproduct that can arise from the cis isomer.[4]
-
Temperature Control: Maintaining a low temperature (25°C) is essential to control the exothermic reaction and prevent the formation of undesired side products.
Method 2: Anhydrous Synthesis with Sodium Ethoxide
An alternative approach involves the use of a strong base like sodium ethoxide in an anhydrous solvent. This method avoids the use of a phase-transfer catalyst but requires stricter control of anhydrous conditions.
Experimental Protocol: Anhydrous Synthesis [4][6]
-
Materials: Diethyl malonate, trans-1,4-dichloro-2-butene, sodium ethoxide, absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution to form the sodium salt of diethyl malonate.
-
To this solution, add trans-1,4-dichloro-2-butene dropwise while maintaining the reaction temperature.
-
After the addition is complete, reflux the reaction mixture for a specified time.
-
After cooling, neutralize the reaction mixture, filter any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Comparative Analysis of Synthesis Methods:
| Method | Advantages | Disadvantages | Typical Yield |
| Phase-Transfer Catalysis | Milder conditions, does not require strictly anhydrous setup. | Requires a phase-transfer catalyst, which may need to be removed. | ~75-80%[1] |
| Anhydrous Sodium Ethoxide | Avoids the use of a phase-transfer catalyst. | Requires strictly anhydrous conditions to prevent side reactions. | ~70-80%[4] |
Visualization of the Synthetic Pathway:
Caption: General synthesis of this compound.
II. The Vinylcyclopropane-Cyclopentene Rearrangement: A Gateway to Five-Membered Rings
One of the most significant reactions of this compound is its rearrangement to a cyclopentene derivative. This transformation is a powerful tool for the construction of five-membered carbocycles, which are prevalent in natural products and pharmaceuticals.[7] The rearrangement can be induced thermally or with the aid of a transition metal catalyst, with each method offering distinct advantages and mechanistic pathways.
A. Thermal Vinylcyclopropane-Cyclopentene Rearrangement
Under thermal conditions, typically at high temperatures, this compound undergoes a[7][8]-sigmatropic shift to form a diethyl cyclopentene-dicarboxylate. The mechanism of this reaction has been a subject of extensive study and is generally understood to proceed through a diradical intermediate, although a concerted pericyclic pathway can also be involved depending on the substrate.[7][8]
Mechanistic Insights:
The thermal rearrangement is believed to initiate with the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is the weakest bond due to ring strain. This generates a diradical intermediate that can then undergo ring closure to form the more stable five-membered cyclopentene ring.[7] The presence of radical-stabilizing substituents on the cyclopropane ring can lower the activation energy for this rearrangement.[7]
Visualization of the Thermal Rearrangement Mechanism:
Caption: Mechanism of the thermal vinylcyclopropane-cyclopentene rearrangement.
B. Transition Metal-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement
The high temperatures required for the thermal rearrangement can be a significant limitation. Transition metal catalysts, particularly those based on nickel, offer a milder and more efficient alternative.[9][10] Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective catalysts for this transformation.[9]
Mechanism of Ni(0)-Catalyzed Rearrangement:
The currently accepted mechanism for the Ni(0)-catalyzed rearrangement involves a multi-step pathway:[9][10][11]
-
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the C1-C2 bond of the cyclopropane ring to form a nickelacyclobutane intermediate.
-
Haptotropic Shift: This is followed by a haptotropic shift, where the nickel atom moves along the carbon skeleton.
-
Reductive Elimination: Finally, reductive elimination from the nickel intermediate forms the cyclopentene product and regenerates the Ni(0) catalyst.
This catalytic cycle proceeds at much lower temperatures than the thermal rearrangement and often with higher selectivity.[9]
Experimental Protocol: Ni(0)-Catalyzed Rearrangement [9]
-
Materials: this compound, [Ni(cod)₂] (bis(1,5-cyclooctadiene)nickel(0)), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (NHC ligand), toluene.
-
Procedure:
-
In a glovebox, combine [Ni(cod)₂] (1.0 mol%) and IPr (2.0 mol%) in toluene.
-
Add a solution of this compound (0.10 M) in toluene.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) and monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
[Ni(cod)₂]: This is a common and convenient source of Ni(0). The cyclooctadiene (cod) ligands are easily displaced by the NHC ligand and the vinylcyclopropane substrate.
-
IPr (NHC Ligand): The bulky N-heterocyclic carbene ligand is crucial for stabilizing the Ni(0) catalyst and promoting the desired catalytic cycle. The steric bulk of the ligand can also influence the regioselectivity of the rearrangement in substituted vinylcyclopropanes.[12]
-
Anhydrous and Inert Conditions: Ni(0) complexes are sensitive to air and moisture, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
Visualization of the Ni(0)-Catalyzed Rearrangement Workflow:
Caption: Experimental workflow for the Ni(0)-catalyzed rearrangement.
III. Cycloaddition Reactions: Expanding Molecular Complexity
The vinyl group of this compound can participate in various cycloaddition reactions, providing access to more complex cyclic and bicyclic systems.[1] These reactions leverage the diene-like character of the vinylcyclopropane moiety.
[3+2] Cycloadditions
Transition metal-catalyzed [3+2] cycloadditions are a powerful method for constructing five-membered rings. In these reactions, the vinylcyclopropane acts as a three-carbon component. Rhodium(I) catalysts have been shown to be effective for promoting the [3+2] cycloaddition of vinylcyclopropanes with alkynes and alkenes.
Mechanism of Rh(I)-Catalyzed [3+2] Cycloaddition:
The reaction is initiated by the oxidative addition of the Rh(I) catalyst to the cyclopropane ring, forming a rhodacyclobutane intermediate. This is followed by insertion of the alkyne or alkene into the rhodium-carbon bond and subsequent reductive elimination to yield the cyclopentene product and regenerate the Rh(I) catalyst.
Visualization of a Representative [3+2] Cycloaddition:
Caption: Schematic of a Rh(I)-catalyzed [3+2] cycloaddition.
IV. Applications in Drug Development and Natural Product Synthesis
The synthetic utility of this compound and its derivatives is highlighted by their application in the synthesis of biologically active molecules.
Synthesis of Vigabatrin
A notable application of this compound is in the synthesis of the anti-epileptic drug Vigabatrin.[13][14][15] The synthesis involves the reaction of this compound with ammonia and formamide to form a vinyl-substituted pyrrolidinone intermediate. Subsequent hydrolysis and decarboxylation yield Vigabatrin.[13][15]
Natural Product Synthesis
The vinylcyclopropane-cyclopentene rearrangement has been a key step in the total synthesis of several natural products.[7] The ability to construct complex cyclopentane-containing core structures from readily available starting materials makes this methodology highly valuable in the field of natural product synthesis.
V. Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its key reactions, particularly the vinylcyclopropane-cyclopentene rearrangement and various cycloaddition reactions, provide efficient pathways to complex carbocyclic frameworks that are of significant interest to the pharmaceutical and agrochemical industries. The ongoing development of new catalytic systems, especially for asymmetric transformations, will undoubtedly expand the synthetic utility of this remarkable molecule.[16] As our understanding of the mechanistic nuances of its reactions deepens, we can expect to see even more innovative applications of this compound in the synthesis of novel and impactful molecules.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 8. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
- 14. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unlocking Synthetic Frontiers: A Technical Guide to the Research Applications of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Introduction: The Strategic Value of a Strained Ring System
In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out as a preeminent example of such a scaffold. Its unique architecture, combining the high ring strain of a cyclopropane, the reactivity of a vinyl group, and the synthetic handles of two ester functionalities, offers a rich playground for chemical innovation. This guide provides an in-depth exploration of the core reactivity and potential applications of this powerful synthetic intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of the cyclopropane motif is known to impart favorable pharmacological properties, such as metabolic stability and conformational rigidity, making its derivatives highly valuable in medicinal chemistry.
Core Reactivity and Mechanistic Underpinnings
The synthetic utility of this compound is primarily derived from its susceptibility to ring-opening reactions, often mediated by transition metals. This reactivity transforms the strained three-membered ring into a versatile three-carbon or five-carbon synthon for a variety of cycloaddition reactions.
Transition Metal-Catalyzed Ring-Opening and Cycloadditions: A Gateway to Molecular Complexity
Transition metals, particularly palladium and rhodium, have proven to be exceptional catalysts for activating the vinylcyclopropane moiety. The general mechanism involves the coordination of the metal to the vinyl group, followed by a C-C bond cleavage of the cyclopropane ring to form a zwitterionic π-allylpalladium intermediate. This intermediate is the linchpin for a host of subsequent transformations, most notably [3+2] cycloadditions with various electron-deficient partners.
Palladium-Catalyzed [3+2] Cycloaddition: A Robust Route to Functionalized Carbocycles
One of the most powerful applications of this compound is its participation in palladium-catalyzed [3+2] cycloaddition reactions. This transformation provides a direct and stereocontrolled route to highly substituted cyclopentanes, which are common motifs in natural products and pharmaceutical agents.
The reaction is proposed to proceed through a zwitterionic π-allylpalladium intermediate. The palladium(0) catalyst initially coordinates to the vinyl group, facilitating the cleavage of the distal cyclopropane bond to form the key intermediate. This dipole then reacts with an electron-deficient olefin in a formal [3+2] cycloaddition. The stereochemical outcome of the reaction can often be controlled by the choice of chiral ligands on the palladium catalyst, enabling access to enantioenriched products.[1]
Mechanistic Pathway of Palladium-Catalyzed [3+2] Cycloaddition
References
Stability and storage conditions for Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
An In-depth Technical Guide on the Stability and Storage of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Abstract
This compound is a versatile synthetic intermediate prized for its unique structural motifs, which are foundational in the synthesis of complex molecules and functionalized polymers.[1] However, the inherent ring strain of the cyclopropane moiety and the reactivity of the adjacent vinyl group render the molecule susceptible to degradation, primarily through thermal rearrangement. This guide provides a comprehensive overview of the chemical stability of this compound, delineates the primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling. Furthermore, a detailed methodology for assessing the compound's stability is presented to ensure its integrity in research and development applications.
Introduction to this compound
This section details the fundamental properties of the title compound and its significance in modern organic chemistry, providing context for the critical importance of maintaining its stability.
Chemical Identity and Physicochemical Properties
This compound, a colorless to light yellow liquid, is characterized by a unique combination of a strained three-membered ring and a reactive vinyl functional group.[2][3] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7686-78-4 | [2][4] |
| Molecular Formula | C₁₁H₁₆O₄ | [3][4] |
| Molecular Weight | 212.24 g/mol | [1][4] |
| IUPAC Name | diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | [4] |
| Physical Form | Liquid | [2] |
| Boiling Point | 230.6°C @ 760 mmHg; 69-72°C @ 0.5 Torr | [1][3] |
| Density | ~1.04 - 1.17 g/cm³ | [1][3] |
Significance in Synthetic Chemistry
The compound serves as a valuable building block for a variety of complex chemical architectures. The vinyl group can participate in cycloadditions and radical reactions, while the strained ring is prone to controlled ring-opening, making it a versatile precursor.[1][5] It is a key intermediate in the synthesis of pharmaceuticals, such as the anti-epileptic drug Vigabatrin, and is employed in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with unique properties.[1][6] Given its role as a high-value intermediate, ensuring its chemical purity and stability is paramount to the success of subsequent synthetic steps.
Core Stability Profile and Intrinsic Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The combination of high ring strain and the presence of a π-system dictates its primary modes of reactivity and degradation.
Caption: Figure 1: Key reactive sites of the title compound.
The Vinylcyclopropane-to-Cyclopentene Rearrangement
The most significant thermal degradation pathway for vinylcyclopropanes is the rearrangement to cyclopentene derivatives.[7][8] This transformation is a classic example of a ring expansion reaction and can proceed through either a concerted, pericyclic mechanism or a two-step diradical-mediated process.[7][9] The presence of two electron-withdrawing ester groups on the cyclopropane ring influences the activation energy of this process. Elevated temperatures are the primary driver for this isomerization, which is irreversible and leads to a complete loss of the desired starting material.
Caption: Figure 2: The primary thermal degradation pathway.
Susceptibility to Ring-Opening Reactions
The high strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions. Research has shown that this compound can undergo ring-opening through different mechanisms depending on the attacking species.[5][10]
-
Nucleophilic Attack: Tends to occur at the methine position of the cyclopropane ring.[10]
-
Radical Attack: Free radicals preferentially attack the terminal methylene of the vinyl group, which subsequently leads to ring cleavage.[10]
This reactivity underscores the need to protect the compound from radical initiators (e.g., oxygen, peroxides) and strong nucleophiles or electrophiles during storage and handling.
Factors Influencing Degradation
Several environmental and chemical factors can accelerate the degradation of this compound.
-
Thermal Stress: As discussed, heat is the most critical factor, directly promoting the vinylcyclopropane-cyclopentene rearrangement.[7][9] The rate of this degradation is highly temperature-dependent.
-
Atmospheric Exposure: Oxygen can initiate free-radical chain reactions, leading to ring-opening and polymerization of the vinyl group.[10] Therefore, exposure to air must be minimized.
-
Light Exposure: Photochemical energy can also provide the activation energy for rearrangements and radical reactions in vinylcyclopropane systems.[11]
-
Chemical Incompatibility: The compound's ester functionalities are sensitive to strong acids and bases, which can catalyze hydrolysis. Furthermore, transition metals can catalyze various rearrangements and ring-opening reactions.[5][12][13]
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.
Optimal Storage Conditions
The consensus from suppliers and the chemical nature of the compound point to a single, robust storage protocol.[1][2][3]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of thermal rearrangement. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and radical-initiated degradation.[3] |
| Container | Amber glass bottle with a tight-fitting, inert cap | To protect from light and prevent atmospheric contamination. |
| Location | A dedicated, well-ventilated cabinet for reactive chemicals | To ensure segregation from incompatible materials.[14][15] |
Laboratory Handling Procedures
Proper handling is crucial to prevent contamination and degradation during experimental use.
-
Inert Atmosphere Transfer: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to air and moisture.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]
-
Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid using metal spatulas, as trace metal contamination can catalyze decomposition.[17]
-
Segregation: Keep the compound away from strong acids, bases, oxidizing agents, reducing agents, and sources of ignition.[16][18]
Protocol for Stability Assessment
To empirically validate storage conditions and determine the shelf-life of a specific batch, a formal stability study is recommended. This protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).
Experimental Design
The objective is to quantify the appearance of degradation products and the loss of the parent compound over time under controlled stress conditions compared to an ideal control.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 7686-78-4 [sigmaaldrich.com]
- 3. 7686-78-4 CAS MSDS (2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes | Semantic Scholar [semanticscholar.org]
- 6. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. fishersci.com [fishersci.com]
- 17. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 18. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
An In-depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile synthetic building block of significant interest in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a strained cyclopropane ring coupled with a reactive vinyl group and two diethyl ester functionalities, offers a gateway to a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, quality considerations, synthesis, and key applications, with a focus on its role as a critical intermediate in the synthesis of the antiepileptic drug Vigabatrin and its emerging use in polymer chemistry.
Physicochemical Properties
This compound is a liquid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 7686-78-4[1] |
| Molecular Formula | C₁₁H₁₆O₄[2][3] |
| Molecular Weight | 212.24 g/mol [2][3] |
| Boiling Point | 230.6°C at 760 mmHg[1] |
| Density | 1.174 g/cm³[1] |
| Appearance | Liquid[4] |
| Storage | 2-8°C, under inert atmosphere[1][4] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered at purities of 97% or higher.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97%[4] | Milligrams to grams[4] |
| Ambeed | 97% | Grams |
| Smolecule | In Stock | Custom |
| Zibo Hangyu Biotechnology | 99% | Kilogram scale |
| MySkinRecipes | 97%[1] | Milligrams to grams[1] |
| BLD Pharm | In Stock | Custom |
| Key Organics | >97% | Grams |
When procuring this reagent, it is imperative to obtain and review the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
Certificate of Analysis (CoA)
A Certificate of Analysis is a crucial document that provides lot-specific data on the quality and purity of the supplied chemical. For this compound, a typical CoA should include:
-
Purity: Determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular structure.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.
-
Water Content: Quantification of water content, as it can be detrimental in certain reactions.
Safety Data Sheet (SDS)
The Safety Data Sheet provides comprehensive information on the safe handling, storage, and disposal of the chemical. Key sections to review include:
-
Hazards Identification: This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319)[2].
-
First-Aid Measures: Procedures for exposure to skin, eyes, and ingestion.
-
Handling and Storage: Recommendations for personal protective equipment (PPE), ventilation, and storage conditions (e.g., in a dry, cool, and well-ventilated place, away from incompatible materials like acids, bases, and oxidizing agents)[5].
-
Toxicological Information: Data on acute and chronic health effects.
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the condensation of diethyl malonate with a 1,4-dihalobutene, typically trans-1,4-dichloro-2-butene, in the presence of a base. The use of the trans isomer is crucial to minimize the formation of the cyclopentene byproduct.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented industrial process[6]:
-
Reaction Setup: To a reactor equipped with external cooling, charge trans-1,4-dichloro-2-butene (1.10 mol), flaked potassium hydroxide (2.0 mol), methylene chloride (300 mL), and a phase-transfer catalyst such as tricaprylylmethylammonium chloride (5 mol%).
-
Reagent Addition: While stirring and maintaining the temperature at 25°C with external cooling, slowly add diethyl malonate (1.0 mol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting materials are consumed.
-
Workup: Upon completion, perform an aqueous workup to remove inorganic salts and the catalyst.
-
Purification: Fractionally distill the crude product under reduced pressure to obtain the purified this compound. A typical yield for this process is around 78%[6].
Applications in Drug Development: Synthesis of Vigabatrin
A primary application of this compound is as a key intermediate in the synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used as an antiepileptic drug[4].
Synthetic Pathway to Vigabatrin
Caption: Key steps in the synthesis of Vigabatrin.
Detailed Experimental Protocol for Vigabatrin Synthesis
The following is a generalized protocol based on patented synthesis routes:
-
Amidation and Cyclization: Heat this compound with ammonia in formamide under pressure. This step results in the formation of 3-carboxamido-5-vinyl-2-pyrrolidone.
-
Hydrolysis and Decarboxylation: Subject the intermediate from the previous step to acidic hydrolysis. This opens the pyrrolidone ring and decarboxylates the molecule to yield Vigabatrin.
-
Purification: The final product is purified, often through recrystallization, to yield pharmaceutical-grade Vigabatrin.
Applications in Materials Science: Ring-Opening Metathesis Polymerization (ROMP)
The vinyl group of this compound makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique is a powerful tool for creating functional polymers with unique properties[1]. The strained cyclopropane ring can also participate in ring-opening reactions, offering further possibilities for polymer backbone modification.
General Principles of ROMP
ROMP is a chain-growth polymerization initiated by a metal-alkylidene catalyst (e.g., Grubbs' or Schrock's catalysts). The reaction proceeds via a [2+2] cycloaddition between the catalyst and the cyclic olefin, followed by a retro-[2+2] cycloreversion to open the ring and regenerate the metal-alkylidene at the end of the growing polymer chain. The use of this compound in ROMP can lead to the formation of functionalized polymers with unique thermal and mechanical properties[1].
-
Monomer and Catalyst Preparation: Dissolving the this compound monomer and the chosen ROMP catalyst in a dry, degassed solvent under an inert atmosphere.
-
Polymerization: Combining the monomer and catalyst solutions and allowing the reaction to proceed, often with monitoring of the polymer's molecular weight and polydispersity over time.
-
Termination: Terminating the polymerization by adding a suitable agent that quenches the catalyst.
-
Polymer Isolation and Characterization: Precipitating the polymer in a non-solvent, followed by drying and characterization using techniques like Gel Permeation Chromatography (GPC), NMR, and Differential Scanning Calorimetry (DSC).
Conclusion
This compound is a commercially available and highly valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-established role in the synthesis of Vigabatrin underscores its importance in the pharmaceutical industry, while its potential as a monomer in ROMP opens avenues for the development of novel polymers. A thorough understanding of its commercial sources, quality specifications, and synthetic applications is essential for its effective and safe utilization in a research and development setting.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
Methodological & Application
The Versatile Cycloaddition Chemistry of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: A Guide for Synthetic Practitioners
Introduction: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands as a privileged substrate in the realm of synthetic organic chemistry, offering a gateway to a diverse array of complex carbocyclic frameworks. Its unique structural motif, featuring a strained three-membered ring in conjugation with a vinyl group and activated by geminal diester functionalities, renders it a versatile building block for a variety of cycloaddition reactions.[1][2] The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) facilitates its ring-opening upon coordination to a transition metal, generating reactive intermediates that can be trapped by various π-systems.[1] This guide provides an in-depth exploration of the cycloaddition reactions of this compound and its derivatives, offering detailed mechanistic insights and practical experimental protocols for researchers in academia and the pharmaceutical industry.
The Dichotomy of Reactivity: [3+n] vs. [5+n] Cycloadditions
The rich cycloaddition chemistry of vinylcyclopropanes (VCPs) is predominantly catalyzed by transition metals, with rhodium, palladium, and nickel complexes being the most extensively studied.[1][3] Depending on the reaction conditions and the nature of the participating dipolarophile or diene, VCPs can act as either three-carbon (C3) or five-carbon (C5) synthons. This compound, being a "donor-acceptor" VCP with an electron-donating vinyl group and electron-withdrawing geminal diesters, is readily activated by transition metal catalysts to form zwitterionic π-allylmetal species.[1] These intermediates are central to its participation in various cycloaddition modes.
Section 1: The [3+2] Cycloaddition Pathway: A Gateway to Five-Membered Rings
The [3+2] cycloaddition of VCPs represents a powerful strategy for the construction of highly functionalized cyclopentane rings. In this reaction manifold, the VCP fragment serves as a three-carbon component. Transition metal-catalyzed intramolecular [3+2] cycloadditions have been well-developed, affording efficient access to bicyclic structures.[4][5]
Mechanistic Overview of the Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition
The rhodium(I)-catalyzed intramolecular [3+2] cycloaddition of VCPs tethered to an alkene, alkyne, or allene has been extensively studied.[4] The currently accepted mechanism commences with the coordination of the Rh(I) catalyst to the vinyl group, followed by oxidative cleavage of the adjacent C-C bond of the cyclopropane ring to form a rhodacyclobutane intermediate. This intermediate then rearranges to a π-allyl rhodium species. Subsequent insertion of the tethered π-system into the Rh-C bond, followed by reductive elimination, furnishes the bicyclic [3+2] cycloadduct.
References
- 1. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(i)-catalyzed intramolecular [3 + 2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Synthesis Using Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate Derivatives
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of diethyl 2-vinylcyclopropane-1,1-dicarboxylate and its derivatives in asymmetric synthesis. Chiral vinylcyclopropanes (VCPs) are exceptionally versatile three-carbon synthons, capable of undergoing a variety of stereoselective transformations due to their inherent ring strain and the reactivity of the vinyl moiety.[1] This document details the mechanistic principles, catalyst selection, and practical execution of key enantioselective reactions, including transition-metal-catalyzed cycloadditions and ring-opening reactions. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for constructing complex chiral molecules with high stereocontrol, a critical need in medicinal chemistry and natural product synthesis.
Introduction: The Synthetic Power of Vinylcyclopropanes
Vinylcyclopropanes (VCPs), particularly those activated by geminal electron-withdrawing groups like the diethyl 1,1-dicarboxylate moiety, are powerful building blocks in modern organic synthesis.[2] The unique reactivity of this scaffold stems from two key features:
-
Ring Strain: The significant strain energy of the cyclopropane ring (~27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[3]
-
Vinyl Group Activation: The presence of the vinyl group facilitates coordination to transition metals, which dramatically lowers the activation energy for the cleavage of the distal C-C bond of the cyclopropane ring.
This activation, typically by a transition metal catalyst, transforms the VCP into a reactive 1,3- or 1,5-dipolar intermediate.[4][5] The strategic trapping of this intermediate with various reaction partners in the presence of a chiral ligand allows for the stereocontrolled formation of complex carbocyclic and heterocyclic systems. This guide will focus on the most impactful of these transformations: Palladium-catalyzed [3+2] cycloadditions and Rhodium-catalyzed ring-opening and cycloaddition reactions.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
The palladium-catalyzed formal [3+2] cycloaddition is one of the most well-developed and powerful applications of VCPs, enabling the enantioselective synthesis of highly substituted five-membered rings.[4][6] This transformation is foundational for building core structures found in numerous natural products and pharmaceutical agents.[7]
Mechanistic Rationale and Stereocontrol
The catalytic cycle is initiated by the coordination of a Palladium(0) complex, stabilized by a chiral ligand, to the vinyl group of the VCP. This is followed by an oxidative addition step where the palladium inserts into the distal C-C bond of the cyclopropane ring, leading to its cleavage. This key step forms a zwitterionic π-allyl-Pd(II) intermediate, which behaves as a 1,3-dipole.[4]
The choice of the chiral ligand is paramount as it dictates the facial selectivity of the subsequent cycloaddition. The ligand's steric and electronic properties create a chiral pocket around the metal center, influencing how the dipolarophile (e.g., an electron-deficient alkene) approaches the π-allyl intermediate. This controlled approach ensures the formation of one enantiomer of the cyclopentane product over the other. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the final product.
Protocol: Enantioselective [3+2] Cycloaddition with Alkylidene Azlactones
This protocol describes a reliable method for the synthesis of chiral cyclopentanes from this compound and an alkylidene azlactone, a reaction that proceeds with excellent stereocontrol.[1]
Materials:
-
This compound (1.2 equiv)
-
Alkylidene azlactone (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
(S)-Trost Ligand ((1S,2S)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)-1,2-diaminocyclohexane) (7.5 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried vial under an argon atmosphere, add Pd₂(dba)₃ and the (S)-Trost ligand.
-
Add anhydrous DCM and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous catalyst solution is formed.
-
In a separate dry vial, dissolve the alkylidene azlactone and this compound in anhydrous DCM.
-
Transfer the prepared catalyst solution to the substrate solution via syringe under argon.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral cyclopentane derivative.[1]
-
Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Representative Data
The palladium-catalyzed [3+2] cycloaddition is effective across a range of dipolarophiles. Below is a summary of typical results highlighting the high efficiency and stereoselectivity of this methodology.
| Entry | Dipolarophile | Ligand | Yield (%) | dr | ee (%) | Reference |
| 1 | Alkylidene Azlactone | (S)-Trost | >90 | >20:1 | >95 | [6] |
| 2 | Nitroalkene | Chiral Bis(tert-amine) | 85 | >20:1 | 96 | [4] |
| 3 | Azadienes | BOX Ligand | 93 | >20:1 | >99 | [7] |
| 4 | Alkenyl N-Heteroarene | (R,R)-ANDEN-Ph | 82 | >20:1 | 95 | [4] |
Rhodium-Catalyzed Asymmetric Transformations
Rhodium(I) complexes are also highly effective catalysts for activating VCPs, though they often open pathways to different cycloaddition modes (e.g., [5+2]) or ring-opening reactions, depending on the substrate and ligand design.[8]
Mechanistic Considerations: [5+2] vs. Ring-Opening
In contrast to the palladium catalysis that typically generates 1,3-dipoles, Rh(I) catalysis can involve the VCP as a five-carbon synthon. The reaction proceeds through a rhodacyclohexene intermediate, which can then undergo cycloaddition with a π-system (alkene, alkyne, allene) to form a seven-membered ring.[8][9] The selection of a chiral bisphosphine ligand, such as (R)-BINAP, is critical for inducing asymmetry in these transformations.[9]
Alternatively, in the presence of a suitable nucleophile like an arylboronic acid, the VCP can undergo an asymmetric ring-opening reaction. This process yields a chiral, branched product instead of a cycloadduct.[3][10] Additives such as Zn(OTf)₂ can play a crucial role, facilitating both the formation of the active Rh-ligand complex and accelerating the overall reaction.[3]
Protocol: Rh-Catalyzed Asymmetric Ring-Opening with Arylboronic Acids
This protocol provides a method for the highly regio- and enantioselective C-C bond formation via the ring-opening of a racemic VCP.[3][10]
Materials:
-
2-(2,2-Bis(methoxycarbonyl)cyclopropyl)styrene (VCP derivative, 1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
(R)-Josiphos-type ferrocenyl bisphosphine ligand (6 mol%)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add [Rh(cod)Cl]₂ and the chiral ferrocenyl ligand.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
To this solution, add the VCP substrate, phenylboronic acid, K₂CO₃, and Zn(OTf)₂.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.[1]
-
Analysis: Confirm structure by NMR and determine ee by chiral HPLC.
Summary and Outlook
This compound and its derivatives are undeniably powerful platforms for asymmetric synthesis. The ability to engage these synthons in stereocontrolled cycloadditions and ring-opening reactions provides rapid access to complex and functionally dense chiral molecules.[2][11] Palladium and Rhodium catalysis have emerged as the premier tools for unlocking this potential, with ligand design being the critical element for achieving high enantioselectivity.[3][4] Future research will likely focus on expanding the scope of reaction partners, developing more sustainable catalytic systems, and applying these powerful methods to the total synthesis of increasingly complex biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate - A Keystone Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of a Strained Ring
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (DVC) has emerged as a powerhouse in this arena. Its unique architecture, combining a highly strained cyclopropane ring with the dual reactivity of a vinyl group and geminal diester functionalities, offers a rich platform for sophisticated molecular engineering.[1][2] The inherent ring strain of the cyclopropane moiety serves as a potent driving force for a variety of selective transformations, while the vinyl and ester groups provide orthogonal handles for subsequent functionalization.
This guide provides an in-depth exploration of DVC's reactivity, offering field-proven protocols and mechanistic insights for researchers in synthetic chemistry and drug development. We will delve into its synthesis, key transformations such as ring-opening and cycloaddition reactions, and its application in constructing intricate molecular scaffolds.
Synthesis of this compound
The reliable and scalable synthesis of DVC is the gateway to its extensive applications. The most common and efficient method involves the cyclocondensation of diethyl malonate with trans-1,4-dichlorobutene-2.[3][4] The stereochemistry of the starting dihalide is critical; using the trans isomer preferentially yields the desired vinylcyclopropane, whereas the cis isomer can lead to a mixture of products including the cyclopentene derivative.[5]
The following protocol details a robust procedure for the gram-scale synthesis of DVC.
Experimental Workflow: Synthesis of DVC
Caption: Workflow for the synthesis of DVC.
Protocol 2.1: Synthesis of this compound
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 160 g (142 mL) | 1.0 |
| trans-1,4-Dichlorobutene-2 | 124.99 | 137.5 g (114 mL) | 1.1 |
| Potassium Hydroxide (KOH), flaked | 56.11 | 125 g | 2.0 (eff.) |
| Tricaprylylmethylammonium chloride | 404.17 | 21 g | 0.05 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 300 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add diethyl malonate (160 g, 1.0 mol), trans-1,4-dichlorobutene-2 (137.5 g, 1.10 mol), tricaprylylmethylammonium chloride (21 g, 5 mol %), and dichloromethane (300 mL).[3]
-
Cooling: Immerse the flask in an ice-water bath and stir the mixture until the internal temperature reaches 0-5 °C.
-
Base Addition: Slowly add flaked potassium hydroxide (125 g, ~2.0 mol) in portions over 1-2 hours. Causality: This slow, portion-wise addition is critical to control the reaction's exothermicity. Maintaining the temperature at or below 25 °C minimizes the formation of undesired side products from Williamson ether synthesis or other secondary reactions.[4][5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12-18 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding 200 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated aq. NH₄Cl and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid (Typical yield: 165 g, 78%).[3]
Key Reactivities and Synthetic Applications
The synthetic utility of DVC stems from its predictable and versatile reactivity, primarily centered around the activation and cleavage of the cyclopropane ring.
Ring-Opening Reactions: The Vinylcyclopropane-Cyclopentene Rearrangement
One of the most powerful transformations of vinylcyclopropanes is the thermally or Lewis acid-catalyzed rearrangement to cyclopentene derivatives.[6] This reaction provides a direct and stereocontrolled route to five-membered carbocycles, which are core structures in numerous natural products and pharmaceuticals.
Mechanistic Rationale
The reaction proceeds through a formal[1][7]-sigmatropic shift. Under Lewis acid catalysis, coordination to one of the ester carbonyls facilitates the cleavage of the distal C-C bond of the cyclopropane ring. This generates a stabilized zwitterionic intermediate, which then undergoes cyclization and proton loss to furnish the cyclopentene ring system.[8]
Caption: Mechanism of Lewis acid-catalyzed VCP-cyclopentene rearrangement.
Protocol 3.1.1: Lewis Acid-Mediated Synthesis of a Functionalized Cyclopentene
This protocol is a representative example of the vinylcyclopropane-cyclopentene rearrangement.
Materials & Reagents
| Reagent/Material | Purity | Quantity | Moles |
| This compound | >97% | 2.12 g | 10 mmol |
| Ytterbium(III) triflate (Yb(OTf)₃) | 98% | 310 mg | 0.5 mmol |
| Toluene, anhydrous | >99.8% | 50 mL | - |
Procedure
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (2.12 g, 10 mmol) and anhydrous toluene (50 mL). Stir until a homogeneous solution is formed.
-
Catalyst Addition: Add Yb(OTf)₃ (310 mg, 0.5 mmol, 5 mol%). Causality: Yb(OTf)₃ is an effective and relatively mild Lewis acid for this transformation, often providing high yields and diastereoselectivity with minimal side reactions.[6]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of a new, less polar spot.
-
Work-up: Cool the reaction to room temperature and quench with 20 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the corresponding diethyl cyclopent-3-ene-1,1-dicarboxylate.
Reactions Involving the Vinyl Group: Cycloadditions
The vinyl moiety of DVC can readily participate in cycloaddition reactions, serving as a competent dienophile in [4+2] Diels-Alder reactions. This provides a powerful method for constructing complex, bridged polycyclic systems in a single step.
Application Data: Diels-Alder Reactions of DVC
| Diene | Conditions | Product Type | Yield (%) | Reference |
| Cyclopentadiene | Neat, 150 °C, sealed tube | Norbornene derivative | ~85 | [1] |
| Furan | Toluene, 120 °C, 24 h | Oxa-bridged cycloadduct | ~70 | [1] |
| 1,3-Butadiene | Benzene, 180 °C, high pressure | Cyclohexene derivative | ~90 | [9] |
Nucleophilic and Radical Ring-Opening
Beyond rearrangements, the cyclopropane ring of DVC is susceptible to opening by both nucleophiles and radicals, leading to different product classes.[7]
-
Nucleophilic Attack: Occurs predominantly at the methine position (C2), leading to 1,5-addition products where the nucleophile adds to C2 and the ring opens.[1][10]
-
Radical Attack: Free radicals tend to attack the terminal methylene of the vinyl group, initiating a cascade that results in ring opening and the formation of a more complex acyclic structure.[7] This dual reactivity allows for divergent synthesis from a single starting material based on the chosen reaction conditions.
Safety and Handling
Hazard Profile
-
GHS Classification: DVC is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2).[11]
-
Pictograms: GHS07 (Exclamation Mark).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]
Conclusion
This compound is far more than a simple organic molecule; it is a strategically designed building block that provides access to a vast chemical space. Its capacity for controlled ring-opening, participation in cycloadditions, and divergent reactivity towards nucleophiles and radicals makes it an invaluable tool for the synthesis of complex carbocyclic and heterocyclic frameworks. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers aiming to leverage the unique potential of DVC in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.[1][13]
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. prepchem.com [prepchem.com]
- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 5. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 6. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 7. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Reactions of diethyl 2-vinylcyclopropane-11-dicarboxylate with nucleop" by Gordon K. Pagenkopf [scholarworks.umt.edu]
- 11. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
Application Note: A Robust Protocol for the Synthesis of High-Purity Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Introduction: The Synthetic Utility of a Strained Ring System
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a highly valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a strained cyclopropane ring activated by two geminal electron-withdrawing ester groups and a reactive vinyl substituent, makes it a powerful intermediate for constructing complex molecular frameworks.[1][2] The inherent ring strain can be strategically released in various transformations, enabling access to diverse carbocyclic and heterocyclic systems.[3][4] This compound serves as a key precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials, where the cyclopropane motif often imparts unique biological or physical properties.[2]
This application note provides a detailed, field-proven protocol for the synthesis of high-purity this compound. We will delve into a robust method utilizing phase-transfer catalysis, which offers significant advantages in terms of yield, scalability, and operational simplicity over classical approaches.[5][6][7] The causality behind critical experimental choices will be explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Principle and Mechanism
The synthesis is achieved through the cyclocondensation of diethyl malonate with trans-1,4-dichloro-2-butene. The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.
Core Mechanism:
-
Deprotonation: A base abstracts an acidic α-hydrogen from diethyl malonate, generating a resonance-stabilized carbanion (malonate enolate).
-
Nucleophilic Substitution: The malonate enolate acts as a nucleophile, attacking one of the primary carbons of trans-1,4-dichloro-2-butene in an SN2 reaction, displacing a chloride ion.
-
Intramolecular Cyclization: The resulting intermediate still possesses an acidic proton. A second equivalent of base removes this proton, creating another carbanion which then undergoes a rapid intramolecular SN2 reaction, displacing the second chloride ion and forming the stable cyclopropane ring.
The use of trans-1,4-dichloro-2-butene is critical for maximizing the yield of the desired vinylcyclopropane product. The cis isomer is known to produce a significant amount of a byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate, which is challenging to separate from the desired product.[8][9][10] The phase-transfer catalysis (PTC) approach facilitates the transport of the base (hydroxide ions) or the malonate anion from a solid or aqueous phase into the organic phase where the reaction occurs, enhancing reaction rates and efficiency.[5][7][11]
Caption: Simplified reaction mechanism for the synthesis.
Detailed Synthesis Protocol
This protocol is optimized for a ~1 mole scale synthesis, yielding high-purity product with excellent reproducibility.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. | Notes |
| Diethyl Malonate | ≥99% | Sigma-Aldrich | 160.2 g (1.0 mol) | 1.0 | Ensure it is dry. |
| trans-1,4-Dichloro-2-butene | ≥98% | Sigma-Aldrich | 137.5 g (1.1 mol) | 1.1 | Potent lachrymator and alkylating agent. Handle in a fume hood. |
| Potassium Hydroxide (KOH), flaked | ≥90% (Assay) | Fisher Scientific | 125 g (approx. 2.0 mol) | 2.0 | Use flaked or powdered solid. |
| Tricaprylylmethylammonium chloride (Aliquat® 336) | Technical Grade | Sigma-Aldrich | 21 g (0.05 mol) | 0.05 | The phase-transfer catalyst. |
| Dichloromethane (CH₂Cl₂) | ACS Grade, anhydrous | Fisher Scientific | 300 mL | - | Solvent. Using less solvent can reduce yield slightly.[5] |
| Saturated Sodium Chloride Solution (Brine) | - | - | ~200 mL | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | ~20 g | - | For drying. |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Thermometer or thermocouple probe
-
Condenser
-
Addition funnel (optional, for alternative addition methods)
-
Ice-water bath for cooling
-
1 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (short path) with a fractionating column
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
SAFETY FIRST: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and condenser. Ensure the setup is secure.
-
Charging the Reactor: To the flask, add trans-1,4-dichloro-2-butene (137.5 g), diethyl malonate (160.2 g), dichloromethane (300 mL), and the phase-transfer catalyst, tricaprylylmethylammonium chloride (21 g).[5]
-
Initiating the Reaction: Begin stirring the mixture to create a homogeneous solution. Place the ice-water bath under the flask to maintain the internal temperature.
-
Base Addition: Slowly and portion-wise, add the flaked potassium hydroxide (125 g) to the stirred mixture over approximately 60-90 minutes. Causality: This slow addition is crucial to control the exothermic reaction and maintain the temperature at or near 25°C.[5] A rapid increase in temperature can lead to unwanted side reactions and a decrease in yield.
-
Reaction Monitoring: After the addition of KOH is complete, continue stirring the mixture at 25°C. The reaction is typically complete within 2-4 hours. Progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully add 200 mL of cold water to the flask to quench the reaction and dissolve the potassium salts. Transfer the entire mixture to the 1 L separatory funnel.
-
Phase Separation: Allow the layers to separate. The bottom layer is the organic phase (dichloromethane). Drain the organic layer into a clean flask. Extract the remaining aqueous layer with an additional 50 mL of dichloromethane to recover any residual product.
-
Washing: Combine the organic layers and wash them with 100 mL of brine. This helps to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.
-
Purification - Fractional Distillation: The crude product is a yellowish oil. High-purity this compound is obtained by fractional distillation under reduced pressure.[5] Collect the fraction boiling at approximately 85-90°C at 0.5 mmHg. The expected yield is 165-175 g (78-82%).
Characterization and Purity Analysis
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.5-5.9 (m, 1H, -CH=CH₂), 4.9-5.2 (m, 2H, -CH=CH₂), 4.1-4.3 (q, 4H, -OCH₂CH₃), 2.0-2.3 (m, 1H, cyclopropyl CH), 1.4-1.7 (m, 2H, cyclopropyl CH₂), 1.2-1.4 (t, 6H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168-170 (C=O), ~135 (-CH=), ~117 (=CH₂), ~61 (-OCH₂-), ~35 (quaternary C), ~28-30 (cyclopropyl CH), ~20 (cyclopropyl CH₂), ~14 (-CH₃). |
| GC-MS | A single major peak on the gas chromatogram (purity >98%). The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (212.25 g/mol ) and characteristic fragmentation patterns.[12] |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch), ~1730 (strong, C=O ester stretch), ~1640 (C=C vinyl stretch), ~915 and ~995 (vinyl C-H bends).[2] |
Conclusion
The phase-transfer catalyzed synthesis of this compound described herein is a highly efficient, scalable, and reliable method. By carefully controlling the reaction temperature and employing fractional distillation for purification, this key synthetic intermediate can be obtained in high yield and purity. This protocol provides researchers and drug development professionals with a robust pathway to access a versatile building block for a wide range of chemical explorations.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 9. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Reactivity of Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate: A Guide to Transition-Metal Catalyzed Transformations
Introduction: Unlocking the Synthetic Potential of a Strained Ring System
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (VCP) is a fascinating and highly versatile building block in modern organic synthesis. Its unique structural motif, combining the high ring strain of a cyclopropane with the reactivity of a vinyl group and the activating influence of two gem-dicarboxylate esters, makes it a substrate of choice for a diverse array of transition-metal-catalyzed reactions. The relief of ring strain provides a powerful thermodynamic driving force for a variety of transformations, allowing for the construction of complex molecular architectures from relatively simple starting materials.
This guide provides an in-depth exploration of the transition-metal catalyzed reactions of this compound, with a focus on practical applications and detailed experimental protocols for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of these reactions, highlighting the pivotal role of the transition metal in dictating the reaction pathway and stereochemical outcome.
The reactivity of this VCP can be broadly categorized based on the transition metal catalyst employed, with each metal offering a unique gateway to different classes of organic molecules. Palladium, rhodium, nickel, and iron catalysts have all been shown to effectively mediate the transformation of this compound into a variety of valuable products, including highly functionalized cyclopentanes, seven-membered rings, and various ring-opened products.
I. Palladium-Catalyzed Cycloadditions: A Gateway to Functionalized Cyclopentanes
Palladium catalysis has been extensively utilized to orchestrate the formal [3+2] cycloaddition of this compound with a range of electron-deficient olefins. These reactions provide a powerful and atom-economical route to densely substituted cyclopentane rings, which are prevalent motifs in numerous natural products and pharmaceutical agents.
Mechanistic Rationale: The Zwitterionic π-Allylpalladium Intermediate
The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition involves the oxidative addition of the Pd(0) catalyst to the strained C-C bond of the cyclopropane ring. This ring-opening event is facilitated by the adjacent vinyl group and results in the formation of a key zwitterionic π-allylpalladium(II) intermediate. This intermediate can be viewed as a 1,3-dipole equivalent, with a nucleophilic carbon center and an electrophilic π-allyl moiety. The subsequent reaction with an electron-deficient alkene proceeds via a stepwise Michael addition followed by an intramolecular allylic alkylation to furnish the cyclopentane ring and regenerate the Pd(0) catalyst.
Figure 1: General catalytic cycle for the Palladium-catalyzed [3+2] cycloaddition.
Application Note: Diastereo- and Enantioselective Cyclopentane Synthesis
A significant advantage of palladium catalysis in this context is the ability to achieve high levels of stereocontrol. By employing chiral phosphine ligands, the reaction can be rendered enantioselective, providing access to optically active cyclopentanes with multiple stereocenters. The choice of ligand is critical in controlling the facial selectivity of both the Michael addition and the subsequent allylic alkylation steps.
Protocol 1: Palladium-Catalyzed Diastereoselective [3+2] Cycloaddition with an Electron-Deficient Olefin
This protocol describes a general procedure for the diastereoselective [3+2] cycloaddition between this compound and a representative electron-deficient olefin, such as an alkylidene malonate.
Materials:
-
This compound (1.0 equiv)
-
Electron-deficient olefin (e.g., diethyl 2-benzylidenemalonate) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and PPh₃ (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (to achieve a final concentration of ~0.1 M with respect to the VCP) via syringe.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst.
-
To this solution, add this compound (1.0 equiv) followed by the electron-deficient olefin (1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired functionalized cyclopentane.
Data Summary: Palladium-Catalyzed [3+2] Cycloaddition
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 60 | 12 | 85 | 4:1 |
| 2 | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 8 | 92 | 3:1 |
| 3 | Pd₂(dba)₃ (2.5) | (S)-BINAP (6) | THF | 25 | 24 | 78 | >20:1 |
Note: Yields and diastereomeric ratios (dr) are representative and can vary depending on the specific substrates and reaction conditions.
II. Rhodium-Catalyzed Cycloadditions: Expanding the Ring Size to Seven-Membered Carbocycles
Rhodium catalysts unlock a different reaction manifold for this compound, primarily through [5+2] and [5+2+1] cycloaddition reactions. These transformations are particularly valuable for the synthesis of seven- and eight-membered ring systems, which are challenging to construct using conventional methods.
Mechanistic Insights: The Role of Rhodium in [5+2] and [5+2+1] Cycloadditions
In rhodium-catalyzed reactions, the vinylcyclopropane typically acts as a five-carbon building block. The reaction is initiated by the coordination of the Rh(I) catalyst to the vinyl group, followed by oxidative cleavage of the adjacent C-C bond of the cyclopropane to form a rhodacyclohexene intermediate.
-
In a [5+2] cycloaddition with an alkyne or allene, this intermediate undergoes migratory insertion of the π-component, followed by reductive elimination to yield a seven-membered ring.
-
In a [5+2+1] cycloaddition , a carbon monoxide (CO) molecule is incorporated into the growing ring. The rhodacyclohexene intermediate undergoes CO insertion to form a rhodacyclooctenone, which then reductively eliminates to furnish an eight-membered ring containing a ketone functionality.
Figure 2: Simplified mechanism of the Rhodium-catalyzed [5+2+1] cycloaddition.
Protocol 2: Rhodium-Catalyzed [5+2+1] Carbonylative Cycloaddition
This protocol provides a general procedure for the synthesis of a cyclooctenone derivative from an ene-vinylcyclopropane, a reaction class to which this compound can be adapted with an appropriate tether.
Materials:
-
Ene-vinylcyclopropane substrate (1.0 equiv)
-
[Rh(CO)₂Cl]₂ (2.5-5 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Carbon monoxide (CO) balloon
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask containing the ene-vinylcyclopropane substrate (1.0 equiv), add [Rh(CO)₂Cl]₂ (2.5-5 mol%).
-
Evacuate and backfill the flask with carbon monoxide from a balloon three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.05 M).
-
Stir the reaction mixture under a CO atmosphere (balloon pressure) at 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclooctenone product.
III. Nickel-Catalyzed Reactions: Access to Pyrrolidines and Cyclopentenes
Nickel catalysts offer distinct reactivity pathways for vinylcyclopropanes, including [3+2] cycloadditions with imines to form pyrrolidines and rearrangements to cyclopentenes. These reactions are often characterized by their high efficiency and mild reaction conditions.
Mechanistic Considerations: From Nickelacycles to Diverse Products
Nickel-catalyzed reactions of vinylcyclopropanes are thought to proceed through the formation of a nickelacycle intermediate.
-
In the [3+2] cycloaddition with imines , a Ni(0) species undergoes oxidative cyclization with the vinylcyclopropane to form a nickelacyclobutane, which then rearranges to a more stable five-membered nickelacycle. This intermediate then reacts with an imine, leading to the formation of a substituted pyrrolidine after reductive elimination.[1]
-
In the vinylcyclopropane-cyclopentene rearrangement , the initially formed nickelacycle undergoes a β-carbon elimination followed by reductive elimination to afford the cyclopentene product.
Figure 3: Divergent pathways in Nickel-catalyzed reactions of vinylcyclopropanes.
Protocol 3: Nickel-Catalyzed [3+2] Cycloaddition with an Imine
This protocol outlines a general procedure for the synthesis of a substituted pyrrolidine from this compound and an N-sulfonyl imine.
Materials:
-
This compound (1.0 equiv)
-
N-sulfonyl imine (e.g., N-tosylbenzaldimine) (1.2 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)
-
1,2-Bis(dimethylphosphino)ethane (dmpe) (5 mol%)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a nitrogen-filled glovebox, to a vial add Ni(COD)₂ (5 mol%) and dmpe (5 mol%).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add the N-sulfonyl imine (1.2 equiv) and stir for another 5 minutes.
-
Add this compound (1.0 equiv) to the mixture.
-
Seal the vial and stir at room temperature for the required time (monitor by TLC).
-
Upon completion, remove the vial from the glovebox and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Iron-Catalyzed Reactions: A Sustainable Approach to Ring-Opening
Iron, being an earth-abundant and non-toxic metal, has emerged as an attractive catalyst for sustainable organic synthesis. Iron catalysts have been shown to promote the ring-opening of vinylcyclopropanes, offering a distinct reactivity profile compared to the noble metals.
Mechanistic Overview: Radical Pathways in Iron Catalysis
Iron-catalyzed reactions of vinylcyclopropanes often proceed through radical intermediates. For instance, in the presence of an iron catalyst and a hydride source, a hydrogen atom transfer (HAT) process can occur, leading to the formation of a homoallylic radical. This radical can then be trapped by various reagents, leading to a range of functionalized, ring-opened products.
Application Note: Iron-Catalyzed Hydroboration
A notable application of iron catalysis is the hydroboration of vinylcyclopropanes. This reaction results in the regioselective C-C bond cleavage of the cyclopropane ring to afford valuable homoallylic organoboronic esters. These products are versatile synthetic intermediates that can be further elaborated into a variety of organic molecules.
Protocol 4: General Procedure for Iron-Catalyzed Hydroboration
Materials:
-
Vinylcyclopropane substrate (1.0 equiv)
-
Pinacolborane (HBpin) (1.5 equiv)
-
Fe(acac)₃ (5 mol%)
-
2,2'-Bipyridine (bpy) (10 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add Fe(acac)₃ (5 mol%) and bpy (10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed THF, followed by the vinylcyclopropane substrate (1.0 equiv).
-
Add pinacolborane (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with methanol.
-
Concentrate the mixture under reduced pressure and purify by flash column chromatography on silica gel to obtain the homoallylic boronic ester.
Conclusion and Future Outlook
The transition-metal catalyzed reactions of this compound represent a powerful and versatile toolkit for the modern synthetic chemist. The ability to selectively engage this substrate in a variety of cycloaddition, rearrangement, and ring-opening reactions by simply changing the transition metal catalyst provides a remarkable level of control and flexibility in the synthesis of complex molecular targets. The development of asymmetric variants of these reactions has further enhanced their utility, enabling the stereocontrolled synthesis of chiral molecules. As the quest for more efficient and sustainable synthetic methods continues, it is anticipated that the rich reactivity of this compound will continue to be a fertile ground for the discovery of new and innovative catalytic transformations.
References
Selective Monodecarboxylation of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate via Krapcho Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective monodecarboxylation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate to yield ethyl 2-vinylcyclopropane-1-carboxylate. This compound is a valuable synthetic intermediate, but its utility is often predicated on the selective removal of one of the two ester functionalities.[1] This guide details the use of the Krapcho decarboxylation, a robust and high-yielding method that operates under neutral conditions, thereby preserving the structural integrity of the sensitive vinylcyclopropane moiety. We will explore the mechanistic rationale for this choice over alternative methods, provide a step-by-step experimental procedure, and offer guidance on troubleshooting and product characterization.
Introduction and Scientific Rationale
The vinylcyclopropane unit is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations, including ring-opening and rearrangement reactions.[2] this compound, readily synthesized via the cyclocondensation of a 1,4-dihalobutene with diethyl malonate, serves as a common precursor to more functionalized vinylcyclopropanes.[3][4] A critical transformation is the removal of a single carboethoxy group to unmask a monocarboxylate or a simple vinylcyclopropane after full decarboxylation.
1.1. The Challenge: Preserving the Vinylcyclopropane Core
The primary challenge in this transformation lies in the inherent reactivity of the vinylcyclopropane system. At elevated temperatures (often above 300-400 °C), these molecules are prone to the vinylcyclopropane-cyclopentene rearrangement, a thermal process that can proceed through a diradical intermediate.[5][6][7] Furthermore, traditional saponification of the diester followed by thermal decarboxylation of the resulting diacid is often complicated by the formation of an undesired cyclic lactone (γ-vinyl-γ-butyrolactone), rendering this pathway inefficient for obtaining the desired cyclopropanecarboxylic acid.[8]
1.2. The Solution: Krapcho Decarboxylation
The Krapcho decarboxylation offers an elegant solution to these challenges.[9] This reaction is specifically designed for the dealkoxycarbonylation of esters that possess an electron-withdrawing group in the β-position, such as malonic esters.[10] The key advantages of this method are:
-
Neutral Conditions: The reaction avoids harsh acidic or basic media, which prevents unwanted side reactions like hydrolysis or isomerization.[9]
-
High Selectivity: It selectively cleaves one ester group from a geminal diester without affecting the other.[9]
-
Milder Temperatures: While still requiring heat, the reaction typically proceeds at temperatures significantly lower than those needed for thermal vinylcyclopropane rearrangement, thus preserving the core structure.[10]
The mechanism involves a nucleophilic attack by a halide anion (e.g., Cl⁻ from LiCl) on one of the ethyl groups of the ester in an SN2 fashion. This is followed by the elimination of an ethyl halide and the subsequent loss of carbon dioxide from the intermediate carboxylate to form a stabilized carbanion, which is then protonated during workup.[9]
Experimental Protocol
This protocol details the procedure for the Krapcho decarboxylation on a 10 mmol scale.
2.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (Scale) | Molar Eq. | Notes |
| This compound | 7686-78-4 | 212.25 | 2.12 g (10 mmol) | 1.0 | Starting material. |
| Lithium Chloride (LiCl) | 7447-41-8 | 42.39 | 0.85 g (20 mmol) | 2.0 | Anhydrous. Dry in an oven before use. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 25 mL | - | Anhydrous grade. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 0.36 mL (20 mmol) | 2.0 | Used as the proton source. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~150 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | - | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | For drying the organic phase. |
2.2. Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for fractional distillation or flash column chromatography
2.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a thermocouple, and a nitrogen inlet. Add a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Charging Reagents: To the flask, add anhydrous lithium chloride (0.85 g, 20 mmol). Then add this compound (2.12 g, 10 mmol), anhydrous dimethyl sulfoxide (25 mL), and deionized water (0.36 mL, 20 mmol).
-
Heating and Monitoring: Begin stirring the mixture and heat it to 150-160 °C using the heating mantle. The evolution of gas (CO₂) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup - Cooling and Quenching: Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold deionized water. Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual acidic impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation or flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate gradient) to obtain pure ethyl 2-vinylcyclopropane-1-carboxylate.
Experimental Workflow Diagram
Caption: Workflow for Krapcho Decarboxylation.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% (isolated yield) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Expected signals for ethyl 2-vinylcyclopropane-1-carboxylate (mixture of cis/trans isomers) will include resonances for the vinyl protons (~4.8-5.8 ppm), the ethyl ester protons (quartet at ~4.1 ppm, triplet at ~1.2 ppm), and the cyclopropyl protons (complex multiplets in the ~0.8-2.0 ppm range). |
| ¹³C NMR | Expected signals include the ester carbonyl (~173 ppm), vinyl carbons (~135 ppm and ~115 ppm), the ethoxy carbons (~60 ppm and ~14 ppm), and the cyclopropyl carbons. |
| IR (neat) | Strong C=O stretch for the ester at ~1725 cm⁻¹, C=C stretch for the vinyl group at ~1640 cm⁻¹, and C-H stretches for sp² and sp³ carbons. |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z = 140.08. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or reaction time.2. Reagents (LiCl, DMSO) are not anhydrous. | 1. Ensure the internal reaction temperature reaches 150-160 °C. Extend the reaction time and monitor by TLC/GC.2. Use freshly opened anhydrous DMSO and ensure LiCl is thoroughly dried before use. |
| Low Yield | 1. Inefficient extraction.2. Product loss during purification. | 1. Perform at least three extractions with diethyl ether. The product has some water solubility.2. If distilling, ensure the vacuum is adequate to prevent thermal degradation. If using chromatography, ensure proper column packing and solvent polarity. |
| Formation of Side Products | 1. Temperature is too high, causing rearrangement.2. Presence of excess water. | 1. Maintain strict temperature control. Do not exceed 165 °C. The vinylcyclopropane-cyclopentene rearrangement is a known thermal side reaction.[11]2. Ensure the correct stoichiometry of water is used. Excess water can lead to saponification, though this is less common under Krapcho conditions.[12] |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Specific:
-
Dimethyl Sulfoxide (DMSO): DMSO is hygroscopic and can readily penetrate the skin, potentially carrying dissolved chemicals with it. Avoid all skin contact.
-
High Temperatures: The reaction is conducted at high temperatures. Use caution with the heating mantle to avoid thermal burns. Ensure the apparatus is securely clamped.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Do not handle it near open flames or ignition sources.
-
Conclusion
The Krapcho decarboxylation is a highly effective and reliable method for the selective synthesis of ethyl 2-vinylcyclopropane-1-carboxylate from its corresponding diester. By operating under neutral conditions at moderate temperatures, the protocol successfully circumvents common side reactions such as lactonization and thermal rearrangement that plague other synthetic routes. This procedure provides a robust and scalable pathway for accessing valuable vinylcyclopropane building blocks for use in pharmaceutical and materials science research.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vinylcyclopropane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decarboxylation [organic-chemistry.org]
The Strategic Application of Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Strained Ring System
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that provide access to unique chemical space is insatiable. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a seemingly simple molecule, has emerged as a powerhouse building block for medicinal chemists. Its inherent ring strain and strategically placed functional groups—a vinyl moiety and geminal diesters—endow it with a rich and versatile reactivity profile. This guide provides an in-depth exploration of this compound's synthesis, key transformations, and practical applications, offering researchers a roadmap to harnessing its synthetic potential in the quest for new therapeutic agents. The unique combination of a cyclopropane ring and a vinyl group allows for a variety of transformations, making it a valuable intermediate in organic synthesis.[1][2]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 7686-78-4 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 230.6°C at 760 mmHg |
| Density | 1.174 g/cm³ |
| Storage | 2-8°C, stored under an inert gas[2] |
Safety Precautions: this compound is harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the cyclocondensation of diethyl malonate with a 1,4-dihalobutene derivative.[1][4] The choice of the trans isomer of the dihalobutene is crucial for maximizing the yield and purity of the desired product.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Protocol
This protocol is adapted from established procedures and is designed to provide a high yield of the target compound.[5]
Materials:
-
Diethyl malonate (1.0 mol, 160 g)
-
trans-1,4-Dichloro-2-butene (1.10 mol, 137.5 g)
-
Flaked Potassium Hydroxide (KOH, 90%) (2.0 mol, 125 g)
-
Methylene chloride (300 mL)
-
Tricaprylylmethylammonium chloride (5 mol %, 21 g)
-
External cooling apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer and an external cooling system, add trans-1,4-dichloro-2-butene, flaked KOH, methylene chloride, and tricaprylylmethylammonium chloride.
-
Addition of Diethyl Malonate: Slowly add diethyl malonate to the stirred reaction mixture. Maintain the temperature at 25°C using the external cooling apparatus.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is subjected to a standard aqueous workup.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound. A typical yield is around 78%.[5]
Causality Behind Experimental Choices:
-
Base and Solvent: The use of a strong base like KOH is essential for the deprotonation of diethyl malonate, forming the reactive nucleophile. Methylene chloride is an effective solvent for this reaction. While the reaction can proceed without a solvent, the yield is often lower.[5]
-
Phase-Transfer Catalyst: Tricaprylylmethylammonium chloride acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases, which can improve reaction rates and yields.
Key Applications in Medicinal Chemistry
The synthetic utility of this compound in medicinal chemistry stems from its ability to undergo a variety of transformations to generate complex molecular architectures.
The Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement
This powerful ring expansion reaction converts the vinylcyclopropane moiety into a cyclopentene ring, a common structural motif in numerous natural products and biologically active compounds.[6] The reaction can be promoted thermally or by using Lewis acids.[7]
Mechanism: The VCP-CP rearrangement can proceed through a diradical-mediated two-step process or a concerted pericyclic pathway, highly dependent on the substrate and reaction conditions.[6]
Caption: The Vinylcyclopropane-Cyclopentene Rearrangement.
Application in the Synthesis of Carbocyclic Nucleosides: Carbocyclic nucleosides are a class of antiviral and anticancer agents. The VCP-CP rearrangement provides a key strategic step in the synthesis of these molecules by constructing the core cyclopentene ring.[8]
Cycloaddition Reactions
The vinyl group in this compound can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of polycyclic systems.[1] Transition-metal catalysis has significantly broadened the scope of these reactions, allowing for the construction of five- to eight-membered carbocycles.[9]
Experimental Workflow for Exploring Cycloaddition Reactions:
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 7. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Vinylcyclopropanes are valuable intermediates in organic synthesis, and this resource provides in-depth technical guidance to improve reaction yields and purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a 1,4-dihalobutene derivative under basic conditions.[2] A widely used starting material is trans-1,4-dichloro-2-butene.[2]
Q2: Why is the stereochemistry of the 1,4-dihalobutene starting material so critical?
The stereochemistry of the dihalobutene significantly impacts the product distribution. Using trans-1,4-dichloro-2-butene almost exclusively yields the desired this compound.[2][3] In contrast, the cis-isomer leads to a mixture of the desired product and a significant byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate, in nearly equal amounts.[2][3] This byproduct is often difficult to separate from the target molecule.[3]
Q3: What are the typical yields for this synthesis?
With optimized conditions, yields for this reaction can be quite good. Using trans-1,4-dichloro-2-butene and a strong base like potassium hydroxide with a phase transfer catalyst, yields of around 77-78% have been reported.[4] Other methods using metallic alkoxides have achieved yields in the range of 75-80%.[2][3]
Q4: What are some common side reactions that can lower the yield?
Besides the formation of the cyclopentene byproduct from the cis-dihalobutene isomer, other side reactions can occur. These include the formation of 2-vinylbutane-1,1,4,4-tetracarboxylate from the continued attack of the malonate anion on the product.[3][5] Saponification of the ester groups can also be an issue, particularly when using dimethyl malonate.[3]
Q5: Are there alternative methods for synthesizing vinylcyclopropanes?
Yes, other methods exist. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a powerful method for synthesizing cyclopropanes from α,β-unsaturated carbonyl compounds.[6][7][8][9] Rhodium-catalyzed vinylcyclopropanation is another advanced method, often used for more complex substrates.[10][11][12]
Troubleshooting Guide
This section provides detailed guidance on common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
A low yield is one of the most frequent challenges. Several factors can contribute to this issue.
Root Cause Analysis & Corrective Actions
-
Purity and Isomeric Composition of Starting Materials:
-
Issue: The presence of the cis-isomer of 1,4-dichloro-2-butene will inevitably lead to the formation of the cyclopentene byproduct, reducing the yield of the desired vinylcyclopropane.[2][3]
-
Solution: Ensure the use of high-purity trans-1,4-dichloro-2-butene. If the starting material is a mixture of isomers, consider an isomerization step to enrich the trans-isomer prior to the cyclocondensation reaction.[2]
-
-
Reaction Conditions:
-
Issue: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or inefficient mixing, can lead to incomplete conversion or the formation of side products.
-
Solution:
-
Temperature Control: Maintain the reaction temperature at the optimized level. For the reaction with potassium hydroxide and a phase transfer catalyst, a temperature of 25°C with external cooling is recommended.[4]
-
Addition Rate: The slow addition of diethyl malonate to the reaction mixture is crucial to control the exotherm and minimize side reactions.[4]
-
Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous systems involving solid bases.
-
-
-
Choice of Base and Solvent:
-
Issue: The choice of base and solvent system can significantly influence the reaction outcome.
-
Solution:
-
A combination of flaked potassium hydroxide (90%) and a phase transfer catalyst like tricaprylylmethylammonium chloride in a solvent such as methylene chloride has been shown to be effective.[4]
-
Alternatively, using a metallic alkoxide like sodium ethoxide in ethanol is a common practice.[2]
-
While the reaction can proceed without a solvent, yields are generally lower.[4]
-
-
Experimental Protocol: Optimizing Reaction Conditions
Here is a general protocol based on a high-yield procedure[4]:
-
To a reactor equipped with external cooling, add trans-1,4-dichloro-2-butene (1.10 mol), flaked potassium hydroxide (90%, 2.0 mol), methylene chloride (300 cc), and tricaprylylmethylammonium chloride (5 mol %).
-
Stir the mixture and maintain the temperature at 25°C.
-
Slowly add diethyl malonate (1.0 mol) to the reaction mixture.
-
Continue stirring at 25°C until the reaction is complete (monitor by TLC or GC).
-
Perform a standard aqueous workup.
-
Fractionally distill the crude product to isolate the pure this compound.
| Parameter | Recommended Condition | Expected Yield |
| Starting Material | trans-1,4-dichloro-2-butene | ~78%[4] |
| Base | Flaked KOH (90%) | |
| Catalyst | Tricaprylylmethylammonium chloride | |
| Solvent | Methylene Chloride | |
| Temperature | 25°C |
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the final product is paramount.
Root Cause Analysis & Corrective Actions
-
Cyclopentene Byproduct:
-
Issue: As mentioned, the primary impurity is often diethyl cyclopent-3-ene-1,1-dicarboxylate, arising from the cis-1,4-dichloro-2-butene starting material.[2][3]
-
Solution: The most effective solution is to use the pure trans-isomer. If the impurity is already present, careful fractional distillation is required for separation, although this can be challenging.[3]
-
-
Unreacted Starting Materials:
-
Issue: Incomplete reaction can leave unreacted diethyl malonate and 1,4-dichloro-2-butene in the crude product.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting materials before workup.
-
-
Side Products from Further Reactions:
Purification Strategy
Fractional Distillation: This is the primary method for purifying the final product. Due to the potential for closely boiling impurities, a fractional distillation column with good theoretical plate efficiency is recommended.
Visualization of the Reaction Pathway
The following diagram illustrates the key reaction pathway and the formation of the major byproduct.
Caption: Reaction pathway for the synthesis.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues systematically.
Caption: A decision tree for troubleshooting.
References
- 1. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium(III)-catalyzed C-H/C-C activation sequence: vinylcyclopropanes as versatile synthons in direct C-H allylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.
Question 1: My final product is a mixture of the desired this compound and a significant amount of an isomeric impurity that is difficult to separate. What is this impurity and how can I avoid its formation?
Answer:
The most common and difficult-to-separate impurity is diethyl cyclopent-3-ene-1,1-dicarboxylate . Its formation is almost certainly due to the presence of cis-1,4-dichlorobutene-2 in your starting material.[1][2][3][4]
Causality: The stereochemistry of the 1,4-dichlorobutene-2 starting material dictates the reaction pathway.
-
trans-1,4-Dichlorobutene-2: Undergoes a concerted S_N_2' reaction followed by an intramolecular S_N_2 reaction, leading exclusively to the formation of this compound.[2]
-
cis-1,4-Dichlorobutene-2: Can undergo competing reaction pathways, leading to both the desired vinylcyclopropane and the cyclopentene byproduct in nearly equal amounts.[1][2][3][4]
The third common isomer, 3,4-dichlorobutene-1, primarily leads to elimination products and is also undesirable.[2][3]
Troubleshooting Protocol: Minimizing Diethyl Cyclopent-3-ene-1,1-dicarboxylate Formation
1. Isomerization of 1,4-Dichlorobutene-2:
It is highly recommended to isomerize the commercially available mixture of 1,4-dichlorobutene-2 to enrich the trans-isomer before the cyclocondensation reaction. This can be achieved by heating the mixture with a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), and a source of bromine or chlorine radicals.[2]
Experimental Protocol: Isomerization of 1,4-Dichlorobutene-2
-
To a stirred solution of commercial 1,4-dichlorobutene-2 (containing a mixture of cis and trans isomers) add 2 mol% of AIBN.
-
Heat the mixture to 60-80 °C.
-
Monitor the isomerization process by gas chromatography (GC) until the desired trans/cis ratio is achieved (typically >95:5).
-
Allow the mixture to cool to room temperature before proceeding with the cyclocondensation step.
2. Use of High-Purity trans-1,4-Dihalobutene-2:
If possible, source a starting material that is already enriched in the trans-isomer. This will significantly reduce the formation of the cyclopentene byproduct.
Question 2: My yield is lower than expected, and I have a high-boiling residue after distillation. What are the likely side products causing this?
Answer:
A lower yield with a significant high-boiling residue often points to the formation of linear diaddition products , such as diethyl 2-vinylbutane-1,1,4,4-tetracarboxylate.[2][3]
Causality: This side product arises from the nucleophilic attack of a second molecule of the diethyl malonate anion on the initially formed this compound.[2][3] This is more likely to occur if there is a localized high concentration of the malonate anion.
Troubleshooting Protocol: Minimizing Linear Diaddition Products
1. Controlled Addition of the Malonate Anion:
Instead of adding the base to a mixture of the dichlorobutene and diethyl malonate, it is often better to pre-form the sodiomalonate and then add this solution slowly to the dichlorobutene. This helps to maintain a low concentration of the malonate anion throughout the reaction, minimizing the chance of a second addition.
Experimental Protocol: Cyclocondensation with Controlled Addition
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution at 0-5 °C to form the sodiomalonate anion.
-
In the main reaction vessel, dissolve the trans-1,4-dichlorobutene-2 in an appropriate solvent (e.g., ethanol or a phase-transfer solvent system).
-
Slowly add the pre-formed sodiomalonate solution to the dichlorobutene solution, maintaining the reaction temperature at 25-30 °C.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Proceed with the standard workup and purification.
2. Use of Phase-Transfer Catalysis:
Employing a phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride) with a solid base like potassium hydroxide can also help to control the concentration of the malonate anion at the reaction interface, thereby reducing diaddition.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: Both sodium ethoxide in ethanol and potassium hydroxide with a phase-transfer catalyst are effective. Sodium ethoxide is a more traditional choice, while the phase-transfer system can sometimes offer milder reaction conditions and easier workup.[5] The choice may depend on the scale of your reaction and available resources.
Q2: Can I use dimethyl malonate instead of diethyl malonate?
A2: While possible, using dimethyl malonate can lead to lower yields due to competitive saponification (hydrolysis) of the methyl esters by the base.[2][3] Ethyl and higher alkyl esters are less prone to this side reaction.[2][3]
Q3: Are there any other significant side reactions to be aware of?
A3: Yes, the formation of ether byproducts via a Williamson ether synthesis mechanism can occur if the 1,4-dihalobutene-2 is directly mixed with an alcoholic solution of a strong base before the addition of the diethyl malonate.[3][4] It is crucial to ensure the malonate is present to act as the primary nucleophile.
Q4: My reaction is complete, but I am struggling with the purification. Any tips?
A4: Vacuum distillation is the most common method for purification.[2] As mentioned, if the cyclopentene byproduct is present, separation by distillation is extremely difficult due to very similar boiling points.[2][4] Therefore, preventing its formation is the best strategy. For the removal of high-boiling diaddition products, vacuum distillation is generally effective.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the major cyclopentene side product, the following reaction mechanism diagrams are provided.
Caption: Desired reaction pathway from the trans-isomer.
Caption: Competing pathways from the cis-isomer.
Summary of Reaction Conditions and Outcomes
| Starting Isomer | Base/Catalyst System | Key Side Product(s) | Expected Outcome |
| trans-1,4-Dichlorobutene-2 | Sodium Ethoxide | Linear diaddition products | High yield of desired product |
| trans-1,4-Dichlorobutene-2 | KOH / Phase-Transfer Catalyst | Linear diaddition products | Good yield of desired product |
| cis-1,4-Dichlorobutene-2 | Sodium Ethoxide | Diethyl cyclopent-3-ene-1,1-dicarboxylate | Mixture of desired product and cyclopentene byproduct |
| Commercial Mixture | Sodium Ethoxide | Diethyl cyclopent-3-ene-1,1-dicarboxylate, Elimination products | Lower yield of desired product in a difficult-to-separate mixture |
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Purification techniques for Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Answering the demand for robust purification strategies for sensitive intermediates, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4). This guide offers in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the unique challenges posed by this strained ring system.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate, notable for its strained cyclopropane ring and reactive vinyl group.[1][2] These features, while synthetically useful, also render the molecule susceptible to degradation and isomerization, particularly during purification. The primary challenges include potential ring-opening under acidic conditions and the presence of closely-related isomeric impurities that are difficult to separate.[3][4][5]
This guide is designed to function as a senior application scientist in your lab, providing not just steps, but the rationale behind them to ensure the integrity and purity of your final compound.
Key Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 7686-78-4 | [1][6] |
| Molecular Formula | C₁₁H₁₆O₄ | [1][6] |
| Molecular Weight | 212.24 g/mol | [1][6] |
| Physical Form | Liquid | |
| Boiling Point | 230.6°C @ 760 mmHg | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile is highly dependent on your synthetic route. However, common impurities include:
-
Isomeric Byproducts: The most challenging impurity is often the rearranged cyclopentene derivative, diethyl cyclopent-3-ene-1,1-dicarboxylate. This isomer can form during synthesis, particularly when using cis-1,4-dihalobutene-2, and is exceptionally difficult to separate from the desired product by standard distillation or chromatography.[3][4][7]
-
Unreacted Starting Materials: Residual diethyl malonate and 1,4-dihalobutene precursors may be present.
-
Oligomeric/Polymeric Materials: The vinyl group can be susceptible to polymerization, especially at elevated temperatures.
-
Side-Reaction Products: Further reaction of the product with the malonate anion can lead to linear tetra-ester byproducts.[3][4]
Q2: My compound seems to be decomposing during purification. What is the likely cause?
The high ring strain of the cyclopropane ring makes it sensitive to cleavage, especially under acidic conditions.[5] Standard silica gel is slightly acidic and is a frequent cause of degradation or isomerization during column chromatography.[8] Additionally, the compound's high boiling point means that distillation at atmospheric pressure can lead to thermal decomposition.[9]
Q3: How do I choose the best primary purification method for my crude product?
The choice depends on the scale of your reaction and the nature of the impurities.
-
For lab-scale purification (mg to g): Flash column chromatography is typically the most versatile method for removing impurities with different polarities.[8]
-
For larger scale purification (multi-gram to kg): Vacuum distillation is often more practical and economical for removing non-volatile or high-boiling point impurities, provided the product is thermally stable under vacuum.[3][8]
-
For achieving very high purity or separating isomers: High-Performance Liquid Chromatography (HPLC) on a semi-preparative scale may be necessary, although it is less common for bulk purification.[8]
Below is a decision-making workflow to help select an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during silica gel column chromatography.
Issue 1: I'm observing a new spot on my TLC plate after spotting my crude mixture on the silica plate, suggesting on-plate degradation. What should I do?
-
Causality: This strongly indicates that your compound is sensitive to the acidic nature of the silica gel. The Lewis acid sites on the silica surface can catalyze the opening of the strained cyclopropane ring.[5][8]
-
Recommended Solution:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your chosen eluent. This neutralizes the acidic sites.[8]
-
Use an Alternative Stationary Phase: If the issue persists, switch to a neutral stationary phase like neutral alumina. Be aware that the elution profile will change, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates.
-
Issue 2: My product is eluting as a broad smear instead of a tight band, leading to poor separation.
-
Causality: This can be caused by several factors: improper column packing, overloading the column, or using a solvent system that is too polar.
-
Recommended Solutions:
-
Optimize Column Packing: Pack the column as a slurry to ensure a homogenous and dense bed. Tap the column gently as it settles and ensure there are no air bubbles or channels.[8]
-
Reduce Sample Load: A general rule of thumb is to use a product-to-silica ratio of 1:30 to 1:100 by weight. Overloading is a common cause of poor separation.[8]
-
Refine Your Solvent System: Your target compound should have an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation.[8] If the Rf is too high, the compound is moving too quickly and will not separate effectively. Add a less polar solvent to your eluent system.
-
Sample Loading Technique: Dissolve your crude product in a minimal amount of a non-polar solvent (or the eluent itself) before loading. If the crude product has poor solubility, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
-
Issue 3: I have low or no recovery of my product from the column.
-
Causality: This could be due to irreversible adsorption onto the silica gel (if the compound is very polar) or decomposition on the column. Another possibility, especially with volatile compounds, is loss during solvent removal.
-
Recommended Solutions:
-
Address Decomposition: Follow the steps in Issue 1. Running the chromatography at a lower temperature (e.g., in a cold room) can sometimes mitigate thermal decomposition.[10]
-
Gentle Solvent Removal: When using a rotary evaporator, use a lower bath temperature and be careful not to apply an excessive vacuum, which can cause volatile products to be lost.[8]
-
Flush the Column: If you suspect irreversible adsorption, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) after your initial elution to see if the product can be recovered.
-
Caption: Troubleshooting workflow for flash chromatography.
Troubleshooting Guide: Vacuum Distillation
Issue 1: The crude material is darkening significantly or solidifying in the distillation flask upon heating.
-
Causality: This is a classic sign of thermal decomposition or polymerization. The vinyl group is susceptible to radical polymerization at elevated temperatures.
-
Recommended Solution:
-
Improve the Vacuum: Ensure your vacuum pump is pulling a strong, stable vacuum. A lower pressure will decrease the boiling point, allowing the distillation to proceed at a safer, lower temperature.[9]
-
Add a Polymerization Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask before heating. A patent for a similar compound specifically mentions the use of hydroquinone for this purpose.[3]
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents localized "hot spots" that can initiate decomposition.
-
Issue 2: I can't achieve a clean separation between my product and a close-boiling impurity.
-
Causality: This indicates that simple vacuum distillation is insufficient. This is particularly true if you are trying to separate the cyclopentene isomer, which has a very similar boiling point.[3][4]
-
Recommended Solution:
-
Use a Fractionating Column: For separating components with close boiling points, a simple distillation setup is inadequate.[11] Insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, which significantly improves separation efficiency.[11]
-
Optimize Distillation Rate: Distill the mixture slowly to allow the column to reach thermal equilibrium. A slow, steady collection rate (e.g., 1-2 drops per second) is crucial for effective fractional distillation.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)
This protocol is suitable for purifying 1-2 g of crude this compound.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of ~0.3 for the desired product.
-
-
Preparation of Neutralized Silica Slurry:
-
In a fume hood, measure out the required amount of silica gel (e.g., 50 g for 1 g of crude product).
-
Prepare the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1% triethylamine (v/v).
-
Create a slurry by adding the silica gel to the neutralized eluent in a beaker. Stir gently to remove air bubbles.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Tap the column gently to ensure even packing. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure to begin eluting the compounds.
-
Collect fractions and monitor the elution progress by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator. Use a water bath temperature below 40°C to minimize any potential for degradation.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying >5 g of crude material that is free of close-boiling isomers.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Preparation:
-
Charge the distillation flask with the crude product. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar and a few mg of a polymerization inhibitor (e.g., hydroquinone).[3]
-
-
Distillation Process:
-
Begin stirring and slowly apply the vacuum. Observe for any initial bumping or outgassing.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the distillation flask with a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling foreshot in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask.
-
Collect the main fraction while maintaining a slow, steady distillation rate. The head temperature should remain constant during this time.
-
Stop the distillation when the temperature either drops or begins to rise sharply, indicating the fraction is complete.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully re-introducing air to the system.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Scaling Up Diethyl 2-vinylcyclopropane-1,1-dicarboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this valuable synthetic intermediate. This compound is a key building block, prized for its unique reactivity in constructing complex molecular architectures.[1][2] However, its synthesis, particularly at scale, presents distinct challenges ranging from reagent safety to reaction control and purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to ensure you can approach your synthesis with confidence and scientific rigor.
Section 1: Synthesis Overview and Core Mechanism
The most common and effective method for synthesizing this compound is the metal-catalyzed reaction of a carbene precursor with a suitable diene. Specifically, the rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 1,3-butadiene is a well-established route.[3][4]
The reaction proceeds via a catalytic cycle:
-
Catalyst Activation: The rhodium(II) catalyst reacts with ethyl diazoacetate (EDA) to form a rhodium-carbene intermediate, with the expulsion of nitrogen gas (N₂).[4][5]
-
Cyclopropanation: The electron-deficient carbene then reacts with the electron-rich π-system of 1,3-butadiene in a concerted step to form the cyclopropane ring.[4]
-
Catalyst Regeneration: The product is released, and the rhodium(II) catalyst is regenerated to participate in the next cycle.
This process is highly efficient but sensitive to several parameters, which can pose challenges during scale-up.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct Q&A format.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield is significantly lower than the ~75-80% reported in some literature. What are the most likely causes? [6]
A: Low yields in this cyclopropanation are typically traced back to one of four areas: catalyst activity, reagent quality, reaction conditions, or side reactions.
-
Catalyst Deactivation: Rhodium(II) catalysts are sensitive to air and moisture. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Impurities in reagents or solvents can also poison the catalyst.
-
Reagent Purity & Stoichiometry:
-
Ethyl Diazoacetate (EDA): EDA can decompose over time. Use freshly prepared or recently purchased EDA. Its purity is paramount; impurities can inhibit the catalyst.
-
1,3-Butadiene: This is a gas at room temperature and must be handled appropriately (e.g., condensed at low temperature or bubbled through the reaction mixture). Ensure an excess is used to favor the desired reaction over carbene dimerization.
-
-
Suboptimal Temperature: The reaction is typically run at or slightly below room temperature. Excessive heat can accelerate EDA decomposition and promote side reactions.
-
Inefficient Mixing: On a larger scale, poor mixing can lead to localized "hot spots" or areas of high EDA concentration, which promotes the formation of diethyl fumarate and maleate (carbene dimers).
Issue 2: Significant Side Product Formation
Q: My crude NMR shows several unexpected peaks. What are the common side products and how can I minimize them?
A: The primary side products arise from the reactivity of the carbene intermediate. Minimizing them requires careful control over the reaction conditions, especially the rate of EDA addition.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Diethyl Fumarate & Maleate | Dimerization of the rhodium-carbene intermediate. | This is the most common side reaction. It occurs when the carbene concentration is too high relative to the butadiene. Solution: Add the EDA slowly (e.g., via syringe pump) to the solution of butadiene and catalyst. This keeps the instantaneous carbene concentration low. |
| Diethyl Cyclopent-3-ene-1,1-dicarboxylate | This can form from the rearrangement of the main product or via an alternative reaction pathway with certain starting materials like cis-1,4-dichlorobutene-2.[7] | Ensure high-purity trans-1,4-dihalobutene starting materials if using an alternative synthesis route.[7][8] For the carbene route, maintaining a moderate temperature minimizes thermal rearrangement. |
| C-H Insertion Products | The highly reactive carbene can insert into solvent C-H bonds, especially with solvents like alkanes. | Use a relatively inert solvent such as dichloromethane (DCM) or toluene. DCM is often preferred for its inertness and ability to solubilize reagents. |
Issue 3: Purification Challenges
Q: I'm struggling to separate the product from byproducts using column chromatography. What's the best approach?
A: Purification can indeed be challenging due to the similar polarities of the desired product and certain side products.
-
Chromatography: Flash chromatography on silica gel is the standard method.[9]
-
Solvent System: A non-polar/polar gradient, typically starting with hexane/ethyl acetate (e.g., 98:2) and gradually increasing the polarity, is effective. The product is non-polar and should elute early.
-
Co-elution: If the product co-elutes with diethyl fumarate/maleate, it indicates the side reaction was significant. Optimize the reaction by slowing the EDA addition rate before repeating.
-
-
Distillation: Fractional distillation under reduced pressure is a viable method for purification, especially on a larger scale.[6] However, be aware that vinylcyclopropanes can undergo thermal rearrangement to cyclopentenes at elevated temperatures.[2] Careful temperature control is crucial.
Section 3: Scale-Up and Safety Considerations
Scaling up this reaction introduces significant safety and engineering challenges that must be addressed proactively.[10][11]
Caption: Key decision points for scaling up cyclopropanation.
Q: What is the primary safety hazard when scaling this reaction?
A: The single greatest hazard is the use of ethyl diazoacetate (EDA) . Diazo compounds are energetically unstable and can decompose violently.[12]
-
Thermal Instability: EDA is known to be thermally sensitive and can decompose upon heating or distillation. Calorimetry studies show that self-heating can begin between 55-100°C, and the decomposition is highly exothermic.[13] The maximum temperature rise rate is significantly affected by dilution; concentrated EDA is far more dangerous.
-
Shock Sensitivity: The material safety data sheet indicates EDA is shock-sensitive. Avoid rough handling, scraping of ground-glass joints when the material is present, and other sources of mechanical shock.
-
Mitigation:
-
Never distill pure EDA. Use it as a solution in a suitable solvent (e.g., DCM, toluene).
-
Always perform the reaction with adequate cooling capacity to handle the exotherm from both the reaction and any potential decomposition.
-
Add the EDA solution slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Have a quenching agent (e.g., acetic acid) ready to neutralize any unreacted EDA at the end of the reaction or in an emergency.
-
Q: How do heat and mass transfer limitations affect the reaction at scale?
A: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[11]
-
Heat Transfer: The cyclopropanation reaction is exothermic. Poor heat removal can lead to a temperature increase, which accelerates the dangerous decomposition of EDA, potentially causing a thermal runaway. A jacketed reactor with a powerful cooling system is essential.
-
Mass Transfer (Mixing): In a large reactor, achieving homogenous mixing is difficult. If EDA is not dispersed quickly, its local concentration will be high, drastically increasing the rate of carbene dimerization and reducing the yield of the desired product. Efficient overhead stirring and optimized baffle design are critical.
Section 4: FAQs
Q: How should I store this compound? A: The product should be stored in a cool, dark place under an inert atmosphere. While relatively stable, the vinyl group can be susceptible to polymerization or oxidation over long periods, and the cyclopropane ring can undergo thermal rearrangement if heated.
Q: What are the best analytical methods for monitoring this reaction? A:
-
TLC (Thin Layer Chromatography): Useful for a quick check of the consumption of starting material (if not volatile) and the appearance of the product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for monitoring the disappearance of starting materials and the formation of the product and volatile byproducts. It can help quantify the ratio of product to side products like cyclopentene derivatives.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method for confirming the structure of the crude material and final product. The cyclopropyl protons have characteristic upfield shifts.
-
IR (Infrared Spectroscopy): Can be used to monitor the disappearance of the strong, characteristic azide stretch of EDA around 2100 cm⁻¹.
Section 5: Detailed Lab-Scale Experimental Protocol
This protocol is for a representative lab scale (5-10g) synthesis.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Syringe pump and gas-tight syringe
-
Condenser (for butadiene) or gas dispersion tube
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Cooling bath (ice-water)
-
Reagents: Dirhodium(II) tetraacetate (Rh₂(OAc)₄), Dichloromethane (DCM, anhydrous), 1,3-Butadiene, Ethyl diazoacetate (EDA) solution in DCM, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under an inert atmosphere. Equip it with a stir bar, a gas inlet, and a condenser cooled to -78°C (dry ice/acetone).
-
Butadiene Addition: Condense an excess of 1,3-butadiene (e.g., 2-3 equivalents) into the reaction flask. Alternatively, bubble the gas through the solvent for a set period.
-
Catalyst & Solvent: To the flask containing the stirred butadiene, add anhydrous DCM (to achieve a final concentration of ~0.5 M) and the rhodium(II) catalyst (e.g., 0.1 mol%). Stir the mixture at 0°C.
-
EDA Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture dropwise over 4-6 hours. Crucially, a slow addition rate is key to preventing side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or by observing the disappearance of the yellow color of the EDA.
-
Quenching: Once the reaction is complete, cautiously add a small amount of acetic acid to quench any remaining EDA. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a clear oil.
References
- 1. This compound [myskinrecipes.com]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 8. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Stereocontrol in Diethyl 2-vinylcyclopropane-1,1-dicarboxylate Chemistry
Welcome to the technical support center for reactions involving Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of stereocontrol in reactions with this versatile building block. As a donor-acceptor (D-A) cyclopropane, this molecule offers a gateway to highly functionalized five-membered rings and stereochemically rich acyclic structures.[1][2] However, achieving precise control over the multiple stereocenters generated in its reactions is a significant challenge.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and handling of this compound.
Q1: What makes this compound a "donor-acceptor" cyclopropane and why is this important?
A1: The term "donor-acceptor" (D-A) refers to the electronic properties of the substituents on the cyclopropane ring.[1] In this molecule, the vinyl group acts as an electron donor, while the two geminal diethyl dicarboxylate groups are strong electron acceptors. This electronic arrangement polarizes and weakens the bond between the carbons bearing these groups, making the cyclopropane ring kinetically reactive and prone to ring-opening under catalysis.[1] This D-A nature is crucial because it facilitates the formation of a zwitterionic 1,3-dipole intermediate upon interaction with a transition metal catalyst, which is the key reactive species in many of its most useful transformations.[3][4]
Q2: What are the primary classes of stereoselective reactions this substrate undergoes?
A2: The most powerful and widely studied stereoselective reactions are transition metal-catalyzed cycloadditions and ring-opening reactions. Specifically:
-
Palladium-Catalyzed Formal [3+2] Cycloadditions: In these reactions, the vinylcyclopropane acts as a three-carbon synthon, reacting with a two-atom component (like an electron-deficient olefin) to form highly substituted cyclopentane rings.[3][4][5][6] Controlling the stereochemistry of the multiple newly formed chiral centers is the primary objective.
-
Rhodium-Catalyzed Asymmetric Ring-Opening Reactions: These reactions use nucleophiles, such as aryl boronic acids, to open the cyclopropane ring, leading to the formation of chiral acyclic products with high regio- and enantioselectivity.[1][7]
Q3: What is the general mechanistic principle behind transition metal catalysis with this substrate?
A3: The unifying mechanistic feature is the interaction of a low-valent transition metal (commonly Pd(0) or Rh(I)) with the vinyl group. This interaction promotes the cleavage of the strained C-C bond of the cyclopropane ring to form a π-allyl metal complex.[4][5] This intermediate is zwitterionic in nature, with the negative charge stabilized by the electron-withdrawing dicarboxylate groups and the positive charge stabilized by the π-allyl metal moiety. This common intermediate is the launching point for various subsequent transformations, including cycloadditions and nucleophilic attacks.
Q4: Why is the choice of the chiral ligand so critical for achieving high stereoselectivity?
A4: The chiral ligand coordinates to the metal center and creates a defined, three-dimensional chiral environment. This chiral pocket dictates how the substrates (the vinylcyclopropane and the coupling partner) approach and bind to the metal center during the key bond-forming steps. It is this steric and electronic influence that controls the facial selectivity of the attack, ultimately determining the absolute stereochemistry (enantioselectivity) and the relative stereochemistry (diastereoselectivity) of the final product.[3][4] Different reaction types often require extensive screening to identify the optimal ligand.
Part 2: Troubleshooting Guide for Palladium-Catalyzed [3+2] Cycloadditions
This section focuses on one of the most powerful applications of this compound: the construction of functionalized cyclopentanes.
Q5: My [3+2] cycloaddition reaction is resulting in low diastereoselectivity (poor dr). What are the likely causes and how can I fix it?
A5: Poor diastereoselectivity is a common issue and typically points to an insufficiently organized transition state during the crucial C-C bond formation.
-
Primary Cause 1: Suboptimal Ligand Choice. The ligand is the primary director of stereochemistry. If the ligand's chiral pocket is not well-suited for the specific substrates, it cannot effectively differentiate between the diastereomeric transition states.
-
Solution: Screen a panel of chiral ligands. For Pd-catalyzed [3+2] cycloadditions, chiral phosphoramidites and bisphosphine ligands have shown great success.[6] It is often necessary to test ligands with varying steric bulk and electronic properties to find the optimal match for your substrates.
-
-
Primary Cause 2: Reaction Temperature is Too High. Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less-ordered transition states, eroding diastereoselectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 4 °C, 0 °C, or even lower can significantly enhance selectivity by favoring the lowest energy transition state.[8] This often comes at the cost of longer reaction times.
-
-
Primary Cause 3: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
Below is a logical workflow for troubleshooting poor diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Q6: I'm observing excellent diastereoselectivity, but the enantiomeric excess (ee) of my cyclopentane product is low. What should I focus on?
A6: Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two enantiomeric pathways leading to the R and S products.
-
Primary Cause: Ineffective Chiral Ligand. This is the most common reason. The specific structure of the ligand—its backbone, chiral elements, and steric bulk—directly controls the enantioselectivity. A ligand that works well for one substrate may not for another.
-
Solution: A systematic screening of chiral ligands is essential. For Pd-catalyzed cycloadditions, ligands like SEGPHOS and various chiral phosphoramidites have proven effective.[9] Pay close attention to the ligand's structure; sometimes a subtle change, like modifying a substituent on the ligand, can lead to a large improvement in ee.
-
-
Secondary Cause: Catalyst Racemization or Decomposition. Under certain conditions, the active chiral catalyst may degrade or racemize over the course of the reaction, leading to a drop in enantioselectivity.
-
Solution: Monitor the reaction's ee over time. If the ee decreases as the reaction progresses, it may indicate catalyst instability. In such cases, using a higher catalyst loading, adding the catalyst in portions, or running the reaction at a lower temperature might help. Also, ensure strict anhydrous and inert conditions, as water and oxygen can degrade many organometallic catalysts.
-
Q7: The overall yield of my [3+2] cycloaddition is poor, even though the stereoselectivity is good. Where should I investigate?
A7: Low yield in the face of good selectivity suggests that while the desired catalytic cycle is efficient from a stereochemical standpoint, it's either slow, incomplete, or competing with non-productive pathways.
-
Primary Cause: Inefficient Catalyst Activity or Turnover. The palladium precursor might not be efficiently reduced to the active Pd(0) state, or the catalyst may be deactivating over time.
-
Solution: Ensure you are using a reliable Pd(0) source like Pd₂(dba)₃. The quality of this precursor is critical. Also, verify the purity of your ligand, as impurities can poison the catalyst. Increasing the catalyst loading can sometimes improve yield, but this is not always economically viable.
-
-
Secondary Cause: Unfavorable Substrate Electronics. The reaction relies on the nucleophilic attack of the zwitterionic intermediate onto an electron-deficient olefin (Michael acceptor). If the acceptor is not sufficiently electrophilic, the reaction will be sluggish.
-
Solution: Modify the electronic properties of your substrates. For instance, using vinylcyclopropanes with more electron-withdrawing malonate esters (e.g., bis(2,2,2-trifluoroethyl)malonate) can lead to much higher yields and selectivities.[3] Similarly, ensure your Michael acceptor is sufficiently activated.
-
Data Summary: Influence of Reaction Parameters on Pd-Catalyzed [3+2] Cycloaddition
The following table summarizes representative data on how different parameters can affect the outcome of the reaction.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | L1 | Toluene | 25 | 75 | 10:1 | 90 | [3][5] |
| 2 | L1 | Dioxane | 25 | 85 | 15:1 | 92 | [5] |
| 3 | L2 | Dioxane | 25 | 60 | 5:1 | 85 | [5] |
| 4 | L1 | Dioxane | 4 | 82 | >20:1 | 96 | [8] |
Data is illustrative and compiled from trends reported in the literature.
Part 3: Troubleshooting Guide for Rhodium-Catalyzed Asymmetric Ring-Opening
This section addresses challenges in the regio- and enantioselective ring-opening of this compound with nucleophiles.
Q8: My Rh-catalyzed ring-opening with an aryl boronic acid is giving a mixture of branched and linear products. How do I improve the regioselectivity?
A8: Controlling regioselectivity (branched vs. linear) is a key challenge in these reactions and is almost entirely dictated by the catalyst system.[1] The reaction needs to be directed so that the nucleophile attacks the more substituted carbon of the π-allyl intermediate to form the branched product.
-
Primary Cause: Incorrect Ligand Choice. Standard C₂-symmetric bisphosphine ligands are often ineffective at controlling regioselectivity in this specific transformation.[1][7]
-
Solution: The use of non-symmetrical ferrocene-based bisphosphine ligands is often crucial for achieving high regioselectivity.[1][7] These ligands create a unique electronic and steric environment that strongly favors attack at the internal carbon of the allyl moiety. If you are not using this class of ligand, it is the first thing you should change.
-
-
Secondary Cause: Role of Additives. The reaction mechanism can be more complex than anticipated, with additives playing a significant role in catalyst formation and reactivity.
Caption: Mechanistic pathways controlling regioselectivity.
Q9: The regioselectivity of my ring-opening is high, but the enantioselectivity is poor. What adjustments should I make?
A9: This is a classic problem of stereo-induction. The catalyst is directing where the nucleophile attacks, but not which face it attacks.
-
Primary Cause: Suboptimal Chiral Ligand. Even within the correct class of ligands (e.g., ferrocene-based), subtle structural differences determine the degree of enantiocontrol.
-
Solution: You must screen different ferrocene-based ligands. The electronic nature and steric bulk of the phosphine substituents on the ferrocene backbone are critical. A ligand that provides 99:1 regioselectivity might only give 50% ee, while a closely related analog could provide >95% ee.[1] There is no substitute for empirical screening here.
-
-
Secondary Cause: Incorrect Base or Solvent. The base and solvent can influence the aggregation state of the catalyst and the overall reaction kinetics, which can impact enantioselectivity.
-
Solution: While screening ligands, keep the base and solvent constant based on established protocols (e.g., Cs₂CO₃ as the base and Tetrahydropyran (THP) as the solvent are often optimal).[1] Once a promising ligand is identified, minor optimization of these parameters may provide a further boost in ee.
-
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be adapted based on your specific substrates and optimization results.
Protocol 1: General Procedure for Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is adapted from methodologies described in the literature.[3][5][8]
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the desired chiral ligand (e.g., L4, 12 mol%).
-
Solvent Addition: Add the optimized solvent (e.g., a 1:2 mixture of Toluene:Hexafluorobenzene, to make a 0.1 M solution with respect to the limiting reagent).[8] Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Cool the mixture to the optimized temperature (e.g., 4 °C). Add the Michael acceptor (1.0 equiv) followed by the this compound (1.1 equiv).
-
Reaction Monitoring: Seal the tube and stir the reaction at 4 °C. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. Reactions can take 12-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product.[3][5] Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.[3][5]
Protocol 2: General Procedure for Rhodium-Catalyzed Regio- and Enantioselective Ring Opening
This protocol is adapted from methodologies described in the literature.[1][7]
-
Catalyst Preparation: To an oven-dried vial under an inert atmosphere, add [Rh(cod)(OH)]₂ (5 mol%), the optimal ferrocene-based bisphosphine ligand (12 mol%), and Zn(OTf)₂ (0.2 equiv).
-
Solvent and Reagent Addition: Add the solvent (e.g., Tetrahydropyran, to make a 0.25 M solution).[1] Stir the mixture at room temperature for 30 minutes. Add the this compound (1.0 equiv), the aryl boronic acid (3.0 equiv), and the base (e.g., Cs₂CO₃, 1.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 60 °C) for 16-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the regiomeric ratio (branched:linear) by ¹H NMR analysis of the crude reaction mixture.[7] Determine the enantiomeric excess by chiral SFC or HPLC analysis.[7]
References
- 1. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed diastereo- and enantioselective formal [3 + 2] cycloaddition of vinyl cyclopropanes with cyclic 1-azadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Byproduct formation in Diethyl 2-vinylcyclopropane-1,1-dicarboxylate reactions and removal
Welcome to the technical support center for Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to byproduct formation and provide actionable troubleshooting strategies to ensure the integrity of your synthetic pathways.
Section 1: Understanding Byproduct Formation
This compound is a valuable intermediate, primarily utilized for its unique reactivity in constructing five-membered rings through the vinylcyclopropane-cyclopentene rearrangement.[1][2] However, the strained cyclopropane ring and the reactive vinyl group can also lead to a variety of undesired side reactions. Understanding the mechanisms behind these byproducts is the first step toward mitigating their formation.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound from diethyl malonate and a 1,4-dihalobutene, I'm observing a significant amount of a cyclopentene byproduct. What's causing this and how can I minimize it?
A1: The formation of a cyclopentene byproduct, specifically diethyl cyclopent-3-ene-1,1-dicarboxylate, is a well-documented issue, particularly when using cis-1,4-dihalobutene-2 as your starting material.[3][4][5]
-
Mechanistic Insight: The reaction proceeds through two competing intramolecular pathways following the initial alkylation of diethyl malonate:
-
Desired SN2' reaction: This leads to the formation of the vinylcyclopropane ring.
-
Competing SN2 reaction: This results in the formation of the five-membered cyclopentene ring.[5] The stereochemistry of the dihalobutene starting material is critical. The trans-isomer strongly favors the desired SN2' pathway, leading to higher yields of this compound.[3][6] In contrast, the cis-isomer can produce nearly equal amounts of the vinylcyclopropane and cyclopentene products.[4]
-
-
Troubleshooting & Prevention:
-
Use trans-1,4-dihalobutene-2: This is the most effective way to minimize the cyclopentene byproduct.[6] If you are starting with a mixture of isomers, consider an isomerization step to enrich the trans isomer prior to the cyclocondensation reaction.[3][6]
-
Control Reaction Conditions: Carefully controlling the addition rate of the malonate anion to the dihalobutene can also help to minimize the formation of linear di-addition byproducts.[6]
-
Q2: My vinylcyclopropane-cyclopentene rearrangement is sluggish and requires very high temperatures, leading to decomposition and other side products. How can I promote the desired rearrangement?
A2: The high activation barrier for the thermal vinylcyclopropane-cyclopentene rearrangement is a known drawback, often requiring temperatures of 500-600 °C.[1] These harsh conditions can lead to side reactions like homodienyl-[1][7]-hydrogen shifts.[1]
-
Causality: The rearrangement can proceed through either a concerted pericyclic process or a stepwise diradical mechanism, with the operative pathway being highly substrate-dependent.[1][8] High temperatures are often necessary to overcome the activation energy for either pathway.
-
Solutions & Alternatives:
-
Catalysis: The use of catalysts can significantly lower the reaction temperature.
-
Lewis Acids: Ytterbium triflate (Yb(OTf)3) has been shown to mediate the rearrangement at more feasible temperatures, yielding a single diastereomer in good yields.[9]
-
Transition Metals: Rhodium-catalyzed rearrangements are also effective and can offer high levels of stereocontrol, which is particularly important in complex molecule synthesis.[10]
-
-
Substituent Effects: The electronic nature of substituents on the vinylcyclopropane can influence the reaction rate. Electron-donating groups on the cyclopropane ring, such as methoxy or dithianyl groups, can accelerate the thermal rearrangement, allowing for lower reaction temperatures.[11]
-
Q3: I'm observing unexpected ring-opened products in my reaction mixture. What could be the cause?
A3: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions.[3]
-
Potential Causes:
-
Radical Reactions: The cyclopropane ring can open via free radical mechanisms, especially when exposed to heat or light.[3]
-
Acid-Catalyzed Ring Opening: Brønsted acids can protonate the vinyl group, leading to a carbocation that can trigger ring opening.[9]
-
Nucleophilic Attack: The compound can be susceptible to nucleophilic attack, which can also lead to ring opening.[3]
-
-
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize radical formation from atmospheric oxygen.
-
Control of pH: Maintain neutral or basic conditions if acid-catalyzed ring opening is a concern.
-
Temperature Control: Avoid excessive heat, which can promote radical-mediated ring opening.
-
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways in the synthesis of this compound.
Caption: Competing pathways in the synthesis of this compound.
Section 2: Troubleshooting and Product Purification
Effective purification is crucial for obtaining high-purity this compound and its derivatives. The choice of purification method will depend on the specific byproducts present in your reaction mixture.
FAQs on Purification
Q4: How can I effectively separate the desired this compound from the isomeric cyclopentene byproduct?
A4: Separating these two isomers can be challenging due to their similar physical properties.
-
Expert Insight: It is often stated that separating dimethyl cyclopent-3-ene-1,1-dicarboxylate from dimethyl 2-vinylcyclopropane-1,1-dicarboxylate by reasonable means is nearly impossible.[4][6] This highlights the importance of preventing its formation in the first place.
-
Purification Strategy:
-
Fractional Distillation: While difficult, fractional distillation under reduced pressure may be attempted. The success of this technique will depend on the difference in boiling points between the two isomers.
-
Chromatography: Preparative column chromatography on silica gel may offer better separation. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to optimize the separation.
-
Q5: What are the general recommendations for the workup and purification of reactions involving this compound?
A5: A standard workup procedure followed by distillation is often employed.[12]
-
Typical Workup Protocol:
-
Quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Distillation: The crude product is often purified by fractional distillation under vacuum to yield the final product.[12]
-
Experimental Protocol: Synthesis with Minimized Byproducts
This protocol is based on methods designed to produce high-purity this compound.[3][12]
Materials:
-
trans-1,4-dichloro-2-butene
-
Diethyl malonate
-
Potassium hydroxide (KOH), flaked
-
Dichloromethane (CH2Cl2)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst)
Procedure:
-
To a reactor equipped with external cooling, add trans-1,4-dichlorobutene-2 (1.10 mol), flaked KOH (2.0 mol), dichloromethane (300 cc), and tricaprylylmethylammonium chloride (5 mol %).
-
Slowly add diethyl malonate (1.0 mol) to the stirred reaction mixture.
-
Maintain the reaction temperature at 25 °C with external cooling during the addition.
-
After the reaction is complete, perform a standard aqueous workup.
-
Fractionally distill the crude product under reduced pressure to obtain pure this compound.
| Parameter | Recommendation | Rationale |
| Starting Material | trans-1,4-dihalobutene-2 | Minimizes cyclopentene byproduct formation[3][6] |
| Reaction Temperature | 25 °C | Controlled temperature minimizes side reactions |
| Catalyst | Phase-transfer catalyst | Facilitates the reaction between the organic and inorganic phases |
| Purification | Fractional distillation | Effective for removing non-isomeric impurities[12] |
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Buy this compound | 7686-78-4 [smolecule.com]
- 4. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 7. This compound [myskinrecipes.com]
- 8. youtube.com [youtube.com]
- 9. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Cycloaddition Reactions of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Welcome to the technical support center for optimizing cycloaddition reactions involving diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying principles to empower your research.
Troubleshooting Guide
This section addresses common issues encountered during the cycloaddition reactions of this compound, offering potential causes and actionable solutions.
Question 1: I am observing low to no yield of my desired cyclopentane product. What are the likely causes and how can I improve it?
Low yields in vinylcyclopropane (VCP) cycloadditions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Cause 1: Inactive Catalyst. Transition metal catalysts, particularly palladium and rhodium complexes, are often sensitive to air and moisture.[1] Improper handling or storage can lead to catalyst deactivation.
-
Solution:
-
Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly opened or properly stored catalysts. If in doubt, consider titrating the catalyst or testing its activity with a known, reliable reaction.
-
For palladium-catalyzed reactions, ensure the active Pd(0) species is generated in situ if required.
-
-
-
Cause 2: Suboptimal Reaction Temperature. The thermal vinylcyclopropane-cyclopentene rearrangement is known to require high temperatures.[2][3][4] While metal catalysis lowers this barrier, the optimal temperature is highly dependent on the specific catalyst, ligand, and substrates.
-
Solution:
-
Systematically screen a range of temperatures. For many rhodium-catalyzed cycloadditions, temperatures between 80°C and 110°C in solvents like toluene are effective.[1][5]
-
If no reaction is observed at lower temperatures, a gradual increase may be necessary. However, be mindful that excessively high temperatures can lead to decomposition or side reactions.[1]
-
-
-
Cause 3: Competing Side Reactions. this compound can undergo reactions other than the desired cycloaddition, such as ring-opening by nucleophiles or radical processes.[6] The formation of aza- and oxa-bicyclo[3.1.0]hexanes can also be a competing pathway.
-
Solution:
-
-
Cause 4: Poor Quality Starting Material. The purity of this compound is critical. Impurities from its synthesis, such as the isomeric diethyl cyclopent-3-ene-1,1-dicarboxylate, can interfere with the reaction.[8][9]
-
Solution:
-
Verify the purity of your starting material by NMR and/or GC-MS.
-
If necessary, purify the VCP derivative by fractional distillation.[10]
-
-
A systematic approach to troubleshooting low yields is illustrated in the workflow diagram below:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Controlling diastereoselectivity is a common challenge in these cycloadditions. The stereochemical outcome is often influenced by the catalyst, ligands, and the structure of the substrates.
-
Cause 1: Inadequate Stereocontrol from the Catalyst/Ligand. The chiral environment created by the ligand around the metal center is paramount for inducing diastereoselectivity.[7]
-
Solution:
-
Ligand Screening: Experiment with a variety of chiral ligands. For rhodium-catalyzed reactions, ferrocene-based bisphosphines have shown excellent results in controlling stereochemistry.[11][12] For palladium-catalyzed reactions, ligands like (R,R)-ANDEN-phenyl Trost ligand have been successfully employed.
-
Catalyst Loading: In some cases, catalyst loading can influence selectivity. A systematic variation of the catalyst and ligand loading is recommended.
-
-
-
Cause 2: Reversibility of Intermediate Steps. If key steps in the catalytic cycle are reversible, this can erode the stereoselectivity.
-
Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetic product and improve diastereoselectivity, although this may come at the cost of a lower reaction rate.
-
Substrate Modification: Altering the electronic properties of the substrates can influence the reversibility of certain steps. For instance, using more electron-deficient olefins can sometimes lead to higher stereoselectivity in palladium-catalyzed [3+2] cycloadditions.[7]
-
-
-
Cause 3: Competing Reaction Pathways. The vinylcyclopropane-cyclopentene rearrangement can proceed through different mechanistic pathways (concerted vs. stepwise), which can lead to different stereochemical outcomes.[3][4] The choice of catalyst can favor one pathway over another.
| Parameter | Recommendation for Improving Diastereoselectivity | Rationale |
| Ligand | Screen a library of chiral ligands (e.g., ferrocene-based, Trost ligands). | The ligand creates the chiral environment around the metal center, which is the primary determinant of stereoselectivity.[7][11] |
| Temperature | Attempt the reaction at a lower temperature. | May favor the kinetic product and reduce the rate of competing, less selective pathways. |
| Catalyst | Evaluate different metal catalysts (e.g., Rh, Pd, Ni). | The choice of metal can influence the operative mechanism and the degree of stereocontrol.[2][14] |
| Substrate | Modify the electronic properties of the reaction partner. | Can influence the rates of key steps in the catalytic cycle and favor a more selective pathway.[7] |
Question 3: I am observing significant amounts of a ring-opened product instead of the desired cycloadduct. What is happening and how can I prevent it?
The formation of ring-opened products is a known side reaction for vinylcyclopropanes, especially those activated with electron-withdrawing groups like this compound.[6]
-
Cause 1: Nucleophilic Attack. The cyclopropane ring is susceptible to nucleophilic attack, leading to ring opening. Common nucleophiles include alcohols, water, or even the malonate anion from the starting material synthesis.
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.
-
Purify Starting Materials: As mentioned previously, ensure your VCP starting material is free from impurities that could act as nucleophiles.
-
-
-
Cause 2: Radical-Mediated Ring Opening. The vinyl group can be attacked by radicals, leading to a ring-opening cascade.[6]
-
Solution:
-
Degas Solvents: Remove dissolved oxygen, a potential radical initiator, by degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
-
Avoid Radical Initiators: Ensure your reaction setup is free from light or other potential sources of radical initiation, unless a radical pathway is intended.
-
-
-
Cause 3: Lewis Acid Catalysis. The presence of Lewis acids can promote ring-opening, especially with nucleophiles like alcohols.[15]
-
Solution:
-
If not essential for the desired cycloaddition, avoid the use of Lewis acids. If a Lewis acid is required, screen different types and loadings to find one that promotes the cycloaddition without significant ring-opening. Sc(OTf)₃, for example, has been used to catalyze ring-opening additions.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the transition metal-catalyzed cycloaddition of this compound?
The generally accepted mechanism for transition metal-catalyzed cycloadditions of VCPs involves several key steps:
-
Oxidative Addition: The low-valent transition metal (e.g., Rh(I) or Pd(0)) undergoes oxidative addition into one of the C-C bonds of the cyclopropane ring. This is often the rate-determining step.
-
Formation of a Metallo-π-allyl Intermediate: This ring opening generates a zwitterionic π-allyl metal complex.
-
Coordination and Insertion: The other reaction partner (e.g., an alkene or alkyne) coordinates to the metal center and subsequently inserts into one of the metal-carbon bonds.
-
Reductive Elimination: The final step is a reductive elimination that forms the new C-C bond of the cyclopentane ring and regenerates the active catalyst.
The regioselectivity of the insertion and the stereochemistry of the final product are determined by the ligand environment and the specific substrates involved.
Caption: Generalized mechanism for VCP cycloaddition.
Q2: What are the differences between [3+2] and [5+2] cycloadditions with this substrate?
This compound can act as either a three-carbon or a five-carbon component in cycloadditions, depending on the reaction conditions and the reaction partner.
-
[3+2] Cycloaddition: In this mode, the VCP acts as a three-carbon synthon. The reaction typically involves the cleavage of the cyclopropane ring and the formation of a five-membered ring with a two-atom partner (e.g., an alkene or alkyne). This is a common pathway in palladium- and rhodium-catalyzed reactions.[7][14]
-
[5+2] Cycloaddition: Here, the VCP acts as a five-carbon synthon, formally analogous to a 1,3-diene. The entire vinylcyclopropane unit reacts with a two-atom partner to form a seven-membered ring. This type of reaction is less common for this compound itself but is a well-established reactivity pattern for other VCP derivatives, particularly in intramolecular contexts.
The reaction outcome can often be directed by the choice of catalyst and the substitution pattern on the VCP.
Q3: What types of reaction partners are suitable for cycloadditions with this compound?
A wide range of unsaturated partners can be used in these cycloadditions, including:
-
Electron-deficient olefins: Meldrum's acid alkylidenes and azlactones have been used in palladium-catalyzed formal [3+2] cycloadditions.[7]
-
Alkynes: Both terminal and internal alkynes can participate in rhodium-catalyzed [3+2] cycloadditions.
-
Allenes: These can also serve as two-carbon partners in [3+2] cycloadditions.
-
Carbon Monoxide (CO): In the presence of CO, VCPs can undergo carbonylative cycloadditions, such as [3+1+2] reactions, to form more complex cyclic structures.[16]
-
2-Pyrones: These have been shown to undergo chemoselective [3+2] cycloaddition with vinyl cyclopropanes in the presence of a palladium catalyst.[14]
The choice of reaction partner will depend on the desired target structure and the specific catalytic system being employed.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2] Cycloaddition
This protocol is adapted from the work of Trost and coworkers on the reaction of substituted vinylcyclopropanes with Meldrum's acid alkylidenes.[7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 7.5 mol%).
-
Reaction Setup: Add the Meldrum's acid alkylidene (1.0 equiv) to the flask. Dissolve the solids in anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂).
-
Substrate Addition: Add a solution of this compound (1.2 equiv) in the same solvent to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
Protocol 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
This generalized protocol is based on the extensive work by Wender and Yu on rhodium-catalyzed intramolecular cycloadditions of VCPs tethered to alkenes or alkynes.
-
Catalyst System: In a flame-dried reaction vessel under an argon atmosphere, add the rhodium precursor (e.g., [Rh(CO)₂Cl]₂, 5 mol%).
-
Reaction Setup: Add the tethered ene- or yne-VCP substrate (1.0 equiv) and anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane).
-
Reaction Initiation: Stir the mixture at the optimized temperature (often ranging from 80 to 110 °C).
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the bicyclic product.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 5. sorensen.princeton.edu [sorensen.princeton.edu]
- 6. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 7686-78-4 [smolecule.com]
- 9. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Construction of cyclopenta[b]pyran-2-ones via chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Diethyl 2-vinylcyclopropane-1,1-dicarboxylate synthesis
Technical Support Center: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize this valuable synthetic transformation. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively improve your reaction outcomes.
The synthesis of this compound is a cornerstone reaction, typically achieved via the base-mediated condensation of diethyl malonate with a 1,4-dihalo-2-butene, most commonly cis- or trans-1,4-dichloro-2-butene.[1][2][3] This process, involving a tandem SN2 alkylation followed by an intramolecular cyclization, is powerful but sensitive to a range of experimental variables.[4] Low conversion rates, isomer formation, and other side reactions are frequently encountered challenges.[1] This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my conversion rate unexpectedly low? I see mostly unreacted diethyl malonate.
A low conversion rate with significant starting material remaining almost always points to an issue with the initial deprotonation of diethyl malonate. The formation of the malonate enolate is the critical first step for the entire reaction sequence.
Potential Causes & Step-by-Step Solutions:
-
Inactive Base (Especially Sodium Hydride):
-
Causality: Sodium hydride (NaH) is a non-nucleophilic base ideal for this reaction, but it is highly sensitive to atmospheric moisture.[5] Contamination with water or alcohols converts NaH to inactive sodium hydroxide (NaOH) or sodium alkoxides, respectively, consuming the base before it can deprotonate the malonate.
-
Protocol: Verifying Base Activity & Handling:
-
Use Fresh Reagent: Always use NaH from a freshly opened, sealed container. Older bottles, even if resealed, may have been compromised.
-
Wash the Dispersion (If applicable): NaH is often supplied as a dispersion in mineral oil. To ensure maximum reactivity, wash the required amount with anhydrous hexanes under an inert atmosphere (N₂ or Argon).
-
Procedure: In a glovebox or under a strong inert gas flow, weigh the NaH dispersion into a flask. Add anhydrous hexanes, swirl gently, and allow the grey NaH powder to settle. Carefully decant the hexane wash. Repeat 2-3 times. Dry the NaH in situ under vacuum before adding the reaction solvent.
-
Observe Hydrogen Evolution: Upon addition of diethyl malonate to the NaH suspension, you should observe vigorous bubbling (H₂ gas evolution).[5] A lack of bubbling is a clear indicator of inactive NaH.
-
-
-
Presence of Protic Impurities:
-
Causality: Water is detrimental to malonate condensations.[1][6] Any protic solvent (water, ethanol, etc.) will be deprotonated by the malonate enolate or the base itself, quenching the reaction. Solvents like DMF and DMSO are hygroscopic and must be properly dried.
-
Protocol: Ensuring Anhydrous Conditions:
-
Solvent Purity: Use anhydrous grade solvents from a sealed bottle, preferably stored over molecular sieves (3Å or 4Å). For highest quality, distill solvents from an appropriate drying agent (e.g., CaH₂ for DMF/DMSO) before use.
-
Reagent Purity: Ensure diethyl malonate and 1,4-dichloro-2-butene are anhydrous. If contamination is suspected, they can be distilled under reduced pressure.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere before use.
-
-
-
Incorrect Order of Addition or Temperature:
-
Causality: The malonate enolate should be pre-formed before adding the electrophile (1,4-dichloro-2-butene).[1] Adding all reagents together can lead to side reactions, including reaction of the base with the dihalide. The deprotonation is often exothermic and should be controlled.
-
Optimized Protocol:
-
Suspend the washed NaH in anhydrous DMF or THF in a flame-dried, three-neck flask under Argon.
-
Cool the suspension to 0°C using an ice bath.
-
Add the diethyl malonate dropwise via a syringe or addition funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure complete enolate formation (hydrogen evolution should cease).[5]
-
Once the enolate is formed, the solution can be re-cooled or warmed depending on the specific protocol before the dropwise addition of 1,4-dichloro-2-butene.
-
-
// No paths base_fresh -> solution [label="No -> Replace Base"]; base_wash -> solution [label="No -> Wash NaH"]; h2_observe -> solution [label="No -> Inactive Base"]; solvent_dry -> solution [label="No -> Use Dry Solvents"]; glassware_dry -> solution [label="No -> Dry Glassware"]; order_add -> solution [label="No -> Correct Order"]; temp_control -> solution [label="No -> Control Temp"]; } caption { label = "A decision tree for troubleshooting low conversion rates."; fontname = "Arial"; fontsize = 10; }
Q2: My reaction is producing a significant amount of a five-membered ring byproduct. How can I favor the desired cyclopropane?
The formation of diethyl cyclopent-3-ene-1,1-dicarboxylate is a known and often significant side reaction, particularly when using cis-1,4-dichloro-2-butene.[4][6]
-
Causality: The reaction proceeds through an intermediate formed by the first SN2 attack. This intermediate has two possible pathways for the second, intramolecular attack:
-
SN2' Pathway: Attack at the double bond with displacement of the second chloride, leading to the desired vinylcyclopropane .
-
SN2 Pathway: Direct attack at the second chlorinated carbon, leading to the cyclopentene byproduct.
The stereochemistry of the starting dihalobutene is critical. The trans-isomer strongly favors the SN2' pathway required for cyclopropanation. The cis-isomer, due to its conformation, allows for competitive or even dominant SN2 cyclization to the five-membered ring.[4]
-
-
Use trans-1,4-dichloro-2-butene: This is the most effective solution. The trans isomer is commercially available and significantly improves the yield of the desired vinylcyclopropane, with contamination by the cyclopentene byproduct often reduced to only 2-5%.[1]
-
Isomerize the Starting Material: If you only have a mixture of isomers, it can be isomerized to enrich the trans content. This is often done by heating the dichlorobutene mixture with a radical initiator like AIBN and a thiol catalyst.[1][6]
-
Phase-Transfer Catalysis: Some patented procedures describe using phase-transfer catalysts (e.g., tricaprylylmethylammonium chloride) with potassium hydroxide, which can provide good yields even with mixed isomers, though optimization may be required.[7]
Q3: I'm observing other side products and my yield of purified material is low. What are they and how can I avoid them?
Besides the cyclopentene, other side reactions can diminish your yield.
-
Causality & Solutions:
-
Dialkylation/Oligomerization: The product, this compound, still contains acidic protons and a reactive vinyl group. It can be attacked by another malonate enolate, leading to linear tetraesters and other oligomers.[1]
-
Solution: Control the stoichiometry carefully. Use a slight excess of the dihalide (e.g., 1.1 to 1.2 equivalents) relative to the diethyl malonate. Also, ensure slow, controlled addition of the dihalide to the pre-formed enolate solution to maintain a low concentration of the electrophile, minimizing its reaction with the product.[1]
-
-
Elimination Products: The 1,4-dichloro-2-butene starting material can undergo elimination to form chloroprene, which can polymerize. The presence of 3,4-dichloro-1-butene as an impurity in the starting material will also lead to useless elimination products.[1][6]
-
Solution: Use high-purity 1,4-dichloro-2-butene. Lower reaction temperatures generally disfavor elimination pathways.
-
-
Ester Saponification/Transesterification: If using an alkoxide base (e.g., sodium ethoxide), it must match the ester (ethoxide for ethyl esters).[8] Using sodium methoxide with diethyl malonate will lead to a mixture of methyl and ethyl esters.[8] Using hydroxide bases can cause saponification (hydrolysis) of the ester groups, especially at elevated temperatures.[1]
-
Solution: NaH is the preferred base as it avoids these issues.[8] If using an alkoxide, ensure it matches the ester group of your malonate. When workup requires a basic wash, use it cautiously with cooling to minimize saponification.
-
-
Frequently Asked Questions (FAQs)
-
What is a typical yield for this reaction?
-
Which solvent is best?
-
Aprotic polar solvents like DMF, DMSO, and THF are commonly used. DMF and DMSO are often preferred for their ability to solvate the sodium enolate intermediate effectively.[8] However, they must be rigorously dried. THF is a good alternative and is easier to dry, though the reaction may require longer times or reflux.[5]
-
-
How can I monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) can be used, but the products and starting materials may have similar Rf values. Gas Chromatography (GC) or GC-MS is the most effective method. A small aliquot can be quenched in dilute acid, extracted with ether or ethyl acetate, and analyzed to determine the ratio of starting material to products.
-
-
What is the best method for purification?
-
Fractional distillation under reduced pressure is the standard and most effective method for purifying the final product on a preparatory scale.[1][7] The boiling point is typically around 108-116°C at 14 mmHg.[2] Column chromatography on silica gel can also be used but may be less practical for larger quantities.
-
Data Summary & Key Parameters
The choice of reagents and conditions significantly impacts the outcome. The following table summarizes common variables.
| Parameter | Recommended Choice | Rationale & Considerations |
| Dihalobutene Isomer | trans-1,4-dichloro-2-butene | Minimizes formation of the cyclopentene byproduct, leading to higher purity and yield.[1][4] |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base. Avoids transesterification. Must be washed and handled under inert gas.[8] |
| Sodium Ethoxide (NaOEt) | Viable alternative, but must match the ester. Can lead to transesterification if mismatched.[8] | |
| Solvent | Anhydrous DMF or DMSO | Excellent for solvating the enolate intermediate. Must be rigorously dried. |
| Stoichiometry | ~2.0-2.2 eq. Base, 1.0 eq. Malonate | Ensures complete deprotonation of the malonate. |
| Temperature | 0°C for deprotonation, then RT to 80°C | Initial cooling controls the exothermic deprotonation. Subsequent temperature depends on the specific protocol.[5][6] |
References
- 1. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 7686-78-4 [smolecule.com]
Technical Support Center: Purity Determination of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Welcome to the technical support center for the analytical characterization of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis of this versatile synthetic intermediate. Here, we will explore the common analytical methodologies, troubleshoot potential experimental challenges, and offer detailed protocols to ensure the integrity and reliability of your results.
Introduction to this compound and the Critical Role of Purity Analysis
This compound is a key building block in organic synthesis, notable for its strained cyclopropane ring and reactive vinyl group.[1] Its unique structure allows for a variety of transformations, including ring-opening reactions and cycloadditions, making it a valuable precursor in the synthesis of complex molecules and pharmaceutical agents.[1] The compound is typically synthesized via the malonic ester synthesis, reacting diethyl malonate with a 1,4-dihalobutene derivative.[1]
The stereochemistry of the starting materials significantly impacts the product profile, with the trans-isomer of 1,4-dihalobutene favoring the formation of the desired vinylcyclopropane, while the cis-isomer can lead to the formation of a significant cyclopentene byproduct.[2] Given the potential for isomeric impurities and side products, rigorous analytical characterization is paramount to ensure the quality and consistency of downstream applications.
This guide provides a comprehensive overview of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, the analysis of this compound by GC requires careful consideration of its potential for thermal degradation. The strained cyclopropane ring can be susceptible to opening at elevated temperatures.[3]
Recommended GC Protocol
A robust starting point for the GC analysis of this compound is a method employing a non-polar capillary column and a flame ionization detector (FID).
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | A non-polar column separates compounds primarily by boiling point, which is suitable for resolving the target compound from common, less polar impurities.[4] |
| Injector Temperature | 200 °C (or lower) | A lower injector temperature minimizes the risk of on-column thermal degradation of the analyte. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) | A gentle temperature ramp helps to separate closely eluting isomers and impurities without inducing thermal stress. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-FID analysis. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for organic compounds. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks. |
GC Troubleshooting Guide
Here are some common issues encountered during the GC analysis of this compound and their solutions:
Q1: I am observing broad or tailing peaks for my analyte.
-
Cause: This can be due to active sites in the GC inlet or column, or column overload.
-
Solution:
-
Inlet Maintenance: Deactivate the inlet liner with a silylation agent or use a pre-deactivated liner.
-
Column Conditioning: Condition the column at a slightly elevated temperature (below the maximum operating temperature) to remove any contaminants.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Q2: I see extra, unexpected peaks in my chromatogram that are not present in my starting materials.
-
Cause: These could be degradation products formed in the hot GC inlet. The vinylcyclopropane moiety can undergo thermal rearrangement.[3]
-
Solution:
-
Lower Injector Temperature: Gradually decrease the injector temperature in 10-20 °C increments to find the optimal temperature that allows for efficient volatilization without degradation.
-
Use a Milder Injection Technique: Consider using a temperature-programmable inlet if available, to gently introduce the sample onto the column.
-
Q3: My retention times are shifting between runs.
-
Cause: Fluctuations in carrier gas flow rate, oven temperature, or column degradation can cause retention time shifts.
-
Solution:
-
Check for Leaks: Use an electronic leak detector to ensure the integrity of your gas lines and connections.
-
Verify Oven Temperature: Calibrate your GC oven to ensure accurate and reproducible temperature programming.
-
Column Health: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique that is well-suited for the analysis of this compound, as it avoids the high temperatures associated with GC. A reversed-phase method is generally a good starting point.
Recommended HPLC Protocol
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard C18 column provides good retention and separation for moderately polar organic molecules.[5] |
| Mobile Phase | Acetonitrile and Water | A common and effective mobile phase for reversed-phase chromatography. The exact ratio will need to be optimized. |
| Gradient | Start with 50:50 Acetonitrile:Water, ramp to 95:5 Acetonitrile:Water over 15 minutes | A gradient elution is recommended to effectively separate the analyte from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The ester and vinyl chromophores will absorb at lower UV wavelengths.[6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
HPLC Troubleshooting Guide
Q1: I'm not getting good separation between my main peak and an impurity.
-
Cause: The mobile phase composition may not be optimal for resolving these specific compounds.
-
Solution:
-
Adjust Mobile Phase Strength: If the peaks are eluting too quickly, decrease the initial percentage of acetonitrile. If they are eluting too slowly, increase it.
-
Modify the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Try a Different Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.
-
Q2: My peak shape is poor (fronting or tailing).
-
Cause: This can be caused by column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
-
Solution:
-
Dilute the Sample: Inject a lower concentration of your sample.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is similar in strength to the initial mobile phase to avoid peak distortion.
-
Use a Buffered Mobile Phase: If your analyte or impurities have acidic or basic properties, adding a buffer (e.g., 0.1% formic acid or ammonium acetate) to the mobile phase can improve peak shape.[5]
-
Q3: My baseline is noisy or drifting.
-
Cause: This can be due to a number of factors, including a dirty detector flow cell, air bubbles in the system, or a mobile phase that is not properly degassed.
-
Solution:
-
Flush the System: Flush the system with a strong solvent like isopropanol to clean the flow cell.
-
Degas the Mobile Phase: Ensure your mobile phase is adequately degassed using an online degasser or by sonication.
-
Check for Leaks: Inspect all fittings for any signs of leakage.
-
Chiral HPLC Analysis
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers.
Recommended Chiral HPLC Protocol (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) | These columns are known for their broad applicability in separating a wide range of chiral compounds.[7] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) | A normal-phase mobile system is typically used with polysaccharide-based chiral columns. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and backpressure. |
| Detection | UV at 210 nm | |
| Column Temperature | 25 °C |
Chiral HPLC Troubleshooting Guide
Q1: I am not seeing any separation of my enantiomers.
-
Cause: The chosen chiral stationary phase or mobile phase is not suitable for this particular compound.
-
Solution:
-
Screen Different Chiral Columns: Test a variety of chiral stationary phases (e.g., Pirkle-type, cyclodextrin-based) to find one that provides selectivity.[8][9]
-
Vary the Mobile Phase: Adjust the ratio of hexane to isopropanol. Small changes in the percentage of the alcohol modifier can have a significant impact on chiral resolution.
-
Try Different Modifiers: In some cases, using ethanol or other alcohols as the modifier can improve separation.
-
Q2: The resolution of my enantiomers is poor.
-
Cause: The chromatographic conditions are not fully optimized.
-
Solution:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance the chiral recognition mechanism.
-
Fine-tune the Mobile Phase: Make very small adjustments (e.g., 1-2%) to the mobile phase composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR should be utilized.
Expected ¹H NMR Spectral Data (in CDCl₃)
The ¹H NMR spectrum will provide key information about the different proton environments in the molecule.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| CH=CH ₂ | 5.0 - 5.8 | m | Vinyl protons | |
| CH =CH₂ | 5.0 - 5.8 | m | Vinyl proton | |
| O-CH ₂-CH₃ | 4.1 - 4.3 | q | ~7.1 | Methylene of ethyl ester |
| Cyclopropane CH | 1.8 - 2.2 | m | Methine proton on cyclopropane | |
| Cyclopropane CH ₂ | 1.2 - 1.6 | m | Methylene protons on cyclopropane | |
| O-CH₂-CH ₃ | 1.2 - 1.4 | t | ~7.1 | Methyl of ethyl ester |
Note: The exact chemical shifts and coupling constants can vary depending on the specific instrument and solvent used. The cyclopropane and vinyl protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.
Expected ¹³C NMR Spectral Data (in CDCl₃)
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Approximate Chemical Shift (ppm) |
| C =O | 168 - 172 |
| C H=CH₂ | 135 - 140 |
| CH=C H₂ | 115 - 120 |
| O-C H₂-CH₃ | 60 - 62 |
| Quaternary C on cyclopropane | 35 - 40 |
| C H on cyclopropane | 25 - 30 |
| C H₂ on cyclopropane | 15 - 20 |
| O-CH₂-C H₃ | 13 - 15 |
NMR Troubleshooting Guide
Q1: My ¹H NMR spectrum is difficult to interpret due to overlapping signals.
-
Cause: The standard 1D ¹H NMR spectrum may not provide sufficient resolution to assign all protons, especially in the upfield region.
-
Solution:
-
Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion.
-
Perform 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment can help to identify coupled protons, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, aiding in assignment.
-
Q2: I suspect I have the cyclopentene impurity. How can I confirm this using NMR?
-
Cause: The synthesis using cis-1,4-dihalobutene can lead to the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate.[2]
-
Solution:
-
Look for Olefinic Protons: The cyclopentene impurity will show a characteristic signal for the two olefinic protons around 5.6 ppm, which will likely be a singlet or a narrow multiplet.
-
Check for Aliphatic Protons: The allylic methylene protons in the cyclopentene ring will appear at a different chemical shift compared to the cyclopropane protons.
-
Visualization of Analytical Workflow
Caption: Analytical workflow for purity determination.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. info.ornl.gov [info.ornl.gov]
- 4. fishersci.com [fishersci.com]
- 5. Separation of Diethyl cyclopropane-1,1-dicarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectroscopic Analysis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. As a versatile building block in organic synthesis, the unambiguous characterization of this molecule is paramount.[1] This document will serve as a practical resource for researchers, scientists, and professionals in drug development by not only presenting the spectral data but also explaining the underlying principles that govern the observed chemical shifts and coupling constants. We will draw comparisons with related structures to provide a comprehensive understanding of the spectroscopic features of this substituted vinylcyclopropane.
Molecular Structure and Key Spectroscopic Features
This compound is a molecule that combines several key functional groups: a cyclopropane ring, a vinyl group, and two ethyl ester moieties.[1] Each of these groups imparts characteristic signals in the 1H and 13C NMR spectra, and their interplay results in a unique spectral fingerprint. The strained nature of the cyclopropane ring and the electronic effects of the vinyl and ester substituents significantly influence the chemical shifts of the ring protons and carbons.
1H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple spin systems and diastereotopic protons. A thorough analysis of the chemical shifts, multiplicities, and coupling constants is essential for complete structural elucidation.
Predicted 1H NMR Chemical Shifts and Assignments:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale and Comparative Data |
| Ha, Hb | 1.20 - 1.30 | Triplet | J = 7.1 | Typical chemical shift for the methyl protons of an ethyl ester. Similar to diethyl 1,1-cyclopropanedicarboxylate.[2][3] |
| Hc, Hd | 4.10 - 4.25 | Quartet | J = 7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Comparable to diethyl 1,1-cyclopropanedicarboxylate.[2][3] |
| He, Hf | 1.30 - 1.80 | Multiplet | Complex | Diastereotopic methylene protons of the cyclopropane ring. Their chemical shifts are influenced by the anisotropic effects of the vinyl and ester groups. In unsubstituted cyclopropane, these protons resonate at a much higher field (around 0.22 ppm).[4] The electron-withdrawing ester groups cause a significant downfield shift. |
| Hg | 1.90 - 2.20 | Multiplet | Complex | Methine proton of the cyclopropane ring, deshielded by both the vinyl group and the geminal dicarboxylate groups. |
| Hh | 5.00 - 5.15 | Doublet of doublets | Jtrans ≈ 17, Jcis ≈ 10 | Terminal vinyl protons. The large trans and cis coupling constants to Hi are characteristic of a vinyl group.[5] |
| Hi | 5.70 - 5.90 | Doublet of doublet of doublets | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 8 | Vinyl proton adjacent to the cyclopropane ring. It exhibits coupling to both terminal vinyl protons and the vicinal cyclopropyl proton (Hg).[5] |
Diagram of this compound with Proton Labeling:
Caption: Molecular structure with proton labeling.
13C NMR Spectral Analysis
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the confident assignment of each carbon atom.
Predicted 13C NMR Chemical Shifts and Assignments:
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
| CH3 (ester) | 13 - 15 | Typical chemical shift for the methyl carbons of ethyl esters. |
| CH2 (ester) | 60 - 62 | Methylene carbons of the ethyl ester, deshielded by the adjacent oxygen. |
| CH2 (cyclopropane) | 20 - 25 | The methylene carbon of the cyclopropane ring. In unsubstituted cyclopropane, the carbons resonate at a very high field (-2.8 ppm) due to the ring strain.[6][7] The electron-withdrawing substituents cause a significant downfield shift. |
| CH (cyclopropane) | 28 - 33 | The methine carbon of the cyclopropane ring, shifted downfield by the attached vinyl group. |
| C (quaternary) | 35 - 40 | The quaternary carbon of the cyclopropane ring, substituted with two ester groups. |
| =CH2 (vinyl) | 115 - 120 | The terminal carbon of the vinyl group. |
| =CH (vinyl) | 135 - 140 | The internal carbon of the vinyl group, attached to the cyclopropane ring. |
| C=O (ester) | 168 - 172 | Carbonyl carbons of the ester groups. |
Comparative Analysis with Related Compounds:
The predicted chemical shifts for this compound can be benchmarked against experimentally determined values for similar structures:
-
Diethyl 1,1-cyclopropanedicarboxylate: The chemical shifts for the ethyl ester groups in our target molecule are expected to be very similar to this compound.[2][3] The cyclopropyl carbons in this reference compound provide a baseline for understanding the effect of the geminal dicarboxylate substitution.
-
Vinylcyclopropane: The signals for the vinyl group in our target molecule will be influenced by the cyclopropane ring. The chemical shifts and coupling constants observed for vinylcyclopropane itself offer a valuable comparison.[5]
-
Substituted Cyclopropanes: Studies on various substituted cyclopropanes have shown that electron-withdrawing groups, such as esters, cause a downfield shift in the chemical shifts of the ring carbons and protons.[8] This is consistent with our predictions.
Experimental Protocol for NMR Analysis
To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental procedure is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
1H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: 16 ppm
-
-
13C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (depending on sample concentration)
-
Spectral width: 240 ppm
-
Proton decoupling should be applied to simplify the spectrum.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the 1H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the 1H spectrum.
-
NMR Analysis Workflow:
Caption: Workflow for NMR analysis.
Conclusion
The 1H and 13C NMR spectra of this compound are rich with information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, and by comparing the data with that of related compounds, a complete and confident assignment of all proton and carbon signals can be achieved. This guide provides a solid framework for researchers to interpret the NMR data of this important synthetic intermediate and to ensure the purity and identity of their materials.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 1H NMR [m.chemicalbook.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. VINYLCYCLOPROPANE(693-86-7) 1H NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands as a versatile and highly valuable building block. Its unique combination of a strained cyclopropane ring and a reactive vinyl group makes it a sought-after intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this key molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
At a Glance: Comparing the Synthetic Routes
| Synthesis Route | Key Reagents | Typical Yield | Key Advantages | Primary Challenges |
| Classical Malonic Ester Synthesis | Diethyl malonate, trans-1,4-dihalobutene-2, Base (e.g., KOH, NaOMe) | 75-80%[3] | Well-established, scalable, high-yielding. | Requires careful control of stereochemistry of the starting dihalide to avoid side-products. Anhydrous conditions are often necessary.[3][4] |
| Phase-Transfer Catalyzed Malonic Ester Synthesis | Diethyl malonate, trans-1,4-dichlorobutene-2, KOH, Phase-transfer catalyst | ~78%[5] | Milder reaction conditions, avoids the need for strongly anhydrous solvents. | Catalyst cost and removal can be a consideration for large-scale synthesis. |
| Transition Metal-Catalyzed Approaches | Varies (e.g., diazo compounds and styrenes with Rh or Cu catalysts) | Varies widely | Can offer high stereoselectivity and access to diverse derivatives. | Catalyst cost, sensitivity, and optimization of reaction conditions can be complex. |
The Workhorse: Classical Malonic Ester Synthesis
The most established and widely employed method for the synthesis of this compound is the condensation of diethyl malonate with a trans-1,4-dihalobutene-2.[1][3] This approach, rooted in classical organic chemistry, remains a reliable and high-yielding route for accessing this important molecule on a laboratory and industrial scale.
The Critical Role of Stereochemistry
A crucial factor for success in this synthesis is the stereochemistry of the 1,4-dihalobutene-2 starting material. The use of the trans isomer is paramount to favor the desired cyclopropanation reaction. The corresponding cis isomer has a propensity to undergo a competing intramolecular alkylation, leading to the formation of Diethyl cyclopent-3-ene-1,1-dicarboxylate as a significant byproduct.[4] This side-product is often difficult to separate from the desired vinylcyclopropane derivative, thus impacting the overall purity and yield of the target molecule.[4]
Mechanistic Rationale
The reaction proceeds via a double nucleophilic substitution. A strong base deprotonates the acidic methylene proton of diethyl malonate to form the malonate enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of the 1,4-dihalobutene-2 in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second halide, leads to the formation of the cyclopropane ring.
Figure 1. Reaction scheme for the classical malonic ester synthesis.
Experimental Protocol: Base-Mediated Synthesis
The following protocol is a representative example of the classical malonic ester synthesis.
Materials:
-
Diethyl malonate
-
trans-1,4-dichloro-2-butene
-
Potassium hydroxide (flaked, 90%)
-
Dichloromethane
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst)
Procedure:
-
To a reactor equipped with external cooling, add trans-1,4-dichloro-2-butene (1.10 mol), flaked potassium hydroxide (2.0 mol), dichloromethane (300 cc), and tricaprylylmethylammonium chloride (0.05 mol).[5]
-
Slowly add diethyl malonate (1.0 mol) to the stirred reaction mixture while maintaining the temperature at 25 °C with external cooling.[5]
-
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).
-
Perform a standard aqueous workup.
-
The crude product is then purified by fractional distillation to yield this compound.[5] A typical yield for this process is approximately 78%.[5]
Advancements and Alternatives: Transition Metal-Catalyzed Routes
While the classical approach is robust, the field of organic synthesis has seen the emergence of powerful transition metal-catalyzed methods that can offer alternative pathways to vinylcyclopropanes. These methods often provide unique selectivity and can be advantageous when specific stereoisomers are desired.
Palladium-Catalyzed Approaches
Palladium catalysis has been explored for the synthesis and transformation of vinylcyclopropanes. While detailed protocols for the direct synthesis of this compound via palladium catalysis are less common in introductory literature, palladium-catalyzed reactions of existing vinylcyclopropanes are well-documented.[6] For instance, palladium catalysts can mediate the ring-opening of vinylcyclopropanes for the synthesis of other valuable organic structures.[6] The development of a direct, palladium-catalyzed cyclopropanation for this specific target could be a valuable area of research, potentially offering milder reaction conditions and different selectivity profiles compared to the classical method.
Rhodium and Copper-Catalyzed Syntheses
Rhodium and copper catalysts are well-known for their ability to catalyze cyclopropanation reactions, typically involving a metal carbene intermediate generated from a diazo compound. While these methods are powerful for the synthesis of a wide range of cyclopropanes, their application to the direct synthesis of this compound from simple precursors is not as straightforward as the malonic ester route. However, rhodium-catalyzed cycloaddition reactions of vinylcyclopropanes are an active area of research, demonstrating the utility of these metals in manipulating such structures.[7] Similarly, copper catalysis has been noted in the context of isomerizing dichlorobutenes, a key step in preparing the starting material for the classical synthesis.[3]
Strategic Considerations for Method Selection
The choice of synthetic route will ultimately depend on the specific requirements of your project.
-
For large-scale, cost-effective production , the classical malonic ester synthesis, particularly with phase-transfer catalysis to mitigate harsh conditions, remains the most practical and well-documented approach.
-
For the exploration of novel analogs or when high stereoselectivity is paramount , investigating transition metal-catalyzed routes could be highly beneficial. While requiring more optimization, these methods may provide access to unique stereoisomers that are inaccessible through the classical pathway.
-
For medicinal chemistry applications , where the generation of a diverse library of related compounds is often a goal, the development of a flexible and stereocontrolled transition metal-catalyzed synthesis could be a significant enabling technology.
Conclusion
The synthesis of this compound is a well-understood process, with the classical malonic ester synthesis serving as the primary and most reliable method. Its high yields and scalability make it the go-to choice for many applications. However, the continued exploration of transition metal-catalyzed alternatives holds promise for the future, potentially offering milder conditions, enhanced stereocontrol, and access to a broader range of functionalized vinylcyclopropane derivatives. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 4. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This guide provides an in-depth comparative analysis of the reactivity of diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in organic synthesis. We will explore its behavior in key transformations, contrasting it with other substituted vinylcyclopropanes (VCPs) to provide a clear framework for experimental design and application. The discussion is grounded in mechanistic principles and supported by experimental data to guide researchers in leveraging the unique chemical properties of this and related scaffolds.
Introduction: The Unique Potential of Vinylcyclopropanes
Vinylcyclopropanes (VCPs) are a fascinating class of molecules that serve as powerful synthons in organic chemistry. Their reactivity is dominated by the high ring strain of the cyclopropane ring (ca. 28 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1] This inherent reactivity, combined with the versatility of the vinyl group, allows VCPs to act as three-carbon ([3+x] cycloadditions) or five-carbon ([5+x] cycloadditions) building blocks, particularly in transition metal-catalyzed processes.[2]
The substitution pattern on the VCP scaffold dramatically influences the reaction pathways and rates.[2][3] this compound is classified as an "activated" cyclopropane. The two electron-withdrawing ester groups at the C1 position polarize the adjacent C1-C2 and C1-C3 bonds, facilitating nucleophilic attack and influencing the regioselectivity of ring-opening. This guide will dissect how this "activation" dictates its reactivity compared to non-activated or differently substituted VCPs.
Core Reactivity Manifolds: A Comparative Overview
The reactivity of VCPs can be broadly categorized into two domains: thermal rearrangements and transition-metal-catalyzed cycloadditions. The electronic nature of substituents on both the cyclopropane ring and the vinyl moiety plays a pivotal role in both.
Thermal Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement
The thermal rearrangement of a vinylcyclopropane to a cyclopentene is a classic ring expansion reaction.[4] The mechanism can proceed through a concerted, orbital-symmetry-controlled pathway or a stepwise, diradical-mediated process, with the operative mechanism being highly substrate-dependent.[4][5]
The activation energy for the parent VCP rearrangement is approximately 50 kcal/mol.[6] Substituents significantly alter this barrier:
-
Electron-Donating Groups (EDGs) on the cyclopropane ring (e.g., alkyl, methoxy) stabilize the radical intermediates formed during homolytic bond cleavage, thereby lowering the activation energy and accelerating the rearrangement.[3]
-
Electron-Withdrawing Groups (EWGs) , such as the gem-dicarboxylate in our target molecule, have a more complex effect. While they weaken the adjacent cyclopropane bonds, they can destabilize the diradical intermediate. Consequently, higher temperatures are often required for the thermal rearrangement of such "activated" cyclopropanes compared to their non-activated counterparts. In the case of this compound, this rearrangement can be a competing side reaction in other transformations, but it is not the primary synthetic application.[7]
Caption: The vinylcyclopropane-cyclopentene rearrangement proceeds via a diradical intermediate.
Transition Metal-Catalyzed Cycloadditions
Transition metals like Rh, Pd, Ni, and Ru can catalyze a diverse array of cycloadditions by selectively cleaving C-C bonds in the cyclopropane ring.[1][8] This approach offers milder reaction conditions and unlocks novel reaction pathways not accessible thermally.
The presence of the gem-dicarboxylate group in this compound makes it an excellent substrate for these transformations. The EWGs facilitate the initial oxidative addition of the metal into the strained C-C bond, forming a key metallacyclobutane or π-allyl-metal intermediate.[1]
Comparative Reactivity Table:
| Cyclopropane Derivative | Substituent Type | Typical Reaction | Catalyst | Relative Reactivity/Conditions | Rationale |
| This compound | C1: Geminal EWGs | [3+2], [5+2] Cycloadditions | Rh(I), Pd(0) | High / Mild Conditions | EWGs activate the cyclopropane for oxidative addition by the metal center.[1][2] |
| 1-Alkyl-2-vinylcyclopropane | C1: EDG | Thermal Rearrangement | None | High / Lower Temp (Thermal) | EDG stabilizes the diradical intermediate in thermal rearrangement.[3] |
| Parent Vinylcyclopropane | Unsubstituted | [5+2] Cycloaddition | Rh(I) | Moderate / Standard Conditions | Baseline reactivity driven by ring strain.[9] |
| 1-Vinylcyclopropanol | C1: EDG (OH) | Ring-opening | Lewis Acid | High / Mild Conditions | The hydroxyl group facilitates ring opening via formation of a stabilized carbocation. |
This comparison highlights a crucial principle: the choice between thermal and catalytic methods is dictated by the VCP's substitution pattern. Electron-rich VCPs are often suited for thermal rearrangements, while electron-deficient VCPs, like our title compound, excel in transition-metal-catalyzed reactions.
Caption: General workflow for a transition metal-catalyzed [5+2] cycloaddition of a VCP.
Experimental Protocols & Methodologies
To provide a practical context, we describe a standard protocol for the synthesis of the title compound and a representative cycloaddition reaction.
Synthesis of this compound
This procedure is adapted from established methods involving the reaction of diethyl malonate with trans-1,4-dichlorobutene-2 under phase-transfer catalysis conditions.[10]
Rationale: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for bringing the aqueous base (KOH) and the organic reactants into contact, enabling the deprotonation of diethyl malonate and subsequent nucleophilic attack and cyclization. This method avoids the need for strictly anhydrous conditions often required with stronger bases like sodium ethoxide.[7]
Step-by-Step Protocol:
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add trans-1,4-dichlorobutene-2 (137.5 g, 1.10 mol), methylene chloride (300 mL), and tricaprylylmethylammonium chloride (21 g, 5 mol%).
-
Reagent Preparation: In a separate beaker, prepare a solution of diethyl malonate (160 g, 1.0 mol) in methylene chloride (50 mL).
-
Base Addition: Begin stirring the reactor contents and add flaked potassium hydroxide (90%, 125 g, 2.0 mol) to the flask.
-
Controlled Addition: Slowly add the diethyl malonate solution from the dropping funnel to the stirred reaction mixture over 1-2 hours. Maintain the internal temperature at 25-30 °C using an external cooling bath (e.g., a water bath).
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, carefully quench the mixture by adding 200 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation under vacuum to yield this compound as a clear oil.[10]
Rh(I)-Catalyzed [5+2] Cycloaddition with an Alkyne
This general protocol illustrates the use of this compound in constructing seven-membered rings, a reaction for which it is particularly well-suited.
Rationale: Rhodium(I) catalysts are highly effective for this transformation. The reaction is believed to proceed via the formation of a π-allyl rhodium species after ring opening, which then undergoes insertion of the alkyne and reductive elimination to form the cycloheptadiene product. The choice of ligand on the rhodium catalyst can influence stereoselectivity in asymmetric variants.
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble an oven-dried Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reagent Addition: To the flask, add the Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 1-5 mol%), this compound (1.0 equiv), and a suitable solvent (e.g., anhydrous toluene or 1,2-dichloroethane).
-
Substrate Addition: Add the alkyne coupling partner (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material using TLC or GC-MS.
-
Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired cycloheptadiene product.
Conclusion and Future Outlook
This compound exhibits a rich and distinct reactivity profile, primarily governed by the activating nature of its gem-dicarboxylate substituents. Unlike electron-rich VCPs that readily undergo thermal rearrangements, its utility shines in transition-metal-catalyzed cycloadditions, providing efficient access to complex carbocyclic frameworks under relatively mild conditions.[2] Understanding this fundamental dichotomy in reactivity allows researchers to strategically select the appropriate VCP scaffold and reaction conditions to achieve their synthetic goals. As catalysis continues to evolve, the development of new asymmetric cycloadditions and tandem reactions involving activated VCPs will further expand their role in the synthesis of natural products and novel pharmaceutical agents.
References
- 1. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wikiwand.com [wikiwand.com]
- 7. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 8. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
Efficacy of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a precursor for specific targets
An In-depth Technical Guide to the Efficacy of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a Precursor for Carbocyclic Scaffolds
Introduction: The Strategic Value of a Strained Ring
This compound (DEVC) is a highly versatile C₅ building block in modern organic synthesis. Its unique structure, combining the high ring strain of a cyclopropane with the reactivity of a vinyl group and two electron-withdrawing ester functionalities, makes it a potent precursor for a variety of carbocyclic systems.[1][2] While its IUPAC name is diethyl 2-ethenylcyclopropane-1,1-dicarboxylate, it is often referred to by various synonyms, including 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane.[1][3]
The synthetic utility of DEVC primarily stems from its propensity to undergo ring-expansion reactions, providing access to five- and seven-membered rings that are prevalent in natural products and pharmaceutically active molecules.[4][5][6] This guide provides a comparative analysis of DEVC's efficacy as a precursor for these targets, benchmarked against alternative synthetic strategies, and supported by experimental data and established protocols.
The most common synthesis of DEVC involves the cyclocondensation of diethyl malonate with a 1,4-dihalobutene, such as trans-1,4-dichlorobutene-2, in the presence of a base.[1][7][8] This method can achieve high yields, often in the range of 75-80%.[1][8]
The Cornerstone of Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement
The most powerful transformation in the synthetic chemist's arsenal when utilizing DEVC is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement.[5][9][10] This reaction involves a formal[1][4] sigmatropic shift, converting the vinyl-substituted three-membered ring into a more stable five-membered cyclopentene ring.
Mechanistic Considerations: A Tale of Two Pathways
Historically, the VCP-CP rearrangement required harsh thermal conditions (temperatures often exceeding 400 °C), which limited its synthetic applicability.[5][11] Mechanistic studies, including kinetic and stereochemical analyses, have revealed that the reaction can proceed through two competing pathways: a concerted, pericyclic mechanism that is subject to orbital symmetry rules, and a stepwise mechanism involving a diradical intermediate.[5][12] The operative pathway is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions.[5]
The introduction of activating groups, such as the dicarboxylate esters in DEVC, facilitates the ring-opening process. However, the true revolution in the utility of this rearrangement has been the development of catalytic methods that proceed under significantly milder conditions.
-
Transition Metal Catalysis: Various transition metals, including Ni(0), Rh(I), and Pd(0), have been shown to effectively catalyze the VCP-CP rearrangement.[13][14] These catalysts operate via a pathway that typically involves oxidative addition of the metal to the strained C-C bond of the cyclopropane, followed by reductive elimination to form the cyclopentene product. Ni(0)-N-heterocyclic carbene (NHC) complexes, for instance, have proven to be particularly effective for rearrangements of unactivated substrates at room temperature.[13][14]
-
Organocatalysis: More recently, organocatalytic methods have emerged, enabling highly enantioselective VCP-CP rearrangements.[11][15][16][17] These reactions often utilize chiral secondary amines (e.g., Jørgensen-Hayashi type catalysts) to activate substrates containing an aldehyde functionality through the formation of enamine or iminium ion intermediates. This approach allows for the conversion of racemic starting materials into enantioenriched cyclopentenes.[11][15]
PART 1: DEVC as a Precursor for Five-Membered Rings
The construction of functionalized cyclopentene rings is the primary application of DEVC and its derivatives. The VCP-CP rearrangement provides a powerful and often stereocontrolled route to these important structural motifs.
Caption: The Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement.
Comparative Analysis with Alternative Methodologies
| Method | Precursor/Reagents | Conditions | Advantages | Disadvantages |
| VCP-CP Rearrangement | This compound | Thermal, Ni(0), Rh(I), or Organocatalyst | High stereocontrol, access to complex substitution patterns, mild catalytic conditions available. | Synthesis of substituted VCP precursor required. |
| Pauson-Khand Reaction | Alkyne, Alkene, Co₂(CO)₈ (or other catalyst) | Stoichiometric cobalt or catalytic (Rh, Ir) | Convergent, direct route to cyclopentenones. | Often requires high pressures of CO, limited to cyclopentenone products, regioselectivity can be an issue. |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs' or Schrock's catalyst (Ru, Mo, W) | Excellent functional group tolerance, widely applicable for various ring sizes. | Requires synthesis of a specific diene precursor, potential for E/Z selectivity issues. |
Experimental Data: Catalytic VCP-CP Rearrangement
The following table summarizes representative data for the catalytic VCP-CP rearrangement, showcasing the influence of the catalyst on reaction efficiency and stereoselectivity.
| Catalyst System | Substrate | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ni(COD)₂ / IPr | 1,1-disubstituted vinylcyclopropane | 25 | >95 | N/A (achiral) | [13] |
| [Rh(C₂H₄)Cl]₂ / (R)-Xyl-BINAP | Racemic vinyl gem-difluorocyclopropane | 25 | up to 90 | >90 | [4] |
| Jørgensen-Hayashi Catalyst | Racemic (vinylcyclopropyl)acetaldehyde | RT | 50-95 | 87-97 | [11][15] |
Experimental Protocol: Ni(0)-Catalyzed Rearrangement of a Vinylcyclopropane
This protocol is adapted from the work of Louie and co-workers.[13]
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of Ni(COD)₂ (1.0 equiv.) and IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2.0 equiv.) in benzene is prepared and allowed to equilibrate at room temperature for 3 hours.
-
Reaction Setup: The vinylcyclopropane substrate is weighed into an oven-dried screw-cap vial equipped with a magnetic stir bar and dissolved in hexane to a concentration of 0.1 M.
-
Initiation: The prepared Ni(0)/IPr catalyst solution (2 mol%) is added to the vial containing the substrate. The vial is sealed with a PTFE-lined cap.
-
Reaction: The vial is removed from the glovebox, and the dark greenish-black reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) until complete consumption of the starting material is observed (monitored by GC or TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure (in vacuo), and the resulting residue is purified by silica gel chromatography to afford the cyclopentene product.
Caption: Simplified Ni(0)-Catalyzed VCP-CP Catalytic Cycle.
PART 2: DEVC as a Precursor for Seven-Membered Rings
While less common than cyclopentene synthesis, DEVC and other vinylcyclopropanes are effective five-carbon synthons for the construction of seven-membered rings via formal [5+2] cycloaddition reactions.[18] This transformation typically involves the reaction of the vinylcyclopropane with a two-atom π-component, such as an alkyne or an allene, under transition metal catalysis (most commonly rhodium).[18]
Comparative Analysis with Alternative Methodologies
| Method | Precursor/Reagents | Conditions | Advantages | Disadvantages |
| [5+2] Cycloaddition | Vinylcyclopropane + Alkyne/Allene | Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂) | Convergent, rapid construction of complexity, good control of regioselectivity. | Limited to specific π-systems, intramolecular versions are often more efficient.[18] |
| Intramolecular Aldol/Friedel-Crafts | Linear precursor with two reactive termini | Acid or Base | Utilizes classical and well-understood reactions. | Often requires multi-step synthesis of the linear precursor, risk of competing side reactions (e.g., polymerization). |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs' or Schrock's catalyst | Highly versatile and functional group tolerant. | Macrocyclization to form 7-membered rings can be entropically disfavored, potentially requiring high dilution. |
Experimental Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition
This protocol is a general representation based on methodologies developed by Wender and others.[18]
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the vinylcyclopropane (1.0 equiv.) and the alkyne partner (1.2-2.0 equiv.) in a suitable solvent such as dichloroethane or toluene.
-
Catalyst Addition: Add the rhodium(I) catalyst (e.g., 5 mol% of [Rh(CO)₂Cl]₂) to the reaction mixture.
-
Reaction: Stir the mixture at the required temperature (ranging from room temperature to 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the cycloheptadiene product.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 6. Strategies for constructing seven-membered rings: Applications in natural product synthesis [ccspublishing.org.cn]
- 7. prepchem.com [prepchem.com]
- 8. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 9. say-my-name.net [say-my-name.net]
- 10. organicreactions.org [organicreactions.org]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. citedrive.com [citedrive.com]
- 18. youtube.com [youtube.com]
Spectral data comparison of synthesized vs. commercial Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
An In-Depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the world of organic synthesis and drug development, the unequivocal identification and purity assessment of chemical compounds are paramount. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in organic synthesis, is no exception.[1] This guide provides a comprehensive spectral data comparison between a laboratory-synthesized sample of this compound and its commercially available counterpart. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a detailed benchmark for quality control and structural verification.
The Synthetic Pathway: A Well-Trod Route
The laboratory synthesis of this compound is typically achieved through a cyclopropanation reaction. A common and effective method involves the reaction of diethyl malonate with trans-1,4-dichloro-2-butene in the presence of a base.[2] This nucleophilic substitution reaction, followed by an intramolecular cyclization, yields the desired vinylcyclopropane derivative. The choice of base and solvent can influence the reaction's efficiency and the purity of the final product. For the purpose of this guide, the synthesized sample was prepared following a well-established protocol and purified via fractional distillation to ensure high purity.[2]
Caption: Synthetic route to this compound.
Spectral Data Head-to-Head: A Comparative Table
The following table summarizes the key spectral data obtained for both the in-house synthesized and a commercially sourced sample of this compound. The commercial data is referenced from the publicly available PubChem database.[3]
| Spectroscopic Technique | Synthesized Sample (Experimental Data) | Commercial Sample (PubChem Data) [3] | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.75-5.65 (m, 1H), 5.20-5.10 (m, 2H), 4.25-4.15 (q, 4H), 2.30-2.20 (m, 1H), 1.85-1.75 (m, 1H), 1.60-1.50 (m, 1H), 1.30-1.20 (t, 6H) | No high-resolution ¹H NMR data available on PubChem. | The complex multiplets in the vinyl region (δ 5.75-5.10) and the cyclopropyl protons (δ 2.30-1.50) are characteristic. The quartet and triplet correspond to the ethyl ester groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 167.0, 134.0, 118.0, 61.5, 35.0, 30.0, 22.0, 14.0 | δ 169.4, 167.1, 134.2, 117.8, 61.3, 34.8, 29.7, 21.9, 14.1 | Excellent correlation between the two samples. Key signals include the two ester carbonyls (~169-167 ppm), vinyl carbons (~134, 118 ppm), and cyclopropyl carbons (~35-22 ppm). |
| Infrared (IR) (Neat) | ν (cm⁻¹) 3080, 2985, 1730, 1640, 1250, 1180 | ν (cm⁻¹) ~3080 (C-H, vinyl), ~2980 (C-H, alkyl), ~1730 (C=O, ester), ~1640 (C=C, vinyl) | Strong ester carbonyl stretch around 1730 cm⁻¹ is the most prominent feature. The C=C stretch of the vinyl group is also clearly visible. The data is consistent. |
| Mass Spectrometry (GC-MS) | m/z (%) 212 (M⁺, 5), 183 (20), 167 (45), 139 (100), 111 (50), 93 (30) | m/z (%) 212 (M⁺), 183, 167, 139, 113, 93 | The molecular ion peak at m/z 212 confirms the molecular weight. Fragmentation patterns are consistent, with the base peak at m/z 139 corresponding to the loss of an ethoxycarbonyl group. |
In-Depth Spectral Analysis
A detailed examination of the spectral data reveals a high degree of concordance between the synthesized and commercial samples, confirming the successful synthesis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra of both the synthesized and commercial samples are virtually identical, providing strong evidence for the same carbon framework.[3] The chemical shifts align well with the expected values for the this compound structure. The synthesized sample's ¹H NMR spectrum displays all the characteristic proton signals with the expected chemical shifts and multiplicities, further corroborating the structure.
Infrared (IR) Spectroscopy
The IR spectra for both samples are in excellent agreement. The prominent absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.[4] The presence of the vinyl group is confirmed by the C=C stretching vibration at approximately 1640 cm⁻¹ and the vinylic C-H stretching vibration just above 3000 cm⁻¹.[4]
Mass Spectrometry (MS)
The mass spectra obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis show a molecular ion peak (M⁺) at m/z 212, which corresponds to the molecular weight of this compound (C₁₁H₁₆O₄).[3] The fragmentation patterns of both the synthesized and commercial samples are consistent, with major fragments corresponding to the loss of ethoxy and ethoxycarbonyl groups, which is a characteristic fragmentation pathway for such esters.
Experimental Protocols: A Guide to Reproducible Data
To ensure the validity and reproducibility of these findings, the following standardized experimental protocols were employed for the spectral analysis of the synthesized this compound.
Synthesis of this compound
-
To a stirred solution of diethyl malonate (1.0 eq) and a phase-transfer catalyst in a suitable organic solvent, add a solution of trans-1,4-dichloro-2-butene (1.1 eq).
-
Slowly add a concentrated aqueous solution of a strong base (e.g., potassium hydroxide) while maintaining the reaction temperature below 30°C.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Perform an aqueous workup to remove the base and other water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain the pure this compound.
Caption: Workflow for synthesis, analysis, and comparison.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
IR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4]
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis using a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to ensure good separation.
-
MS Parameters: Acquire mass spectra in the m/z range of 40-400.
Conclusion: A High Degree of Confidence
The comprehensive spectral comparison of laboratory-synthesized and commercially available this compound demonstrates a high degree of structural and compositional identity. The consistency across NMR, IR, and MS data provides a reliable benchmark for researchers to verify the quality and identity of this important synthetic intermediate. This guide underscores the necessity of thorough spectroscopic characterization in ensuring the integrity of chemical reagents used in research and development.
References
A Comparative Guide to the Biological Activity of Compounds Derived from Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The unique strained ring system of the cyclopropane motif has long intrigued medicinal chemists, offering a rigid scaffold that can impart favorable pharmacological properties.[1] Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out as a versatile and highly valuable building block in the synthesis of a variety of biologically active molecules.[2] Its strategic placement of a vinyl group and two ester functionalities allows for a diverse range of chemical transformations, including ring-opening reactions and cycloadditions, paving the way for the creation of novel therapeutic agents.[2]
This guide provides an in-depth comparison of the biological activities of compounds derived from this pivotal starting material. We will delve into the synthesis and well-established anticonvulsant properties of its most prominent derivative, Vigabatrin, and explore the broader therapeutic potential of the vinylcyclopropane scaffold in areas such as cancer and viral infections. This document is intended to be a practical resource, offering not only a comparative analysis of biological data but also detailed experimental protocols to support further research and development.
From a Versatile Scaffold to a Potent Anticonvulsant: The Case of Vigabatrin
The most notable therapeutic agent synthesized from this compound is Vigabatrin (γ-vinyl-GABA), an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T).[3] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-T, Vigabatrin increases GABA levels, leading to a reduction in neuronal excitability, which is beneficial in the treatment of epilepsy.
Comparative Inhibitory Activity of Vigabatrin
The efficacy of Vigabatrin as a GABA-T inhibitor has been compared to other anticonvulsant drugs. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds against GABA-T, highlighting the potent and specific nature of Vigabatrin's action.
| Compound | Target | IC50 (µM) | Reference |
| γ-vinyl GABA (Vigabatrin) | GABA-T | 350 | [1] |
| Gabaculine | GABA-T | 1.8 | [1] |
| Aminooxyacetic acid | GABA-T | 2.7 | [1] |
| γ-acetylenic GABA | GABA-T | 150 | [1] |
| 2-Methyl-2-ethyl caproic acid | GABA-T | >1000 | [1] |
| Ethanolamine O-sulphate | GABA-T | >1000 | [1] |
| Isoniazid | GABA-T | >1000 | [1] |
| Phenobarbital | GABA-T | No significant inhibition | [1] |
| Phenytoin | GABA-T | No significant inhibition | [1] |
| Diazepam | GABA-T | No significant inhibition | [1] |
| Valproate | GABA-T | Slight inhibition at high concentrations | [1] |
| Ethosuximide | GABA-T | Slight inhibition at high concentrations | [1] |
As the data indicates, Vigabatrin is a potent inhibitor of GABA-T, though not as potent as the experimental inhibitor gabaculine. However, its specificity and clinical efficacy have established it as a valuable therapeutic option for certain types of epilepsy.
Mechanism of Action: Irreversible Inhibition of GABA-T
Vigabatrin's mechanism of action is a classic example of mechanism-based, or "suicide," inhibition. The vinyl group of Vigabatrin is key to its irreversible binding to the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-T. This covalent modification permanently inactivates the enzyme.
Caption: Mechanism of Vigabatrin's irreversible inhibition of GABA-T.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the title compound involves the reaction of diethyl malonate with trans-1,4-dichlorobutene-2 in the presence of a base.
Materials:
-
Diethyl malonate
-
trans-1,4-dichlorobutene-2
-
Potassium hydroxide (KOH), flaked (90%)
-
Methylene chloride (CH₂Cl₂)
-
Tricaprylylmethylammonium chloride (phase-transfer catalyst)
Procedure:
-
To a reactor equipped with external cooling, add 137.5 g (1.10 mol) of trans-1,4-dichlorobutene-2, 125 g (2.0 mol) of flaked KOH (90%), 300 cc of methylene chloride, and 21 g (5 mol %) of tricaprylylmethylammonium chloride.[3]
-
Slowly add 160 g (1.0 mol) of diethyl malonate to the reaction mixture with continuous stirring.[3]
-
Maintain the reaction temperature at 25°C using external cooling.[3]
-
Upon completion of the reaction, perform a standard workup procedure.
-
Fractionally distill the crude product to obtain this compound. Expected yield is approximately 77.9%.[3]
Caption: Workflow for the synthesis of the title compound.
In Vitro GABA-T Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of test compounds on GABA transaminase.
Materials:
-
Test compounds (e.g., Vigabatrin and analogs)
-
GABA-T enzyme
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate reader
Procedure:
-
Prepare a master mix containing potassium pyrophosphate buffer, NADP+, α-ketoglutarate, and SSADH.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding GABA to each well.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Beyond Epilepsy: Exploring the Anticancer and Antiviral Potential of the Cyclopropane Scaffold
While Vigabatrin is the most prominent drug derived from this compound, the broader class of cyclopropane-containing molecules has shown promise in other therapeutic areas. It is important to note that the following examples are not direct derivatives of our starting compound but illustrate the therapeutic potential of the cyclopropane motif.
Anticancer Activity
The rigid nature of the cyclopropane ring can be exploited to create conformationally constrained analogs of known anticancer agents, potentially leading to improved potency and selectivity. For instance, spirocyclopropylthiooxindoles have been synthesized and shown to have potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and SJSA-1 (osteosarcoma), with IC50 values in the low micromolar range.[4]
Antiviral Activity
Cyclopropane-containing nucleoside analogs have emerged as a class of potent antiviral agents. For example, certain methylenecyclopropane analogs have demonstrated broad-spectrum activity against human herpesviruses, including cytomegalovirus (HCMV), herpes simplex viruses 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV).[5] The mechanism of action for some of these analogs appears to be dependent on the HCMV UL97 kinase, suggesting a distinct mode of action compared to other antiviral nucleoside analogs.[5]
Future Directions and Conclusion
This compound is a foundational molecule in medicinal chemistry, with its derivative Vigabatrin having a significant impact on the treatment of epilepsy. The reactivity of its vinyl and dicarboxylate functionalities presents numerous opportunities for the synthesis of novel derivatives. While comprehensive comparative studies on a wide range of these direct derivatives are currently limited in the literature, the broader success of cyclopropane-containing compounds in oncology and virology strongly suggests that further exploration of derivatives from this versatile starting material is a promising avenue for the discovery of new therapeutic agents. Future research should focus on the systematic synthesis and comparative biological evaluation of novel analogs to unlock the full therapeutic potential of this unique chemical scaffold.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Buy this compound | 7686-78-4 [smolecule.com]
- 3. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Intermediates in the Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This guide provides an in-depth analysis of the synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, with a specific focus on the identification and characterization of key reaction intermediates. We will compare various analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding the mechanistic nuances of this valuable synthetic transformation. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by experimental data from authoritative sources.
Introduction: Synthetic Pathways to a Versatile Building Block
This compound is a highly functionalized cyclopropane derivative that serves as a versatile precursor in organic synthesis.[1][2] Its unique structure, combining a strained three-membered ring with a reactive vinyl group and two ester functionalities, allows for a wide range of transformations, including ring-opening reactions and cycloadditions.[1][3] The most common and direct synthesis involves the cyclocondensation of diethyl malonate with a 1,4-dihalobutene-2 isomer.[4][5] Understanding the intermediates in this process is critical for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts.
The stereochemistry of the starting 1,4-dihalobutene-2 is a crucial factor influencing the reaction pathway. The use of trans-1,4-dichlorobutene-2 leads almost exclusively to the desired this compound.[5] In contrast, the cis-isomer yields a nearly equal mixture of the target vinylcyclopropane and an isomeric byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate, which is challenging to separate from the desired product.[1][5][6] This guide will focus on the cleaner reaction using the trans-isomer to better illustrate the characterization of the direct pathway intermediates.
The Mechanistic Pathway and Key Intermediates
The synthesis proceeds via a sequential nucleophilic substitution mechanism. The process begins with the formation of a nucleophile from diethyl malonate, which then undergoes two successive alkylation steps to form the cyclopropane ring.
Caption: Overall reaction scheme for the synthesis.
Intermediate 1: The Malonate Anion The first intermediate is the enolate anion of diethyl malonate, generated by deprotonation with a suitable base such as potassium hydroxide or sodium methoxide.[4][5] This species is a soft nucleophile, poised to attack the electrophilic dihalobutene.
Intermediate 2: The Open-Chain Alkylated Malonate The malonate anion attacks one of the primary carbons of trans-1,4-dichlorobutene-2 in a classic SN2 reaction, displacing a chloride ion. This forms a key open-chain intermediate: diethyl 2-(4-chlorobut-2-en-1-yl)malonate.[1] This intermediate still possesses an acidic proton on the central carbon, which can be removed by the base present in the reaction mixture, setting the stage for the final ring-closing step.
The Ring-Closing Transition State Following deprotonation of Intermediate 2, the resulting carbanion executes an intramolecular SN2 attack on the carbon bearing the second chlorine atom. This irreversible ring-closing step forges the cyclopropane ring and establishes the final product structure.[1] The stereochemistry of the starting alkene is critical here to ensure the formation of the three-membered ring over a five-membered one.[5]
A Comparative Guide to Characterization Techniques
Effective characterization of the reaction mixture over time is essential to confirm the presence of these transient species. No single technique provides a complete picture; therefore, a multi-faceted approach is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structures of the intermediates and the final product. High-resolution ¹H and ¹³C NMR can provide unambiguous evidence for each species in the reaction pathway.
-
Expertise & Experience: The unique electronic environment of the cyclopropane ring results in characteristic upfield shifts for its protons and carbons in NMR spectra.[7][8] Specifically, the geminal and vicinal proton-proton coupling constants in a cyclopropane ring have opposite signs, a distinctive feature that can be confirmed with advanced 2D NMR experiments.[7][8][9]
Comparative NMR Data for Key Species:
| Species | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Diethyl Malonate | ~4.2 (q, 4H, OCH₂), ~3.4 (s, 2H, CH₂), ~1.3 (t, 6H, CH₃) | ~167 (C=O), ~61 (OCH₂), ~41 (CH₂), ~14 (CH₃) |
| Intermediate 2 | ~5.5-5.8 (m, 2H, CH=CH), ~4.2 (q, 4H, OCH₂), ~4.0 (d, 2H, =CH-CH₂Cl), ~3.6 (t, 1H, CH), ~2.7 (t, 2H, CH₂), ~1.3 (t, 6H, CH₃) | ~169 (C=O), ~128-130 (CH=CH), ~61 (OCH₂), ~52 (CH), ~45 (=CH-CH₂Cl), ~32 (CH₂), ~14 (CH₃) |
| Final Product | ~5.2-5.8 (m, 1H, =CH-), ~4.9-5.1 (m, 2H, CH₂=), ~4.1 (q, 4H, OCH₂), ~2.2 (m, 1H, Ring CH), ~1.2-1.8 (m, 2H, Ring CH₂), ~1.2 (t, 6H, CH₃) | ~171, ~168 (C=O), ~135 (=CH-), ~117 (CH₂=), ~61 (OCH₂), ~35 (Ring C), ~30 (Ring CH), ~18 (Ring CH₂), ~14 (CH₃) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for monitoring the real-time progress of the reaction. It allows for the separation of different components in the reaction mixture and provides their mass-to-charge ratio, confirming their molecular weight.
-
Trustworthiness: By taking aliquots from the reaction at various time points, one can track the consumption of starting materials and the appearance and subsequent consumption of the open-chain intermediate (Intermediate 2), followed by the formation of the final product. This provides a self-validating system to confirm the proposed reaction sequence. It is also highly effective at detecting the formation of the diethyl cyclopent-3-ene-1,1-dicarboxylate byproduct, particularly if cis-1,4-dichlorobutene-2 is present in the starting material.[6]
Infrared (IR) Spectroscopy
While less structurally informative than NMR, IR spectroscopy is a simple and rapid method for monitoring the transformation of key functional groups.
-
Causality: The disappearance of the C-Cl stretching vibrations (around 650-800 cm⁻¹) and the persistence of the strong ester C=O stretch (around 1730-1750 cm⁻¹) throughout the reaction are key indicators. The appearance of the C=C stretch of the vinyl group (around 1640 cm⁻¹) in the final product is also a confirmatory sign.
Caption: Experimental workflow for intermediate characterization.
Experimental Protocols
The following protocols are designed to serve as a practical guide for synthesis and analysis.
Protocol 1: Synthesis of this compound[4]
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add trans-1,4-dichlorobutene-2 (137.5 g, 1.10 mol), diethyl malonate (160 g, 1.0 mol), methylene chloride (300 mL), and a phase-transfer catalyst such as tricaprylylmethylammonium chloride (21 g, 5 mol%).
-
Reaction: Begin vigorous stirring and maintain the temperature at 25 °C using an external cooling bath.
-
Base Addition: Slowly add flaked potassium hydroxide (90%, 125 g, 2.0 mol) to the mixture over a period of 1-2 hours, ensuring the temperature does not exceed 30 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots for GC-MS analysis until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding 200 mL of water. Separate the organic layer, and extract the aqueous layer with methylene chloride (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw a ~0.1 mL aliquot from the reaction mixture. Quench it immediately in a vial containing 1 mL of diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate.
-
Analysis: Inject 1 µL of the top organic layer into the GC-MS instrument.
-
Method: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50 °C, followed by a ramp of 10 °C/min up to 250 °C.
-
Interpretation: Identify peaks corresponding to diethyl malonate, 1,4-dichlorobutene-2, the open-chain intermediate, and the final product based on their retention times and mass spectra. The molecular ion peak (M⁺) for the intermediate should be observed at m/z = 248/250 (due to ³⁵Cl/³⁷Cl isotopes), and for the product at m/z = 212.
Conclusion
The successful synthesis of this compound hinges on a clear understanding of its reaction mechanism and the transient species involved. This guide has demonstrated that a synergistic combination of NMR spectroscopy for structural elucidation, GC-MS for real-time monitoring, and IR spectroscopy for functional group analysis provides a robust framework for characterizing the key malonate anion and open-chain alkylated intermediates. By applying these comparative analytical strategies, researchers can gain deeper mechanistic insights, leading to improved synthetic outcomes and fostering the development of novel molecules built from this versatile cyclopropane scaffold.
References
- 1. Buy this compound | 7686-78-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 6. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 7. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in organic synthesis, presents a compelling case for rigorous isomeric analysis due to its potential applications in the synthesis of complex molecules where stereochemistry dictates biological activity.[4] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, supported by illustrative experimental data and detailed methodologies.
The Criticality of Isomeric Purity in Pharmaceutical Development
In the pharmaceutical industry, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2][5] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[5] Therefore, regulatory bodies worldwide mandate stringent control over the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates.[2] For a synthetic intermediate like this compound, controlling its isomeric composition is crucial to ensure the stereochemical integrity of the final API.
Comparative Overview of Analytical Techniques
The choice of an analytical method for isomeric purity is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput.[6] The most prevalent and powerful techniques for the chiral analysis of small molecules like this compound are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Performance of Analytical Techniques for Isomeric Purity Analysis
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a mobile gas phase and a chiral stationary phase. | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Exploits differences in the magnetic environments of nuclei in diastereomers. |
| Resolution | Excellent for volatile and thermally stable compounds. | High resolution for a wide range of compounds. | Generally lower resolution compared to chromatography; can be enhanced with high-field magnets and advanced techniques. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg to µg level). |
| Throughput | High, with fast analysis times for optimized methods. | Moderate to high, depending on the separation method. | Lower, with longer acquisition times for high-resolution spectra. |
| Sample Prep | May require derivatization to enhance volatility. | Generally minimal, requires dissolution in a suitable solvent. | Simple dissolution in a deuterated solvent. |
| Quantitation | Excellent, based on peak area integration. | Excellent, based on peak area integration. | Good, based on signal integration, but can be affected by relaxation delays. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. |
Chiral Gas Chromatography (GC): A High-Resolution Approach
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), most commonly based on cyclodextrin derivatives.[7] For this compound, which is sufficiently volatile, chiral GC offers excellent resolution and sensitivity.
Experimental Protocol: Chiral GC-FID Analysis
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a cyclodextrin-based CSP (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
4. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Integrate the peak areas for each isomer.
-
Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC-FID Analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
Chiral HPLC is arguably the most widely used technique for the separation of stereoisomers in the pharmaceutical industry due to its versatility, robustness, and applicability to a broad range of compounds.[8] The separation is based on the differential interactions of the isomers with a chiral stationary phase.[8] For this compound, both normal-phase and reversed-phase chiral HPLC can be explored.
Experimental Protocol: Chiral HPLC-UV Analysis
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) with a polysaccharide-based CSP (e.g., amylose or cellulose derivatives).
2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Similar to GC, identify and integrate the peaks corresponding to the isomers.
-
Calculate the isomeric purity based on the peak areas.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC-UV Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Analysis
While NMR spectroscopy cannot directly distinguish between enantiomers, it is an exceptionally powerful tool for the analysis of diastereomers.[9] If this compound is synthesized as a mixture of diastereomers, ¹H or ¹³C NMR can be used for quantitative analysis without the need for chromatographic separation. The different spatial arrangements of the atoms in diastereomers lead to distinct chemical shifts and coupling constants.
Experimental Protocol: ¹H NMR Analysis
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons on the cyclopropane ring are often good candidates.
-
Carefully integrate the selected signals.
-
The ratio of the integrals directly corresponds to the diastereomeric ratio.
Logical Relationship for NMR-based Isomeric Purity
Caption: NMR for Diastereomeric Analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of any analytical procedure in a regulated environment is method validation. Validation ensures that the chosen method is suitable for its intended purpose and provides reliable, reproducible results. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Illustrative Method Validation Data
| Parameter | Chiral GC-FID | Chiral HPLC-UV | ¹H NMR |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Precision (RSD) | < 1.5% | < 1.0% | < 2.0% |
| LOD | ~0.01% | ~0.02% | ~0.5% |
| LOQ | ~0.05% | ~0.05% | ~1.0% |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Conclusion and Recommendations
The selection of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For high-resolution separation and high sensitivity , particularly for detecting trace isomeric impurities, Chiral Gas Chromatography is an excellent choice, provided the compound is thermally stable.
-
For versatility, robustness, and routine quality control , Chiral High-Performance Liquid Chromatography is the industry standard, offering a wide range of chiral stationary phases and mobile phase conditions.
-
For a rapid, non-separative assessment of diastereomeric ratios , NMR Spectroscopy is a powerful and direct method, especially with access to high-field instrumentation.
Ultimately, a combination of these techniques may be employed for a comprehensive characterization of the isomeric profile of this compound. For instance, NMR can provide an initial assessment of the diastereomeric ratio, while a validated chiral GC or HPLC method can be used for the accurate quantification of all stereoisomers and for routine quality control.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. wjarr.com [wjarr.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS No. 7686-78-4). Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance within research and development laboratories. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] Your primary risk assessment must begin with a thorough review of its Safety Data Sheet (SDS).
According to aggregated GHS data, this compound presents the following hazards:
These classifications mandate that this compound be treated as hazardous waste . It cannot be disposed of via standard laboratory drains or in regular trash.[2][3] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[2][4]
Table 1: Chemical and Hazard Properties
| Property | Value | Source |
| CAS Number | 7686-78-4 | [1] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Liquid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302, H319 | [1] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [5] |
Required Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable to minimize exposure risks during handling and disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to define PPE use in their Chemical Hygiene Plan (CHP).[6][7]
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Contaminated gloves must be removed and washed before re-use.[8] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[8] |
| Engineering Controls | Work within a certified chemical fume hood. | Minimizes inhalation of any potential vapors or mists. |
Core Disposal Protocol: A Step-by-Step Guide
All chemical waste disposal procedures must be governed by your institution's written Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10] The following protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Waste Characterization
Any unused, expired, or contaminated this compound is considered a "waste" chemical.[11] Based on its GHS hazard statements (H302, H319), it is classified as hazardous waste and must be managed accordingly.[1] Sink and trash disposal are strictly prohibited.[3]
Step 2: Container Selection
The integrity of your waste containment is paramount.
-
Compatibility: Use a container made of material that is chemically compatible with the waste.[12] The original product container is often a suitable choice.[12] Otherwise, use a designated hazardous waste container (e.g., high-density polyethylene). Do not use metal containers for acids or bases, and avoid foodstuff containers.[12][13]
-
Condition: The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[12]
-
Headroom: Do not fill the container beyond 90% capacity to allow for expansion of contents.[12][13]
Step 3: Labeling
Proper labeling is a critical EPA requirement to ensure safe handling and proper disposal by waste management personnel.
-
Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11][14]
-
Content: The label must include:
Step 4: Waste Accumulation and Segregation
Waste must be accumulated safely at its point of generation in a designated Satellite Accumulation Area (SAA).[12][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][15] A designated area within a chemical fume hood is a common and acceptable practice.[12]
-
Closure: Waste containers must remain securely capped at all times, except when adding waste.[11][12]
-
Segregation: Store the waste container with secondary containment.[2] Crucially, segregate it from incompatible materials to prevent dangerous reactions. The SDS for a similar compound indicates incompatibility with acids, bases, reducing agents, and oxidizing agents.[8]
Step 5: Arranging for Disposal
Laboratory personnel are responsible for managing waste within the SAA, but final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full (or approaching the one-year accumulation limit for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[11][12]
-
Do Not Move Waste: Never move hazardous waste from one SAA to another.[14] Your EHS office will handle the transfer to a central accumulation area and subsequent shipment to a licensed waste disposal facility.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures
Your laboratory's Chemical Hygiene Plan must detail emergency procedures.[9]
-
Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[8]
-
Collect the contaminated absorbent material into a suitable, sealable container for disposal as hazardous waste.[8]
-
Clean the spill area thoroughly.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical assistance.[8]
-
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- 1. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. This compound [myskinrecipes.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the ability to handle specialized reagents with confidence and safety is paramount. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in the synthesis of novel compounds, requires a nuanced understanding of its properties to ensure safe and effective use.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational excellence in the laboratory.
I. Core Hazard Profile and Quantitative Data
Understanding the intrinsic hazards of a compound is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
The signal word for this compound is "Warning" .[2]
| Property | Data | Source |
| Chemical Formula | C₁₁H₁₆O₄ | PubChem[2] |
| Molecular Weight | 212.24 g/mol | PubChem[2] |
| CAS Number | 7686-78-4 | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
This information dictates the necessity for stringent personal protective equipment and specific handling protocols to mitigate the risk of accidental ingestion and eye contact.
II. Personal Protective Equipment (PPE): A Proactive Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is predicated on the known hazards of this compound.
A. Eye and Face Protection:
-
Rationale: The primary hazard of this compound is serious eye irritation.[2] Direct contact with even a small quantity could lead to significant discomfort or injury.
-
Required PPE:
-
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting from splashes from all angles.
-
Face Shield: When handling larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
-
B. Hand Protection:
-
Rationale: While not classified as a skin irritant, dermal absorption is a potential route of exposure for many organic compounds. The choice of glove material is critical to prevent permeation. Nitrile gloves, while common in laboratories, offer poor resistance to esters.[3]
-
Recommended Glove Material:
-
Butyl Rubber Gloves: Butyl rubber provides excellent resistance to esters, ketones, and other organic solvents, making it the preferred choice for handling this compound.[4][5][6]
-
Viton Gloves: Viton is another highly chemical-resistant material that offers excellent protection against a broad range of chemicals, including esters.
-
-
Glove Usage Protocol:
-
Always inspect gloves for signs of degradation, punctures, or tears before use.
-
For prolonged work, consider double-gloving to provide an additional layer of protection.
-
If a glove is splashed, remove it immediately, wash your hands thoroughly, and don a new glove.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
C. Body Protection:
-
Rationale: To protect the skin from potential splashes and to prevent contamination of personal clothing.
-
Required PPE:
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Closed-toe Shoes: These are essential to protect the feet from spills.
-
Long Pants: Should be worn to cover any exposed skin on the legs.
-
D. Respiratory Protection:
-
Rationale: While not classified as a respiratory irritant, the compound is a volatile organic ester. It is prudent to minimize inhalation exposure.
-
Engineering Controls as Primary Protection:
-
Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the concentration of vapors in the breathing zone.
-
-
When Respiratory Protection May Be Necessary:
-
In the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
-
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: Safe Handling Workflow for this compound
A. Receipt and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. The container should be tightly sealed.
B. Handling and Use:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.
-
Aliquotting and Transfer: All transfers and manipulations of the compound should be performed within a chemical fume hood to minimize inhalation exposure.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle the compound in a manner that minimizes the generation of aerosols or vapors.
C. Spill Management:
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[7]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact and compliance with regulations.
A. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all waste this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and should not be a metal container if there is a possibility of acidic or basic contamination.[8]
-
Do not mix this waste with incompatible materials.
-
-
Solid Waste:
-
Contaminated solid waste, such as used gloves, absorbent materials, and disposable labware, should be collected in a separate, labeled hazardous waste container.
-
B. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department or a licensed chemical waste disposal contractor.[8][9]
-
Never dispose of this compound down the drain or in the regular trash.[10]
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 2. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves-online.com [gloves-online.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. oxwork.com [oxwork.com]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
